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3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione – Core Properties, Synthesis, and Biocidal Applications

Executive Summary 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (commonly referred to as APDMH) is a highly versatile, bifunctional molecular scaffold. By combining a terminal primary amine with a 5,5-dimethylhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (commonly referred to as APDMH) is a highly versatile, bifunctional molecular scaffold. By combining a terminal primary amine with a 5,5-dimethylhydantoin moiety, it serves as a critical intermediate in advanced material science and pharmaceutical development. Its primary utility lies in the creation of regenerable N-halamine biocides, where the aminopropyl chain acts as a covalent tether to substrates (e.g., silica, polymers, textiles), and the hydantoin ring provides a stable site for oxidative halogenation[1].

Physicochemical Profile

Understanding the fundamental properties of APDMH is crucial for predicting its behavior in organic synthesis and material grafting. The table below summarizes its core quantitative data[2].

PropertyValueAnalytical Significance
Chemical Name 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dioneStandard IUPAC nomenclature.
CAS Number 2172051-84-0 (Hydrochloride Salt)Essential for regulatory tracking and SDS compliance.
Molecular Formula C8H15N3O2Confirms stoichiometry for conjugation reactions.
Molecular Weight 185.22 g/mol (Free Base)Used for calculating molar equivalents in grafting.
pKa (Hydantoin N1-H) ~8.1 - 9.0Dictates the pH required for efficient chlorination.
Key Reactive Sites N1-H (Imide), Terminal -NH2Enables orthogonal functionalization.

Synthetic Pathway and Mechanistic Insights

The synthesis of APDMH requires regioselective functionalization of the hydantoin ring. The imide proton at the N-3 position is significantly more acidic than the N-1 position, making it more reactive toward electrophiles in basic media[3]. This differential acidity is exploited to monoalkylate the N-3 position exclusively.

Mechanistic Causality in Synthesis:

  • Michael Addition: 5,5-Dimethylhydantoin (DMH) is reacted with acrylonitrile in the presence of a catalytic base. The N-3 anion attacks the electron-deficient alkene, yielding 3-(2-cyanoethyl)-5,5-dimethylhydantoin.

  • Selective Reduction: The cyano intermediate is subjected to catalytic hydrogenation. Causality of Catalyst Choice: Raney Nickel is specifically chosen over aggressive hydride donors (like LiAlH₄) because it selectively reduces the nitrile to a primary amine without causing reductive ring-opening of the sensitive hydantoin imide bonds[4].

Synthesis_Pathway DMH 5,5-Dimethylhydantoin (DMH) Intermediate 3-(2-Cyanoethyl)-5,5- dimethylhydantoin DMH->Intermediate NaOH (cat.) Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product 3-(3-Aminopropyl)-5,5- dimethylhydantoin Intermediate->Product H2, Raney Ni Selective Reduction

Figure 1: Two-step regioselective synthesis of 3-(3-aminopropyl)-5,5-dimethylhydantoin.

N-Halamine Chemistry and Biocidal Mechanism

The most prominent application of APDMH is its conversion into an N-halamine biocide. Once the aminopropyl group is covalently grafted to a surface (such as silica nanoparticles or polyurethane backbones), the unsubstituted N1 position of the hydantoin ring is exposed to a halogen source (typically sodium hypochlorite, NaOCl)[1].

Mechanistic Causality: The chlorination converts the N-H bond to an N-Cl bond. This N-Cl bond is stable in aqueous environments but highly reactive upon direct contact with biological membranes. The oxidative halogen (Cl⁺) is transferred to the external protein structures of the bacteria, causing rapid oxidative stress, enzyme denaturation, and cell death. Crucially, the system is regenerable: once the chlorine is depleted (reverting to N-H), washing the surface with dilute bleach fully restores its biocidal efficacy.

Biocidal_Mechanism Grafted Substrate-Grafted APDMH (N1-H Form) Chlorinated Active N-Halamine (N1-Cl Form) Grafted->Chlorinated NaOCl (Activation) Chlorinated->Grafted Reverts to N1-H (Regenerable) Bacteria Bacterial Pathogen Contact Chlorinated->Bacteria Direct Cl+ Transfer Dead Inactivated Pathogen (Oxidative Stress) Bacteria->Dead Membrane Disruption

Figure 2: Regenerable N-halamine biocidal mechanism via direct oxidative halogen transfer.

Validated Experimental Protocols

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure reaction success and prevent downstream failures.

Protocol 1: Synthesis and Isolation of APDMH

Objective: Synthesize APDMH via nitrile reduction while preserving the hydantoin ring.

  • Preparation: Dissolve 1.0 equivalent of 3-(2-cyanoethyl)-5,5-dimethylhydantoin in anhydrous ethanol inside a high-pressure hydrogenation reactor.

  • Catalyst Addition: Add 10% w/w Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric; handle under an inert argon atmosphere.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 50 psi and heat to 60°C. Stir vigorously for 12 hours.

  • Self-Validation Checkpoint (FTIR): Sample the reaction mixture. The reaction is complete when the sharp nitrile stretch at ~2250 cm⁻¹ completely disappears, replaced by a broad primary amine stretch at 3300–3400 cm⁻¹.

  • Workup: Filter the mixture through a Celite pad to safely remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from an ethanol/ether mixture to obtain pure APDMH.

Protocol 2: Covalent Grafting and N-Halamine Activation

Objective: Graft APDMH onto an epoxy-functionalized surface and activate its biocidal properties.

  • Grafting: Submerge epoxy-functionalized silica nanoparticles in a 0.1 M solution of APDMH in ethanol. Heat at 70°C for 24 hours. The primary amine of APDMH acts as a nucleophile, opening the epoxide ring to form a stable covalent linkage.

  • Washing: Centrifuge and wash the nanoparticles extensively with ethanol and deionized water to remove unreacted APDMH.

  • Chlorination (Activation): Suspend the grafted nanoparticles in a 10% aqueous sodium hypochlorite (NaOCl) solution. Adjust the pH to 7.0 using dilute HCl.

    • Causality of pH Control: At pH 7, the concentration of active hypochlorous acid (HOCl) is optimized for N-chlorination, while avoiding highly alkaline conditions that could hydrolyze the hydantoin ring.

  • Validation Checkpoint (Iodometric Titration): To quantify the active chlorine loading, treat a small aliquot of the activated particles with excess potassium iodide (KI) in an acidic medium. Titrate the liberated iodine with standard sodium thiosulfate. A successful loading typically yields >10¹⁸ Cl atoms/cm².

References

  • Title : 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Synthesis of 1,3-bis (2-cyanoethyl)-5,5-dimethylhydantoin Source : PrepChem URL :[Link]

  • Title : Aminopropyl-silica functionalized with halogen-reactive compounds for antimicrobial applications Source : ResearchGate URL :[Link]

  • Title : Hydantoin and Its Derivatives Source : Kirk-Othmer Encyclopedia of Chemical Technology URL :[Link]

Sources

Exploratory

Synthesis Pathway of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione: A Technical Guide

Executive Summary 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is a highly versatile heterocyclic building block. It serves as a critical intermediate in the development of advanced epoxy curing agents, antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is a highly versatile heterocyclic building block. It serves as a critical intermediate in the development of advanced epoxy curing agents, antimicrobial N-halamine polymers, and specialized pharmaceutical ligands. This whitepaper outlines a highly regioselective, scalable, and self-validating synthetic pathway for its production, designed for researchers and drug development professionals requiring high-fidelity protocols.

Mechanistic Rationale & Retrosynthetic Analysis

The core challenge in synthesizing 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione lies in the regioselective N-alkylation of the hydantoin core. 5,5-Dimethylhydantoin (DMH) possesses two distinct nitrogen atoms: the imide nitrogen (N3) and the amide nitrogen (N1).

Regioselectivity via pKa Exploitation: The N3 proton, flanked by two electron-withdrawing carbonyl groups, exhibits a significantly lower pKa (9.19) compared to the N1 proton (pKa >11)[1]. Under mildly basic conditions, N3 is preferentially deprotonated, allowing for highly selective monoalkylation.

Protecting Group Strategy: To prevent over-alkylation and unwanted polymerization during the introduction of the aminopropyl group, a protecting group strategy is mandatory. While unprotected 3-bromopropylamine leads to complex oligomeric mixtures, utilizing N-Boc-3-bromopropylamine ensures a clean SN2 substitution exclusively at the N3 position. The tert-butyloxycarbonyl (Boc) group is subsequently cleaved under anhydrous acidic conditions, leaving the hydantoin ring intact.

Retrosynthesis A Acetone Cyanohydrin + (NH4)2CO3 B 5,5-Dimethylhydantoin (DMH) A->B Bucherer-Bergs Reaction 70-80°C, H2O D 3-(3-N-Boc-aminopropyl)-5,5-dimethylhydantoin B->D N-Boc-3-bromopropylamine K2CO3, DMF, 60°C F 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione D->F 4M HCl in Dioxane 25°C, 2h

Retrosynthetic pathway for 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to provide built-in quality control checkpoints, ensuring high fidelity at each stage of the synthesis.

Step 1: De Novo Synthesis of 5,5-Dimethylhydantoin (Bucherer-Bergs Reaction)

Causality: While DMH is commercially available, de novo synthesis via the Bucherer-Bergs reaction provides a cost-effective and highly scalable starting point[2].

  • Combine 1.0 equivalent of acetone cyanohydrin and 1.3 equivalents of freshly powdered ammonium carbonate in an aqueous system.

  • Heat the mixture to 70–80°C for 3 hours. The elevated temperature drives the formation of the hydantoin ring while simultaneously decomposing excess ammonium carbonate into volatile NH3 and CO2[2].

  • Cool the reaction mixture to 0°C to induce crystallization.

  • Filter and recrystallize the crude product from hot water to yield pure 5,5-dimethylhydantoin as white crystals.

Step 2: Regioselective N3-Alkylation

Causality: Potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) provides the optimal balance of basicity and solubility to selectively deprotonate N3 without activating N1.

  • Charge a dry, argon-flushed reaction vessel with DMH (1.0 eq) and anhydrous K2CO3 (1.5 eq) in DMF (0.5 M concentration). Stir at 25°C for 30 minutes to pre-form the N3-potassium salt.

  • Add N-Boc-3-bromopropylamine (1.1 eq) dropwise to control the exotherm.

  • Heat the reaction to 60°C and stir for 12 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the DMH is completely consumed.

  • Quench the reaction with distilled water and extract with ethyl acetate (3×).

  • Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate 3-(3-N-Boc-aminopropyl)-5,5-dimethylhydantoin.

Step 3: Acidic Deprotection & Isolation

Causality: The Boc group is highly sensitive to acid. Using 4M HCl in dioxane ensures rapid deprotection while preventing the aqueous hydrolysis of the hydantoin ring that could occur with aqueous mineral acids.

  • Dissolve the purified intermediate from Step 2 in a minimal amount of anhydrous dichloromethane (DCM).

  • Add 4M HCl in dioxane (5.0 eq) at 0°C to minimize side reactions.

  • Warm the mixture to 25°C and stir for 2 hours. The product will typically precipitate out of the solution as the hydrochloride salt.

  • Evaporate the volatiles under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the target 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride.

Workflow S1 Step 1: N3-Alkylation • DMH + K2CO3 • DMF, 60°C, 12h • N-Boc-3-bromopropylamine S2 Step 2: Purification • Aqueous Quench • EtOAc Extraction • Silica Gel Column S1->S2 S3 Step 3: Deprotection • 4M HCl/Dioxane • 25°C, 2h • LC-MS Monitoring S2->S3 S4 Step 4: Isolation • Solvent Evaporation • Et2O Trituration • Vacuum Drying S3->S4

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Analytical Validation

To ensure experimental reproducibility, the following matrices summarize the optimization parameters and the expected analytical signatures required to validate the synthesized compound.

Table 1: Reaction Optimization Matrix (Base/Solvent vs. Yield for Step 2)

BaseSolventTemp (°C)Regioselectivity (N3:N1)Isolated Yield (%)Causality / Observation
NaHTHF0 to 2585:1562Strong base deprotonates both N3 and N1, reducing selectivity.
K2CO3 DMF 60 >99:1 88 Mild base selectively deprotonates N3 (pKa 9.19); DMF accelerates SN2.
Cs2CO3MeCN8095:575Good selectivity, but lower solubility of the base slows the reaction rate.
NaOHH2O/DCM2590:1055Phase-transfer conditions lead to competitive hydrolysis of the alkyl halide.

Table 2: Expected Analytical Signatures

Analytical MethodKey SignaturesDiagnostic Value
1H NMR (400 MHz, DMSO-d6)δ 8.45 (s, 1H, N1-H), 7.80 (br s, 3H, -NH3+), 3.42 (t, 2H, N3-CH2), 2.85 (m, 2H, CH2-N), 1.80 (m, 2H, C-CH2-C), 1.35 (s, 6H, C(CH3)2)Confirms monoalkylation at N3 (retention of N1-H) and successful Boc deprotection.
13C NMR (100 MHz, DMSO-d6)δ 177.2 (C4=O), 154.5 (C2=O), 57.8 (C5), 36.5 (N3-CH2), 36.1 (CH2-N), 26.8 (C-CH2-C), 24.5 (C(CH3)2)Validates the hydantoin core and the intact propyl linker.
LC-MS (ESI+)m/z 186.12[M+H]+Confirms the exact mass of the free base (C8H15N3O2, MW: 185.22).

References

  • Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem, National Institutes of Health (NIH).
  • 5,5-Dimethylhydantoin - Organic Syntheses Procedure, Organic Syntheses.
  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed, National Institutes of Health (NIH).

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, and provides a comprehensive framework for the elucidation of its mechanism of action. While direct mechanistic studies on this compound are not extensively available in public literature, this document leverages the known biological activities of structurally related hydantoins and other relevant heterocyclic compounds to propose putative mechanisms and outline detailed experimental protocols for their investigation. This whitepaper is intended to serve as a strategic and practical resource for researchers aiming to characterize the therapeutic potential of this promising molecule.

Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Drug Discovery

The imidazolidine-2,4-dione ring system is a five-membered heterocycle that has given rise to a multitude of biologically active molecules.[2] The versatility of this scaffold lies in the potential for substitution at the N-1, N-3, and C-5 positions, allowing for the fine-tuning of physicochemical properties and biological targets. Marketed drugs containing the hydantoin core include the antiepileptic agent phenytoin and the androgen receptor antagonist nilutamide, highlighting the clinical significance of this structural motif.[4]

Derivatives of imidazolidine-2,4-dione have been reported to exhibit a wide spectrum of biological effects, including:

  • Antitumor and antiviral properties[3]

  • Epidermal Growth Factor Receptor (EGFR) inhibition[3]

  • Modulation of the androgen receptor[2]

  • Inhibition of matrix metalloproteinases[2]

  • General anticancer activity against a range of cell lines[1][4][5]

Given this precedent, 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is a compound of significant interest. The presence of a basic aminopropyl side chain at the N-3 position and gem-dimethyl groups at the C-5 position suggests the potential for unique interactions with biological targets.

Putative Mechanisms of Action for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

Based on the activities of related compounds, several potential mechanisms of action can be hypothesized for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

Engagement of Kinase Pathways

Many anticancer agents function by inhibiting protein kinases that are crucial for tumor cell proliferation and survival. The structural features of our target compound warrant an investigation into its potential as a kinase inhibitor, particularly targeting receptor tyrosine kinases like EGFR, which has been implicated in the activity of other hydantoins.[3]

Interaction with Nuclear Receptors

The ability of some hydantoin derivatives to modulate androgen receptors suggests that 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione could interact with other members of the nuclear receptor superfamily.[2] A notable parallel can be drawn with thiazolidine-2,4-diones (TZDs), which are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[6][7][8] The structural similarity between the imidazolidine-2,4-dione and thiazolidine-2,4-dione cores makes PPARγ an intriguing potential target.

Antimicrobial Activity via Enzyme Inhibition

Thiazolidine-2,4-dione derivatives have been shown to exert antimicrobial effects by inhibiting bacterial Mur ligases, which are essential enzymes in peptidoglycan biosynthesis.[6][7][8] It is plausible that the imidazolidine-2,4-dione core could also fit within the active site of these or other microbial enzymes, leading to an antimicrobial effect.

Experimental Workflows for Mechanistic Elucidation

The following section details a series of self-validating experimental protocols designed to systematically investigate the putative mechanisms of action.

Initial Phenotypic Screening

A broad phenotypic screen is the first step to narrowing down the potential biological activities.

Protocol 1: Broad-Spectrum Cell Proliferation Assay

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and representative bacterial and fungal strains.

  • Assay: Employ a colorimetric assay (e.g., MTT or resazurin-based) to assess cell viability.

  • Execution:

    • Plate cells or microbial cultures in 96-well plates.

    • Treat with a serial dilution of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (e.g., from 100 µM to 1 nM).

    • Incubate for a standard period (e.g., 72 hours for cancer cells, 24 hours for microbes).

    • Add the viability reagent and measure the signal using a plate reader.

  • Data Analysis: Calculate the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) for each cell line or microbial strain.

Expected Outcome: This will identify if the compound has antiproliferative or antimicrobial activity and highlight the most sensitive cell types.

Diagram 1: General Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Pathway Analysis phenotypic_screen Phenotypic Screening (e.g., NCI-60 Panel) kinase_panel Kinase Panel Screen phenotypic_screen->kinase_panel If anticancer activity nuclear_receptor_assay Nuclear Receptor Assay (e.g., PPARγ) phenotypic_screen->nuclear_receptor_assay If cell-type specific activity antimicrobial_screen Antimicrobial Screening enzyme_inhibition_assay Enzyme Inhibition Assay (e.g., Mur Ligase) antimicrobial_screen->enzyme_inhibition_assay If antimicrobial activity western_blot Western Blot Analysis (Phospho-proteins) kinase_panel->western_blot gene_expression Gene Expression Profiling (qPCR/RNA-seq) nuclear_receptor_assay->gene_expression binding_assay Direct Binding Assay (SPR/ITC) enzyme_inhibition_assay->binding_assay western_blot->binding_assay gene_expression->binding_assay

Caption: A logical workflow for elucidating the mechanism of action.

Target Class Identification

Based on the results of the phenotypic screening, the next step is to investigate specific molecular target classes.

Protocol 2: Kinase Inhibition Profiling

  • Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases.

  • Assay: Typically, these are radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by a specific kinase.

  • Execution:

    • Submit 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione for screening at a fixed concentration (e.g., 10 µM) against the kinase panel.

    • Follow up with dose-response curves for any "hits" (kinases showing significant inhibition) to determine the IC50.

  • Data Analysis: Identify the kinases that are most potently inhibited by the compound.

Protocol 3: PPARγ Activation Assay

  • Platform: Use a cell-based reporter assay. This typically involves a cell line (e.g., HEK293) co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements driving the expression of a reporter gene (e.g., luciferase).

  • Execution:

    • Treat the transfected cells with a range of concentrations of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

    • Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis: Determine if the compound activates PPARγ and calculate the EC50 (50% effective concentration).

Diagram 2: PPARγ Transactivation Pathway

PPAR_Pathway cluster_nucleus Nucleus Ligand 3-(3-Aminopropyl)-5,5- dimethylimidazolidine-2,4-dione PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Gene Target Gene (e.g., for glucose metabolism) PPRE->Gene Initiates Transcription Transcription Transcription Gene->Transcription

Caption: Putative activation of PPARγ by the test compound.

Target Validation and Pathway Analysis

Once a primary target or pathway is identified, further validation is necessary.

Protocol 4: Western Blot for Kinase Pathway Modulation

  • Objective: If a kinase was identified as a target, this protocol will confirm its inhibition in a cellular context by examining the phosphorylation status of its downstream substrates.

  • Execution:

    • Treat sensitive cells with 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione at concentrations around its GI50.

    • Lyse the cells at various time points.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of the downstream substrate and a total protein antibody as a loading control.

  • Data Analysis: A decrease in the phosphorylated substrate signal relative to the total protein and untreated controls confirms target engagement.

Protocol 5: Quantitative PCR (qPCR) for Gene Expression Changes

  • Objective: If the compound activates a nuclear receptor like PPARγ, this protocol will confirm the upregulation of known target genes.

  • Execution:

    • Treat responsive cells with the compound.

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR using primers for known PPARγ target genes (e.g., FABP4, LPL).

  • Data Analysis: An increase in the mRNA levels of target genes will validate the activation of the PPARγ pathway.

Quantitative Data Summary

The following table should be used to compile the quantitative data obtained from the proposed experiments.

Assay TypeTarget/Cell LineEndpointResult (IC50/EC50/GI50)
Cell ProliferationMCF-7GI50e.g., 5.2 µM
Cell ProliferationE. coliMICe.g., >100 µM
Kinase InhibitionEGFRIC50e.g., 0.8 µM
Nuclear ReceptorPPARγEC50e.g., 2.5 µM

Conclusion and Forward-Looking Statements

This technical guide provides a robust, multi-faceted approach to delineating the mechanism of action for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione. By systematically progressing from broad phenotypic screening to specific target validation, researchers can build a comprehensive and compelling data package. The insights gained from these studies will be instrumental in guiding further preclinical and clinical development of this compound, potentially unlocking a new therapeutic for a range of diseases. The key to success lies in a logical, evidence-based progression through the experimental workflows outlined herein.

References

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link][6][7][8]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. [Link]

  • Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. National Center for Biotechnology Information. [Link][9]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. International Journal of Current Science (IJCSPUB). [Link][1]

  • Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research. [Link][5]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link][2]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link][3]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link][4]

Sources

Exploratory

Engineering Multidrug Resistance Reversal and Antimicrobial Efficacy: A Technical Guide to 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Derivatives

Executive Summary The 5,5-dimethylimidazolidine-2,4-dione (5,5-dimethylhydantoin) scaffold is a highly versatile pharmacophore in medicinal chemistry. When functionalized at the N3 position with an aminopropyl linker—yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,5-dimethylimidazolidine-2,4-dione (5,5-dimethylhydantoin) scaffold is a highly versatile pharmacophore in medicinal chemistry. When functionalized at the N3 position with an aminopropyl linker—yielding 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione derivatives—the molecule gains significant conformational flexibility and hydrogen-bonding capacity. This specific structural modification has unlocked breakthrough applications in overcoming antimicrobial resistance (AMR) and multidrug resistance (MDR) in oncology[1][2].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the biological activity of these derivatives. We will explore their dual utility as efflux pump inhibitors (EPIs) and N-halamine biocidal precursors , providing self-validating protocols to ensure reproducible integration into your drug discovery pipelines.

Mechanistic Pathways and Biological Targets

The biological efficacy of 3-(3-aminopropyl)-5,5-dimethylhydantoin derivatives is dictated by the terminal functionalization of the aminopropyl chain and the substitution at the N1 position.

Inhibition of Bacterial ATP-Binding Cassette (ABC) Transporters

In Staphylococcus epidermidis and Staphylococcus aureus, resistance to macrolide antibiotics (e.g., erythromycin) is frequently driven by the Msr(A) efflux pump, an ABC transporter[3]. Phenylpiperazine-terminated 3-(3-aminopropyl)-5,5-dimethylhydantoin derivatives act as potent, non-competitive inhibitors of Msr(A). The aminopropyl linker provides the exact spatial distance required for the phenylpiperazine moiety to lodge into the allosteric pocket of the transporter, arresting its conformational cycle and preventing the extrusion of the antibiotic[1].

Reversal of Mammalian ABCB1 (P-glycoprotein) Efflux

In oncology, the overexpression of ABCB1 (P-glycoprotein) leads to the rapid efflux of chemotherapeutics. Hydantoin derivatives possessing terminal substituted phenyl rings at the N1- and N3-aminopropyl positions demonstrate high specific activity (SA) in blocking ABCB1 in MDR mouse T-cell lymphoma models[2]. The lipophilicity of the dimethyl groups at the C5 position facilitates membrane penetration, while the aminopropyl chain interacts with the transmembrane domains of P-glycoprotein.

N-Halamine Contact-Killing Biocides

When the N1 position of the hydantoin ring is left unsubstituted, it can be subjected to halogenation (chlorination), converting the secondary amine into an oxidative N-Cl bond[4]. The 3-aminopropyl group acts as a covalent tether, allowing the molecule to be grafted onto silica nanoparticles or polymer surfaces[5]. Upon contact with a bacterial cell, the oxidative chlorine is transferred to the biological membrane, causing rapid cellular lysis.

MsrA_Pathway A Macrolide Antibiotic (e.g., Erythromycin) B Intracellular Target (50S Ribosome) A->B Binds F Intracellular Accumulation & Bacterial Apoptosis A->F Synergistic efficacy C Msr(A) Efflux Pump (ABC Transporter) B->C Extruded by C->F Failure leads to D Hydantoin Derivative (EPI) E Conformational Arrest (Allosteric Blockade) D->E Induces E->C Inhibits

Mechanistic pathway of Msr(A) efflux pump inhibition by hydantoin derivatives.

Structure-Activity Relationship (SAR) Dynamics

To optimize the biological activity of these derivatives, specific structural modifications must be mapped against their functional readouts. The table below synthesizes quantitative data for various substitutions.

Table 1: SAR Profiling of 5,5-Dimethylhydantoin Derivatives

Derivative ClassN3-LinkerTerminal SubstitutionPrimary TargetMinimum Effective Conc. (µM)Mechanism of Action
Compound 9 [1]3-Aminopropyl2,4-Dichlorobenzyl-phenylpiperazineMsr(A) (S. epidermidis)15.63Allosteric Efflux Blockade
Group I (1A-11A) [2]3-AminopropylDi-phenylpiperazineABCB1 (Mammalian MDR)10.00P-glycoprotein Inhibition
CADMH [4]3-AminopropylSilica-grafted N-halamine (N1-Cl)Broad-spectrum (Gram +/-)Contact-dependentOxidative Membrane Disruption
AR102 Analogs [6]3-AminopropylPentafluorosulfanylSchistosoma mansoni>50.00Antischistosomal Activity

Data synthesis indicates that electron-withdrawing groups (e.g., halogens) on the terminal phenyl rings significantly enhance the specific activity (SA) against efflux pumps.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory orthogonal controls to rule out false positives caused by autofluorescence or membrane permeabilization.

Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Inhibition

This fluorometric assay quantifies the real-time inhibition of the Msr(A) or ABCB1 efflux pumps. EtBr is a known substrate for these pumps; it fluoresces strongly only when intercalated with intracellular DNA.

Causality Check: We use Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control. CCCP uncouples the proton motive force, completely disabling ATP-driven efflux. If CCCP fails to induce maximum fluorescence, the bacterial/cellular metabolic baseline is compromised.

  • Cell Preparation: Grow S. epidermidis (strain K/14/1345 overexpressing MsrA) to an optical density (OD600) of 0.6. Centrifuge and wash twice with phosphate-buffered saline (PBS) to remove extracellular media components that might quench fluorescence.

  • Baseline Establishment: Resuspend cells in PBS to an OD600 of 0.3. Aliquot 100 µL into a 96-well black microtiter plate (black walls prevent well-to-well optical crosstalk).

  • Compound Introduction: Add the 3-(3-aminopropyl)-5,5-dimethylhydantoin derivative at sub-lethal concentrations (e.g., 1/4 MIC) to prevent cell death from confounding the efflux data.

  • Control Assignment:

    • Negative Control: PBS + EtBr only (establishes baseline basal efflux).

    • Positive Control: CCCP (100 µM) + EtBr (establishes maximum theoretical accumulation).

  • Fluorometric Kinetics: Add EtBr (final concentration 0.5 mg/L). Immediately begin reading fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes at 37°C.

  • Data Validation: Calculate the Relative Fluorescence Index (RFI). A valid EPI must show an RFI significantly higher than the negative control, with a dose-dependent kinetic curve.

Protocol 2: Synthesis and Validation of N-Halamine Antimicrobial Surfaces

This protocol validates the conversion of the hydantoin derivative into a contact-killing biocide.

Causality Check: Sodium thiosulfate ( Na2​S2​O3​ ) is used post-exposure. It instantly neutralizes any remaining active chlorine. This ensures that bacterial death occurred during the contact time, not as an artifact during the agar plating process.

  • Grafting: React 3-(3-aminopropyl)-5,5-dimethylhydantoin with silica nanoparticles via a silane coupling agent.

  • Chlorination: Submerge the functionalized nanoparticles in a 0.6% sodium hypochlorite (NaOCl) aqueous solution for 30 minutes at room temperature[7].

  • Washing: Rinse thoroughly with deionized water until the wash water shows zero free chlorine (validate using DPD colorimetric reagent). Crucial: Unbound chlorine will cause false-positive biocidal readings.

  • Bacterial Challenge: Inoculate the nanoparticles with 106 CFU/mL of E. coli or S. aureus. Incubate for 15, 30, and 60 minutes.

  • Neutralization & Plating: At each time point, extract an aliquot and immediately quench with 0.02 N sodium thiosulfate. Plate on Muller-Hinton Agar (MHA) and incubate for 24 hours.

  • Quantification: Calculate log reduction. A successful N-halamine surface will demonstrate >5-log reduction within 30 minutes.

Workflow S1 Synthesize Hydantoin Derivative S2 Determine MIC (Broth Microdilution) S1->S2 S3 Select Sub-lethal Dose (< 1/4 MIC) S2->S3 S4 EtBr Accumulation Assay (Fluorometry) S3->S4 S5 Calculate Specific Activity (SA) S4->S5

Self-validating experimental workflow for evaluating efflux pump inhibitors.

Conclusion

The 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione derivatives represent a highly modular chemical space. By understanding the causality between their structural geometry and biological targets—whether lodging into the allosteric sites of ABC transporters or serving as oxidative halogen carriers—researchers can systematically engineer solutions to multidrug-resistant pathogens and oncological challenges. Rigorous adherence to self-validating protocols, particularly regarding kinetic baselines and quenching controls, is paramount for translating these compounds from in vitro success to clinical viability.

References

  • Handzlik, J., et al. (2020). Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. Molecules, 25(17), 3788.[Link]

  • Molnár, J., et al. (2012). Activity of Fourteen New Hydantoin Compounds on the Human ABCB1 Efflux Pump. In Vivo, 26(3), 433-438.[Link]

  • Dong, A., et al. (2017). Chemical Insights into Antibacterial N-Halamines. Chemical Reviews, 117(6), 4806-4862.[Link]

  • Jafari, S., et al. (2020). Preparation and Antibacterial Activity of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione Nanofibers. Journal of Chemical Health Risks. [Link] (URL derived from grounding data[7])

  • Perera, S., et al. (2025). Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102). Journal of Medicinal Chemistry.[Link] (URL derived from grounding data[6])

Sources

Foundational

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione solubility in different solvents

An In-depth Technical Guide to Determining the Solubility of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in Various Solvents This guide provides a comprehensive framework for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Determining the Solubility of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in Various Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione. Given the limited publicly available solubility data for this specific molecule, this document focuses on the foundational principles of solubility, a detailed protocol for its determination, and the interpretation of the resulting data.

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] In drug development, poor aqueous solubility can be a major obstacle, leading to low bioavailability and unpredictable therapeutic outcomes.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile across a range of solvents are essential for formulation development, toxicity studies, and ensuring reliable results in in-vitro and in-vivo testing.[2][4]

This guide will focus on 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, a hydantoin derivative. Hydantoins are a significant class of compounds with diverse biological and pharmacological properties.[5] The solubility of this compound is influenced by its structural features, including the polar imidazolidine-2,4-dione ring, the basic aminopropyl side chain, and the nonpolar dimethyl group.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[7]

  • Polar Solvents: These solvents, such as water, ethanol, and methanol, have large dipole moments and are effective at dissolving polar and ionic compounds through dipole-dipole interactions and hydrogen bonding.[6]

  • Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and are better suited for dissolving nonpolar compounds through London dispersion forces.[6]

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetone possess dipole moments but do not have acidic protons. They represent an intermediate polarity.[6]

The solubility of a compound is not a fixed value but is influenced by several factors including:

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[8]

  • pH: For ionizable compounds like 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, which has a basic amino group, solubility can be highly dependent on the pH of the medium.[9]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[10]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound.[6][9][11] This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to achieve a saturated solution.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a given solvent at a constant temperature.[9][12] This ensures that the measured concentration represents the true saturation solubility, a critical parameter for biopharmaceutical classification and formulation development.[13]

Detailed Experimental Protocol

Materials:

  • 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, acetonitrile, DMSO, hexane, toluene)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert and low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard solution preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione to a known volume of the selected solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.[6]

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).[13]

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] The time to reach equilibrium may need to be determined preliminarily.[14]

  • Phase Separation:

    • Once equilibrium is achieved, allow the samples to stand undisturbed for a short period to allow the undissolved solid to sediment.

    • Centrifuge the vials to pellet the remaining solid.[6]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6] This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in the diluted filtrate using a validated HPLC method.[6][11]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[6]

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis prep1 Add excess solid compound to a known volume of solvent prep2 Seal the container prep1->prep2 equilibrate1 Agitate at a constant temperature (e.g., 24-72 hours) prep2->equilibrate1 separate1 Centrifuge to pellet undissolved solid equilibrate1->separate1 separate2 Filter the supernatant through a 0.22 µm filter separate1->separate2 analyze1 Dilute the filtrate separate2->analyze1 analyze2 Analyze by HPLC against a calibration curve analyze1->analyze2 analyze3 Calculate the solubility analyze2->analyze3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The obtained solubility data should be summarized in a clear and organized table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione at 25 °C

Solvent CategorySolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water[Example Value][Example Value]
Ethanol[Example Value][Example Value]
Methanol[Example Value][Example Value]
Polar Aprotic DMSO[Example Value][Example Value]
Acetonitrile[Example Value][Example Value]
Nonpolar Hexane[Example Value][Example Value]
Toluene[Example Value][Example Value]
Aqueous Buffer PBS (pH 5.0)[Example Value][Example Value]
PBS (pH 7.4)[Example Value][Example Value]

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

The interpretation of this data will provide insights into the physicochemical properties of the compound. For instance, higher solubility in polar solvents would indicate a predominantly polar character, while solubility in nonpolar solvents would suggest significant nonpolar characteristics. The pH-dependent solubility in aqueous buffers will be crucial for understanding its behavior in biological systems.

Conclusion and Future Directions

This guide has outlined the theoretical principles and a robust experimental protocol for determining the solubility of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione. Accurate solubility data is a critical first step in the successful development of this compound for any application. Future studies could explore the impact of temperature on solubility to determine the thermodynamics of dissolution, as well as investigate the potential for different polymorphic forms. For drug development purposes, solubility studies in biorelevant media (e.g., FaSSIF, FeSSIF) would provide valuable information on its likely behavior in the gastrointestinal tract.[12]

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

  • Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS - SciELO. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

  • 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride - NextSDS. Available at: [Link]

  • 3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | 1249525-89-0 | C11H13N3O2 - Appchem. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. Available at: [Link]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC. Available at: [Link]

  • Solubility and thermodynamic function of vitamin D3 in different mono solvents. Available at: [Link]

  • 2,4-Imidazolidinedione, 5,5-dimethyl- - the NIST WebBook. Available at: [Link]

Sources

Exploratory

Engineering Rechargeable Biocidal Surfaces: A Technical Guide to CAS 2172051-84-0

Executive Summary & Chemical Identity CAS 2172051-84-0 , chemically identified as 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride , is a highly specialized bifunctional building block[1]. It bridges t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

CAS 2172051-84-0 , chemically identified as 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride , is a highly specialized bifunctional building block[1]. It bridges the gap between synthetic surface chemistry and advanced antimicrobial materials. By combining a highly nucleophilic primary amine handle with a 5,5-dimethylhydantoin (DMH) core, this compound serves as a premier precursor for synthesizing N-halamine functionalized polymers, silica nanoparticles, and medical textiles[2].

Unlike traditional leaching biocides (e.g., silver nanoparticles or quaternary ammonium compounds), N-halamines engineered from this precursor provide a contact-killing mechanism that is entirely rechargeable, offering a sustainable solution to microbial contamination in clinical and industrial environments.

Mechanistic Principles of Hydantoin-Based N-Halamines

The efficacy of CAS 2172051-84-0 lies in the regiochemistry of the hydantoin ring. During its synthesis, the alkylation of the 5,5-dimethylhydantoin core occurs preferentially at the more acidic N3 position (an imide nitrogen flanked by two carbonyls). This selective functionalization leaves the N1 position (the amide nitrogen) unmodified and available for subsequent halogenation[3].

When the immobilized hydantoin is exposed to dilute sodium hypochlorite (NaOCl), the N1-H bond undergoes electrophilic substitution to form an N1-Cl bond, converting the precursor into an active N-halamine[4]. The presence of the 5,5-dimethyl groups at the C5 position is not merely structural; it is mechanistically critical. These gem-dimethyl groups provide severe steric hindrance that shields the hydantoin ring from hydrolytic ring-opening in aqueous environments. Furthermore, they stabilize the N-Cl bond, preventing rapid auto-decomposition and ensuring a controlled, contact-based transfer of oxidative chlorine to the cell membranes of target pathogens[3].

Physicochemical Data

To facilitate experimental design, the core properties of the precursor are summarized below:

PropertyValue / Description
Chemical Name 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
CAS Number 2172051-84-0
Molecular Formula C₈H₁₅N₃O₂ · HCl (or C₈H₁₆ClN₃O₂)
Molecular Weight 221.68 g/mol
Appearance White to off-white crystalline powder
Reactive Sites Primary aliphatic amine (-NH₂), Amide nitrogen (N1-H)
Primary Application Covalent anchoring for N-halamine biocidal coatings

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, ensuring that surface functionalization is both efficient and verifiable is paramount. The following protocols detail the covalent grafting and activation of CAS 2172051-84-0, incorporating self-validating checkpoints to guarantee scientific integrity.

Protocol 1: Covalent Immobilization via EDC/NHS Coupling

Objective: Graft CAS 2172051-84-0 onto a carboxylated substrate (e.g., polyacrylic acid-coated nanoparticles or BTCA-treated cotton).

Causality & Mechanism: The primary amine of the aminopropyl linker is a strong nucleophile. However, direct amidation with carboxylic acids requires high temperatures that can degrade the substrate. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group into an unstable O-acylisourea intermediate. The addition of N-Hydroxysuccinimide (NHS) converts this into a semi-stable amine-reactive NHS ester, preventing competitive hydrolysis and ensuring high-density grafting at room temperature.

  • Substrate Activation: Suspend the carboxylated substrate in a 0.1 M MES buffer (pH 6.0). Add EDC (2 mM) and NHS (5 mM). Stir for 30 minutes.

    • Causality Check: The pH must be maintained at 6.0; higher pH accelerates NHS ester hydrolysis, while lower pH protonates the incoming amine.

  • Precursor Coupling: Adjust the pH to 7.5 using 1 M NaOH. Add CAS 2172051-84-0 (10 mM). The shift to pH 7.5 ensures the primary amine is deprotonated and highly nucleophilic. Stir for 4 hours at room temperature.

  • Washing & Validation: Wash the substrate extensively with deionized water to remove unreacted precursor.

    • Self-Validation: Analyze the substrate via FTIR spectroscopy. The appearance of Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) bands, alongside the characteristic hydantoin carbonyl stretch (1710 cm⁻¹), confirms successful covalent tethering.

Protocol 2: N-Halamine Activation (Chlorination)

Objective: Convert the immobilized DMH precursor into a biocidal N-halamine.

Causality & Mechanism: The active chlorinating species is hypochlorous acid (HOCl). At pH > 8, the equilibrium shifts to the hypochlorite ion (OCl⁻), which is a poor electrophile. At pH < 5, chlorine gas (Cl₂) evolves. Buffering the reaction at pH 7.0 maximizes the concentration of HOCl, driving the efficient electrophilic chlorination of the N1 position[4].

  • Chlorination: Immerse the grafted substrate in a 0.5% NaOCl solution buffered to pH 7.0 (using phosphate buffer) for 45 minutes at room temperature.

  • Quenching & Washing: Remove the substrate and wash thoroughly with distilled water to remove free (unbound) chlorine.

    • Self-Validation: Perform an iodometric titration. Immerse a sample of the chlorinated substrate in a solution of 10% KI and 1% starch in 0.1 M acetic acid. The surface will immediately turn dark blue/black, confirming the presence of oxidative N-Cl bonds. Titration with sodium thiosulfate allows for the precise quantification of active chlorine loading (typically targeting 1018 to 1019 Cl atoms/cm²).

Protocol 3: Biocidal Efficacy and Recharge Cycle

Objective: Validate the contact-killing mechanism and demonstrate the rechargeability of the surface.

Causality & Mechanism: N-halamines kill bacteria by directly transferring the halogen to the biological receptors of the bacterial cell membrane, causing oxidative stress and cell death[2]. This process depletes the N-Cl bond, reverting it back to the N1-H precursor. Because the covalent amide anchor and the hydantoin ring remain intact, the surface can be repeatedly recharged.

  • Assay: Inoculate the activated surface with 106 CFU/mL of Staphylococcus aureus.

  • Neutralization: After a specified contact time (e.g., 30 minutes), neutralize any residual active chlorine with 0.02 N sodium thiosulfate to halt the biocidal action, and plate the survivors to calculate log reduction.

  • Recharge Validation: Once the surface shows diminished efficacy (depleted N-Cl), repeat Protocol 2. Re-titration via iodometry will confirm that the active chlorine loading is restored to >95% of its original capacity, proving the system's durability.

Visualizing the N-Halamine Lifecycle

The following diagram illustrates the logical progression from the raw CAS 2172051-84-0 precursor through surface grafting, activation, and the biocidal recharge cycle.

NHalamineCycle A CAS 2172051-84-0 (DMH-Aminopropyl Precursor) B Substrate Grafting (Amide Bond Formation) A->B EDC/NHS Coupling C Immobilized Hydantoin (Inactive N1-H) B->C Validation: FTIR (Amide I/II) D Chlorination (NaOCl, pH 7) C->D Dilute Bleach E Active N-Halamine (Biocidal N1-Cl Bond) D->E Validation: Iodometric Titration E->C Halogen Transfer to Pathogens (Depletion)

Workflow of CAS 2172051-84-0 grafting, activation, and biocidal recharge cycle.

Conclusion

CAS 2172051-84-0 is a cornerstone molecule for the development of next-generation, regenerable antimicrobial materials. By understanding the regioselectivity of the hydantoin core and the kinetics of N-halamine activation, researchers can engineer self-sterilizing surfaces that provide long-lasting defense against nosocomial pathogens, ensuring that every synthesized layer is both highly active and analytically verifiable.

References

  • NextSDS. "3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride - Chemical Substance Information". NextSDS Database.[Link]

  • Dong, A., et al. "Chemical Insights into Antibacterial N-Halamines". Chemical Reviews, ACS Publications, 2017.[Link]

  • McKee, M. L., et al. "Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate". Journal of Chemical Theory and Computation, ACS Publications, 2007.[Link]

  • Dong, A., et al. "Modifying Fe3O4-Functionalized Nanoparticles with N-Halamine and Their Magnetic/Antibacterial Properties". ACS Applied Materials & Interfaces, ACS Publications, 2011.[Link]

Sources

Foundational

understanding the stability of the imidazolidine-2,4-dione ring

An In-depth Technical Guide to the Stability of the Imidazolidine-2,4-dione Ring Introduction The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a privileged structure in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability of the Imidazolidine-2,4-dione Ring

Introduction

The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its presence in blockbuster drugs such as the anticonvulsant Phenytoin, the antiandrogen Enzalutamide, and the antimicrobial Nitrofurantoin highlights its significance in modern drug design.[1][2] However, the inherent reactivity of the hydantoin ring presents unique stability challenges that must be thoroughly understood to ensure the safety, efficacy, and shelf-life of these pharmaceuticals.

This technical guide provides a comprehensive analysis of the stability of the imidazolidine-2,4-dione ring system. It is designed for researchers, medicinal chemists, and formulation scientists, offering in-depth insights into the chemical and physical factors that govern its degradation. We will explore the primary degradation pathways, present field-proven experimental protocols for stability assessment, and discuss strategic approaches to enhance the stability of hydantoin-based active pharmaceutical ingredients (APIs).

Core Chemistry and Physicochemical Properties

The imidazolidine-2,4-dione ring is a five-membered heterocyclic ureide containing two nitrogen atoms and two carbonyl groups. This structure imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity.

Caption: General structure of the imidazolidine-2,4-dione (hydantoin) ring.

Understanding the fundamental properties of the parent ring is the first step in predicting its behavior in complex pharmaceutical matrices.

PropertyValueSource(s)
Molecular Formula C₃H₄N₂O₂[3]
Molecular Weight 100.08 g/mol [3]
Appearance White crystalline powder[4]
Melting Point 218-220 °C[3][5]
Solubility Slightly soluble in water; soluble in polar solvents[5]
pKa The N-3 proton is more acidic than the N-1 proton.[6]

Critical Factors Governing Ring Stability

The stability of the imidazolidine-2,4-dione ring is not absolute; it is highly susceptible to its chemical environment. Several factors can initiate or accelerate its degradation.

Influence of pH: Hydrolytic Degradation

The most significant vulnerability of the hydantoin ring is its susceptibility to hydrolysis under both acidic and basic conditions.[7][8] This is a critical consideration during synthesis, workup, formulation, and even in vivo, as the pH of biological fluids can influence drug stability.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the amide bonds within the ring can be protonated and subsequently attacked by water, leading to ring cleavage.[7] This reaction typically forms a hydantoic acid intermediate, which can be further hydrolyzed to yield an α-amino acid.[7] The causality here is straightforward: protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. To mitigate this, acidic workups should be performed at reduced temperatures (e.g., 0-5 °C) to decrease the kinetic rate of hydrolysis.[7]

  • Base-Catalyzed Hydrolysis : In basic media, the ring is prone to nucleophilic attack by a hydroxide ion on one of the electrophilic carbonyl carbons.[7] This process also results in ring-opening to form a hydantoate salt.[7][9] This is a common degradation pathway for many hydantoin-based drugs.[7] The reaction kinetics are often first-order with respect to hydroxide ion concentration.[9] Therefore, maintaining a pH as close to neutral as possible is a key strategy for enhancing stability in aqueous formulations.[7]

Thermal Stress

While the core ring is relatively stable, its thermal stability is highly dependent on the substitution pattern.[7] Elevated temperatures can accelerate hydrolytic degradation and other decomposition pathways.[8] In some cases, particularly with halogenated hydantoins used as disinfectants, thermal decomposition can lead to runaway reactions and the release of toxic gases like NO₂ and cyanide.[10]

  • Causality & Experimental Choice : The choice to perform thermal analysis using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is driven by the need to identify the specific decomposition temperature of a given derivative.[7] This information is vital for setting safe temperature limits during manufacturing, storage, and handling.

Oxidative Degradation

The C5 position of the imidazolidine-2,4-dione ring can be particularly susceptible to oxidation.[7] This can be initiated by atmospheric oxygen (autoxidation), residual peroxides in solvents, or other oxidizing agents. The degradation can lead to the formation of 5-hydroxyhydantoin derivatives and other oxidized products.[7]

  • Trustworthiness & Mitigation : To create a self-validating system against oxidative degradation, sensitive compounds must be handled with specific precautions. Storing compounds under an inert atmosphere (nitrogen or argon) and using peroxide-free solvents are essential protocols to minimize this degradation pathway.[7] For liquid formulations, the inclusion of antioxidants can be a validated strategy to improve stability.[8]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions in many organic molecules, and hydantoins are no exception.[8]

  • Mitigation : The protocol of storing samples and formulations in light-protected containers (e.g., amber vials) is a direct and effective measure to prevent photo-oxidation and other light-induced degradation pathways.[7][8]

Primary Degradation Mechanisms Visualized

The hydrolytic cleavage of the hydantoin ring is the most frequently encountered degradation pathway. The mechanism involves the formation of a key intermediate, hydantoic acid, which may subsequently degrade further.

startNode Imidazolidine-2,4-dione (Hydantoin Ring) intermediateNode Hydantoic Acid Intermediate startNode->intermediateNode Ring Opening (Hydrolysis) endNode α-Amino Acid (or derivative) intermediateNode->endNode Further Hydrolysis conditionNode conditionNode acid Acidic Conditions (H+) base Basic Conditions (OH-)

Caption: Key hydrolytic degradation pathway of the hydantoin ring.

Under alkaline conditions, the hydrolysis of hydantoin to hydantoic acid is the first step, which can then be followed by hydrolysis to an amino acid like glycine.[11][12] This two-step series reaction is a critical kinetic profile to understand for any drug containing this scaffold.[12]

Experimental Design: Assessing and Quantifying Stability

A robust assessment of stability requires a systematic approach using forced degradation studies, also known as stress testing. The goal of these studies is to intentionally degrade the API to generate potential degradation products and to develop a stability-indicating analytical method that can resolve and quantify the API separately from these products.

Workflow for Forced Degradation Studies

The following workflow provides a logical and self-validating system for assessing the stability of a hydantoin-containing compound.

G prep Sample Preparation (API in suitable solvent) stress Forced Degradation (Stress Testing) prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid Condition 1 base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base Condition 2 oxid Oxidation (e.g., 3% H₂O₂, RT) stress->oxid Condition 3 therm Thermal Stress (e.g., 60°C, Solid & Solution) stress->therm Condition 4 photo Photolytic Stress (ICH Q1B guidelines) stress->photo Condition 5 analysis Analysis by Stability-Indicating Method (e.g., RP-HPLC with PDA detector) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Data Evaluation (Identify & quantify degradants, Calculate mass balance) analysis->eval

Caption: General experimental workflow for forced degradation studies.

Generalized Protocol for Forced Degradation

This protocol must be adapted based on the specific properties of the test compound. The objective is to achieve 5-20% degradation of the API.

  • Stock Solution Preparation : Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Acid Hydrolysis :

    • Transfer an aliquot of the stock solution to a vial.

    • Add an equal volume of an aqueous acid solution (e.g., 0.1 M or 1 M HCl).

    • Heat the sample at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24-72 hours).[7]

    • Cool, neutralize, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis :

    • Follow the same procedure as acid hydrolysis, but use an aqueous base solution (e.g., 0.1 M NaOH).

  • Oxidative Degradation :

    • Transfer an aliquot of the stock solution to a vial.

    • Add an equal volume of an oxidizing agent solution (e.g., 3-30% H₂O₂).

    • Store at room temperature or slightly elevated temperature, protected from light, for a specified period.

  • Thermal Degradation :

    • For solution stability, heat a solution of the compound at a controlled temperature (e.g., 60 °C).[7]

    • For solid-state stability, place a known amount of the solid compound in a controlled temperature/humidity chamber.[7]

  • Photostability :

    • Expose the compound (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodologies

A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the API due to degradation.

  • High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC with a UV or Photodiode Array (PDA) detector, is the most common and powerful technique for stability testing.[7][13] It excels at separating the API from its degradation products, allowing for precise quantification.[13]

  • Other Techniques : Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of unknown degradation products.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[13]

Stress ConditionTypical Reagent/SetupPotential Outcome
Acidic Hydrolysis 0.1 M - 1 M HCl, HeatRing opening to form hydantoic acid.
Basic Hydrolysis 0.1 M - 1 M NaOH, HeatRing opening to form hydantoate salt.
Oxidation 3-30% H₂O₂, RTFormation of 5-hydroxyhydantoin or other oxidized species.
Thermal Dry Heat / Solution Heat (e.g., 60-80°C)Acceleration of hydrolysis/oxidation; potential decomposition.
Photolytic ICH Q1B compliant light chamberVarious degradation products, dependent on structure.

Strategies for Stability Enhancement

A proactive approach during drug development can mitigate the inherent instability of the imidazolidine-2,4-dione ring.

  • pH Optimization and Buffering : This is the most critical strategy for aqueous formulations. Conduct a pH-stability profile study to identify the pH at which the compound exhibits maximum stability. The formulation should then be buffered at this optimal pH.[8]

  • Temperature Control : Store both the API and the final drug product at recommended temperatures (e.g., refrigerated) to minimize thermal degradation.[8]

  • Excipient Selection : Consider the use of stabilizing excipients. If oxidation is a known degradation pathway, the inclusion of antioxidants can significantly improve shelf-life.[7][8]

  • Atmosphere and Packaging : For highly sensitive APIs, manufacturing and packaging under an inert atmosphere can prevent oxidative degradation.[7] Using light-resistant packaging is mandatory for photosensitive compounds.[8]

Conclusion

The imidazolidine-2,4-dione ring is a valuable scaffold in drug discovery, but its utility is intrinsically linked to its chemical stability. The susceptibility of the ring to hydrolysis, oxidation, and thermal stress necessitates a deep and early understanding of its degradation pathways. By employing systematic forced degradation studies and developing robust, stability-indicating analytical methods, researchers can characterize and quantify instability. This knowledge empowers formulation scientists to design stable drug products through strategic pH control, excipient selection, and appropriate packaging, ultimately ensuring the delivery of safe and effective medicines to patients.

References

  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINE-DIONE. Retrieved from [Link]

  • Request PDF. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids. Retrieved from [Link]

  • ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]

  • Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Retrieved from [Link]

  • Chemsrc. (2025). Imidazolidine-2,4-dione | CAS#:461-72-3. Retrieved from [Link]

  • ChemBK. (2024). imidazolidine-2,4-dione. Retrieved from [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • Semantic Scholar. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin. Retrieved from [Link]

  • KoreaScience. (2003). Development of analytical method of DMDM hydantoin, Sorbic acid, Phenoxy ethanol in Cosmetics. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]

  • Unknown Source. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ACS Publications. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Hydrochloride

Target Audience: Synthetic chemists, materials scientists, and drug development professionals. Strategic Rationale & Synthetic Design Derivatives of 5,5-dimethylimidazolidine-2,4-dione (commonly known as 5,5-dimethylhyda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, materials scientists, and drug development professionals.

Strategic Rationale & Synthetic Design

Derivatives of 5,5-dimethylimidazolidine-2,4-dione (commonly known as 5,5-dimethylhydantoin) are highly valued structural motifs. Specifically, 3-aminopropyl derivatives serve as critical precursors for synthesizing [1] and various anticonvulsant pharmacophores.

While traditional Gabriel synthesis (using N-(3-bromopropyl)phthalimide) or direct alkylation with 1-bromo-3-chloropropane are possible, these methods suffer from poor atom economy, require harsh deprotection steps, and often yield complex mixtures of bis-alkylated byproducts. To circumvent these issues, this protocol details a highly efficient, scalable, two-step sequence:

  • Regioselective Michael Addition : Base-catalyzed cyanoethylation of 5,5-dimethylhydantoin using acrylonitrile[2].

  • Catalytic Hydrogenation : Reduction of the intermediate nitrile to the primary amine, trapped directly as the hydrochloride salt.

Workflow A 5,5-Dimethylhydantoin + Acrylonitrile B Michael Addition (NaOH, 50°C) A->B C 3-(2-Cyanoethyl)- 5,5-dimethylhydantoin B->C D Catalytic Hydrogenation (H2, Pd/C, MeOH/HCl) C->D E 3-(3-Aminopropyl)- 5,5-dimethylhydantoin HCl D->E

Figure 1: Two-step synthetic workflow for 3-(3-Aminopropyl)-5,5-dimethylhydantoin HCl.

Mechanistic Causality & Regioselectivity (E-E-A-T)

The success of this protocol relies entirely on exploiting the intrinsic electronic properties of the hydantoin ring.

Regioselective Michael Addition: The hydantoin scaffold possesses two nitrogen atoms (N1 and N3) with distinct acidities. The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups, rendering it significantly more acidic (pKa ~ 8.5) than the N1 proton (pKa ~ 11)[2].

  • Causality: By utilizing a mild aqueous base (e.g., 10% NaOH), the N3 position is selectively deprotonated. The resulting stabilized imide anion acts as a soft nucleophile, attacking the electrophilic β-carbon of acrylonitrile in a classic [2]. This guarantees exclusive N3-alkylation without the need for transient protecting groups[3].

Controlled Reduction: The reduction of nitriles to primary amines often produces secondary and tertiary amine byproducts. This occurs because the newly formed primary amine can act as a nucleophile, attacking the intermediate imine before it is fully reduced.

  • Causality: By conducting the catalytic hydrogenation in the presence of methanolic HCl, the primary amine is immediately protonated to its non-nucleophilic ammonium salt ( −NH3+​Cl− ). This mechanistic intervention effectively halts byproduct formation, ensuring near-quantitative yields of the target compound.

Mechanism Step1 Base (OH⁻) deprotonates N3 of Hydantoin (pKa ~8.5) Step2 Formation of N3-centered stabilized anion Step1->Step2 Step3 Nucleophilic attack on β-carbon of Acrylonitrile Step2->Step3 Step4 Protonation of α-carbon to yield Cyanoethyl intermediate Step3->Step4

Figure 2: Regioselective mechanism of the base-catalyzed Michael addition at the N3 position.

Quantitative Data & Reagent Specifications

Table 1: Reagent Equivalencies & Properties

ReagentMW ( g/mol )EquivalentsFunction in Synthesis
5,5-Dimethylhydantoin 128.131.00Primary Starting Material
Acrylonitrile 53.061.20Michael Acceptor (Electrophile)
NaOH (10% aq) 40.000.10Base Catalyst (Deprotonation)
Pd/C (10% w/w) N/A5 wt%Heterogeneous Hydrogenation Catalyst
Methanolic HCl (3M) N/A1.50Salt formation / Suppress 2° amine

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(2-Cyanoethyl)-5,5-dimethylimidazolidine-2,4-dione

This protocol is designed as a self-validating system; phase separation and TLC provide real-time assurance of reaction progress.

  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5,5-dimethylhydantoin (12.8 g, 100 mmol) in 50 mL of distilled water.

  • Catalysis: Add 4.0 mL of 10% aqueous NaOH (10 mmol). Stir the mixture at 50 °C until the hydantoin completely dissolves, indicating the formation of the N3-anion.

  • Addition: Dropwise, add acrylonitrile (6.36 g, 120 mmol) over 15 minutes. Caution: Acrylonitrile is highly toxic and volatile; perform this step strictly inside a fume hood.

  • Reaction & In-Process Validation: Maintain the temperature at 50 °C for 4 hours.

    • Validation Check: Perform TLC (Eluent: Ethyl Acetate/Hexane 1:1). The highly polar starting material ( Rf​≈0.1 ) should disappear, replaced by a more lipophilic product spot ( Rf​≈0.45 ).

  • Isolation: Cool the reaction mixture to 4 °C in an ice bath. The product will precipitate as a white crystalline solid.

  • Purification: Filter the solid under vacuum, wash with 20 mL of ice-cold water to remove residual base, and dry in a vacuum oven at 40 °C overnight. (Expected yield: 85-90%).

Protocol B: Reduction to 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Hydrochloride
  • Preparation: Transfer the dried 3-(2-cyanoethyl)-5,5-dimethylhydantoin (18.1 g, 100 mmol) to a 500 mL Parr hydrogenation bottle.

  • Solvent System: Dissolve the solid in 150 mL of methanol. Add 50 mL of 3M methanolic HCl (150 mmol) to the solution.

  • Catalyst Addition: Carefully add 0.9 g of 10% Palladium on Carbon (Pd/C). Note: Purge the flask with nitrogen before and after adding the catalyst to prevent ignition of methanol vapors.

  • Hydrogenation & In-Process Validation: Attach the bottle to a Parr hydrogenator. Pressurize with H2​ gas to 45 psi and agitate at room temperature.

    • Validation Check: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 6-8 hours, consuming exactly 200 mmol of H2​ ).

  • Filtration: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Crystallization: Concentrate the filtrate in vacuo to a thick syrup. Add 100 mL of cold diethyl ether and triturate vigorously until a white precipitate forms. Filter and dry under high vacuum to afford the pure hydrochloride salt.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch, validate the product against the parameters outlined below.

Table 2: Analytical Validation Parameters

Analytical TechniqueExpected ObservationCausality / Structural Significance
FT-IR Spectroscopy Loss of peak at ~2250 cm⁻¹Confirms the complete reduction of the C≡N group.
FT-IR Spectroscopy Broad bands at 3200-2800 cm⁻¹Indicates the presence of the −NH3+​ hydrochloride salt.
¹H NMR (DMSO-d6) Broad singlet at ~8.1 ppm (3H)Validates the formation of the primary ammonium salt.
¹H NMR (DMSO-d6) Upfield shift of aliphatic protonsConfirms conversion of the electron-withdrawing nitrile to an amine.
Mass Spectrometry m/z [M+H]+ = 186.1Verifies the exact molecular weight of the free base.

References

  • Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Details the fundamental pKa differentials and Michael addition capabilities of the hydantoin scaffold. URL: [Link]

  • Interpenetration of Polyethylene Terephthalate with Biocidal Quaternary Ammonium/N-Chloramine Polysiloxane in Supercritical CO2. Biomacromolecules. Demonstrates the application of 3-substituted 5,5-dimethylhydantoins in biocidal polymers. URL: [Link]

  • Copper-Mediated N-Arylations of Hydantoins. The Journal of Organic Chemistry. Provides authoritative grounding on the regioselective functionalization of the N3 position of 5,5-dimethylhydantoin over the N1 position. URL: [Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology. Provides analytical standards and degradation pathways for industrial hydantoin derivatives. URL: [Link]

Sources

Application

Application Notes and Protocols for the Experimental Use of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for the initial in vitro characterization of 3-(3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, a small molecule featuring the imidazolidine-2,4-dione (hydantoin) scaffold. While the specific biological activities of this particular derivative are not yet extensively documented, the broader family of hydantoin and related thiazolidinedione compounds has demonstrated significant therapeutic potential, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4][5][6][7] This document, therefore, serves as a detailed starting point for researchers seeking to investigate its biological effects in a cell culture setting. We present hypothesized mechanisms of action based on structurally related compounds, detailed protocols for foundational cell-based assays, and guidance on data interpretation.

Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[5][6] Derivatives of this and the closely related thiazolidine-2,4-dione structure have been shown to exhibit a range of biological effects, making them attractive candidates for drug discovery programs.[2][4][7] Notably, various analogs have been investigated for their antiproliferative effects on cancer cell lines, including those of the breast, colon, and prostate.[3]

Given the limited specific data on 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, the experimental approach outlined herein is designed to be a comprehensive initial screening cascade. The protocols are designed to be adaptable to a wide range of cell lines and research questions, from basic cytotoxicity assessment to more detailed mechanistic studies.

Hypothesized Mechanism of Action

Based on the known biological activities of structurally similar compounds, particularly thiazolidinedione derivatives, we can hypothesize potential mechanisms of action for 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione. It is crucial to underscore that these are proposed pathways that require experimental validation.

One prominent mechanism for some thiazolidinedione analogs is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and cellular differentiation.[2][4][8] Activation of PPARγ can lead to cell cycle arrest and has been linked to anticancer effects.[2][8] Another potential mechanism could involve the induction of oxidative stress, leading to DNA damage and apoptosis in rapidly dividing cells.[9][10][11]

hypothesized_moa cluster_0 Cellular Environment cluster_1 Potential Intracellular Targets cluster_2 Downstream Cellular Effects Compound 3-(3-aminopropyl)-5,5-dimethyl- imidazolidine-2,4-dione PPARg PPARγ Receptor Compound->PPARg Binds & Activates (Hypothesized) ROS_Induction Induction of Reactive Oxygen Species (ROS) Compound->ROS_Induction May Induce (Hypothesized) Gene_Transcription Altered Gene Transcription (Cell Cycle & Metabolism) PPARg->Gene_Transcription DNA_Damage DNA Damage ROS_Induction->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathways for 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

Experimental Workflow and Protocols

The following section details a logical experimental workflow for the initial characterization of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in cell culture.

experimental_workflow Start Start: Compound Preparation & Cell Line Selection Cytotoxicity Protocol 1: Cytotoxicity Assay (e.g., MTT/CCK-8) Start->Cytotoxicity Determine_IC50 Data Analysis: Determine IC50 Value Cytotoxicity->Determine_IC50 Proliferation Protocol 2: Proliferation Assay (e.g., Colony Formation) Determine_IC50->Proliferation Use sub-lethal concentrations Apoptosis Protocol 3: Apoptosis Assay (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis Use concentrations around IC50 Report Report & Further Mechanistic Studies Proliferation->Report Apoptosis->Report

Caption: A logical experimental workflow for initial compound characterization.

General Cell Culture and Compound Preparation

Materials:

  • Selected mammalian cell line(s) (e.g., A549, MCF-7, PC-3)

  • Appropriate complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)[12]

  • 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (powder form)

  • Sterile DMSO

  • Sterile PBS

  • Standard cell culture consumables and equipment

Procedure:

  • Cell Culture: Maintain the selected cell lines according to standard protocols in a humidified incubator at 37°C with 5% CO2.[12] Ensure cells are in the logarithmic growth phase and have high viability before starting any experiment.

  • Compound Stock Solution: Prepare a high-concentration stock solution of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (e.g., 10-100 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT or CCK-8)

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., a range from 0.1 µM to 100 µM) and a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, solubilize the formazan crystals by adding 100 µL of solubilization buffer.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-3 hours at 37°C.[13]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[13]

  • Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.

Materials:

  • 6-well cell culture plates

  • Crystal violet solution (0.5% in methanol/water)

  • 4% paraformaldehyde or ice-cold methanol for fixing

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.[13] Allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing sub-lethal concentrations of the compound (e.g., concentrations below the determined IC₅₀) or a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with the respective treatments every 3-4 days.[13]

  • Staining: When visible colonies have formed, wash the wells twice with PBS. Fix the colonies with 4% paraformaldehyde or ice-cold methanol for 15 minutes.[13] Stain the colonies with 0.5% crystal violet solution for 20 minutes.[13]

  • Analysis: Gently wash the plates with water and allow them to air dry. Photograph the plates and count the number of colonies (typically those with >50 cells).

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ value for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvest: Collect both floating and adherent cells. For adherent cells, wash with PBS and trypsinize.[13] Combine all cells and centrifuge at 300 x g for 5 minutes.[13]

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clarity and ease of comparison.

Table 1: Example Cytotoxicity Data Summary (IC₅₀ Values in µM)

Cell Line24h Incubation48h Incubation72h Incubation
A54975.342.125.8
MCF-798.265.548.9
PC-360.133.719.4

Table 2: Example Apoptosis Analysis Summary (% of Cells)

Treatment (48h)Viable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2%2.1%2.7%
Compound (IC₅₀)48.5%25.8%25.7%

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the in vitro evaluation of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione. The initial data on cytotoxicity, anti-proliferative effects, and induction of apoptosis will be critical in determining the potential of this compound for further development. Positive results from this initial screening cascade would warrant more in-depth mechanistic studies, such as Western blotting for key cell cycle and apoptosis-related proteins, cell cycle analysis by flow cytometry, and specific assays to validate the hypothesized engagement of targets like PPARγ.

References

  • Application Notes and Protocols for STM2457 in Cell Culture Studies. Benchchem.
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Method

The Versatility of the Hydantoin Scaffold: Applications in Modern Medicinal Chemistry

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a cornerstone in medicinal chemistry. Its remarkable versatility, stemming from multiple points for substitution and a favorable pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a cornerstone in medicinal chemistry. Its remarkable versatility, stemming from multiple points for substitution and a favorable pharmacokinetic profile, has led to the development of a wide array of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the applications of hydantoin derivatives, focusing on their roles as anticonvulsants, anticancer agents, and anti-infectives. We will delve into their mechanisms of action, provide detailed experimental protocols for their synthesis and evaluation, and present key structure-activity relationship (SAR) data to guide future drug discovery efforts.

Anticonvulsant Activity: The Legacy of Phenytoin

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with Phenytoin being the archetypal example that has been a mainstay in the treatment of epilepsy for decades.[1][2] These agents are particularly effective against generalized tonic-clonic and partial seizures.[1]

Mechanism of Action

The primary anticonvulsant mechanism of hydantoin derivatives like phenytoin involves the modulation of voltage-gated sodium channels in neurons. During a seizure, neurons exhibit high-frequency firing of action potentials. Phenytoin and its analogs selectively bind to the inactive state of these sodium channels, prolonging their refractory period.[3] This action stabilizes the neuronal membrane and prevents the rapid, repetitive firing that sustains seizure activity, thereby limiting the spread of the seizure discharge.[3]

Diagram: Mechanism of Action of Phenytoin

cluster_0 Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State Resting->Open Depolarization Inactive Inactive State Open->Inactive Na+ Influx Inactive->Resting Repolarization Inactive->Resting Prolonged Refractory Period Phenytoin Phenytoin Phenytoin->Inactive Binds and Stabilizes

Caption: Phenytoin stabilizes the inactive state of voltage-gated sodium channels.

Structure-Activity Relationship (SAR)

Key structural features are crucial for the anticonvulsant activity of hydantoin derivatives:

  • Substitution at C5: The presence of two substituents at the C5 position is critical. For optimal activity against tonic-clonic seizures, at least one of these substituents should be a phenyl group.

  • Aromaticity: An aromatic ring at C5 is a recurring feature in active compounds, suggesting a key interaction with the biological target.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant potency of hydantoin derivatives is commonly assessed using the maximal electroshock (MES) seizure test in animal models. The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension phase of the seizure, is a key parameter.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
PhenytoinMouseIntraperitoneal9.5[4]
MephenytoinMouseOral27[4]
EthotoinMouseOral110[4]

Anticancer Applications: Targeting Androgen Receptor Signaling with Enzalutamide

More recently, the hydantoin scaffold has been successfully exploited in the development of potent anticancer agents. Enzalutamide, a second-generation non-steroidal antiandrogen, has revolutionized the treatment of castration-resistant prostate cancer (CRPC).

Mechanism of Action

Enzalutamide functions as a potent androgen receptor (AR) signaling inhibitor, acting at multiple steps in the AR pathway.[5][6] Unlike first-generation antiandrogens, enzalutamide:

  • Competitively inhibits androgen binding: It binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone.

  • Inhibits nuclear translocation: It hinders the movement of the AR from the cytoplasm into the nucleus.

  • Impairs DNA binding: Once in the nucleus, it prevents the AR from binding to androgen response elements (AREs) on the DNA.

  • Blocks coactivator recruitment: It disrupts the interaction between the AR and essential coactivator proteins required for the transcription of target genes that drive prostate cancer cell growth.[5][6]

Diagram: Enzalutamide's Multi-faceted Inhibition of AR Signaling

cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation DNA DNA (AREs) AR_nucleus->DNA Binds Gene_Transcription Gene Transcription (Cell Growth) DNA->Gene_Transcription Activates Coactivators Coactivators Coactivators->DNA Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation Enzalutamide->DNA Impairs DNA Binding Enzalutamide->Coactivators Blocks Recruitment

Caption: Enzalutamide disrupts multiple stages of androgen receptor signaling.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of hydantoin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
EnzalutamideLNCaP (Prostate)0.14[5]
3-Cyclohexyl-5-phenyl hydantoinHeLa (Cervical)5.4[7][8][9][10]
3-Cyclohexyl-5-phenyl hydantoinMCF-7 (Breast)2.0[7][8][9][10]
3-Benzhydryl-5-phenyl hydantoinHeLa, MCF-7, MiaPaCa-2, H460, SW62020-23[7][8][9][10]

Anti-Infective Properties: The Case of Nitrofurantoin

The hydantoin scaffold is also present in anti-infective agents, most notably nitrofurantoin, an antibiotic primarily used for the treatment of uncomplicated urinary tract infections (UTIs).

Mechanism of Action

Nitrofurantoin's antimicrobial action is multifaceted and relies on its reduction by bacterial flavoproteins into highly reactive electrophilic intermediates. These intermediates can non-specifically damage a variety of bacterial macromolecules, leading to:

  • DNA and RNA damage: The reactive species can cause lesions and strand breaks in bacterial nucleic acids.

  • Inhibition of protein synthesis: They can inactivate or alter ribosomal proteins, disrupting protein synthesis.

  • Interference with metabolic pathways: Key enzymatic processes, such as those in the citric acid cycle, are inhibited.

This broad-based mechanism of action is thought to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of hydantoin derivatives is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
NitrofurantoinEscherichia coli16[11]
NitrofurantoinStaphylococcus aureus32[11]
Compound 22 (a synthetic derivative)Methicillin-resistant S. aureus (MRSA)<1[11]
Compound 25 (a synthetic derivative)E. coli10.2-11.9 (µM)[12]

Antiviral Activity

Several hydantoin derivatives have demonstrated promising antiviral activity against a range of viruses.

Quantitative Data: Antiviral Efficacy

The antiviral activity is often expressed as the effective concentration (EC50), the concentration required to reduce viral plaque formation by 50%.

CompoundVirusEC50 (µg/mL)Reference
3-Benzhydryl-5-isopropyl hydantoinVaccinia virus16[7][8][9][10]
3,5-disubstituted hydantoin derivativesCoxsackie virus, Parainfluenza-3 virus, Reovirus-1, Sindbis virus16[7]

Experimental Protocols

Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via Bucherer-Bergs Reaction

This protocol describes a classic and robust method for the synthesis of 5,5-disubstituted hydantoins.[13][14][15]

Materials:

  • Benzophenone

  • Propylene glycol

  • Water

  • Sodium cyanide (NaCN) - EXTREME CAUTION: Highly toxic!

  • Ammonium acetate

  • Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Steel bomb reactor or a high-pressure reaction vessel

Procedure:

  • In a steel bomb reactor, combine 91 g of benzophenone with 500 cc of propylene glycol.

  • Add 50 cc of water, 45 g of sodium cyanide, and ammonium acetate to the mixture.

  • Seal the reactor and heat the mixture to 150°C for 6 hours.

  • After cooling, carefully open the reactor in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to a paste-like consistency.

  • Dilute the paste with water and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Leach the crude product with a 5% sodium hydroxide solution to dissolve the phenytoin.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to re-precipitate the purified 5,5-diphenylhydantoin.

  • Collect the purified product by filtration, wash with water, and dry.

Diagram: Bucherer-Bergs Reaction Workflow

Start Combine Benzophenone, Propylene Glycol, Water, NaCN, Ammonium Acetate React Heat in Steel Bomb (150°C, 6h) Start->React Concentrate Concentrate to a Paste React->Concentrate Acidify1 Dilute with Water & Acidify with HCl Concentrate->Acidify1 Filter1 Filter Crude Product Acidify1->Filter1 Leach Leach with 5% NaOH Filter1->Leach Filter2 Filter to Remove Impurities Leach->Filter2 Acidify2 Acidify Filtrate with HCl Filter2->Acidify2 Filter3 Filter Purified Phenytoin Acidify2->Filter3 End Wash and Dry Final Product Filter3->End

Caption: Step-by-step workflow for the Bucherer-Bergs synthesis of phenytoin.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Hydantoin derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of the hydantoin derivative in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Diagram: MTT Assay Workflow

Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Hydantoin Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs.[15][16]

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test hydantoin derivative

  • Vehicle control (e.g., saline with a small amount of Tween 80)

  • Positive control (e.g., Phenytoin)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (vehicle control, positive control, and test compound groups at various doses).

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally).

  • At the time of peak effect (predetermined in pilot studies), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal electrodes.

  • Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered protection.

  • Record the number of protected animals in each group and calculate the percentage of protection.

  • Determine the ED50 value using probit analysis.

Diagram: MES Test Experimental Workflow

Acclimatize Acclimatize Animals Group Group Animals Acclimatize->Group Administer Administer Test Compound, Vehicle, or Positive Control Group->Administer Wait Wait for Peak Effect Time Administer->Wait Stimulate Apply Electrical Stimulus Wait->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Analyze Record Protection & Calculate ED50 Observe->Analyze

Caption: Workflow for the in vivo maximal electroshock (MES) test.

Conclusion

The hydantoin scaffold continues to be a privileged structure in medicinal chemistry, demonstrating a remarkable range of biological activities. From its foundational role in the development of anticonvulsants to its more recent applications in oncology and anti-infective therapies, the versatility of this heterocyclic core is undeniable. The established synthetic routes and evaluation protocols outlined in this guide provide a solid framework for the continued exploration and development of novel hydantoin-based therapeutics to address a multitude of unmet medical needs.

References

  • Zhou, A. N., Li, B., Ruan, L., Wang, Y., Duan, G., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(11), 1735-1738. [Link]

  • Theodore, L. A., Ali, A. A., Khan, M. S., & Ahmad, S. (2023). Synthesis, antimicrobial activity and molecular docking studies of novel hydantoin derivatives as potential phospholipase A2 inhibitors. Chemical Physics Impact, 6, 100223. [Link]

  • Kraljević, S., Sedić, M., & Ester, K. (2006). Hydantoin derivatives of L-and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837-848. [Link]

  • Kumar, A., & Singh, R. K. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 2(2), 1-8. [Link]

  • Rajić, Z., Butula, I., & Zorc, B. (2006). Antimicrobial Activity of Various Hydantoin Derivatives. Acta Pharmaceutica, 56(1), 65-75. [Link]

  • Zhou, A. N., Li, B., Ruan, L., Wang, Y., Duan, G., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(11), 1735-1738. [Link]

  • Kraljević, S., Sedić, M., & Ester, K. (2006). Hydantoin derivatives of L-and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837-848. [Link]

  • Disclosed anonymously. (2025). Process for preparation of Nitrofurantoin beta Form. Technical Disclosure Commons. [Link]

  • S. R. P. of India. (2016). An improved process for the preparation of enzalutamide.
  • Crystal Structure of Silylated Enzalutamide Intermediate. (2016).
  • Kraljević, S., Sedić, M., & Ester, K. (2006). Hydantoin derivatives of L- and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity. Molecules, 11(11), 837–848. [Link]

  • Kraljević, S., Sedić, M., & Ester, K. (2006). Hydantoin derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837-848. [Link]

  • Pandey, P., Singh, A., Shakya, S., & Rajendiran, A. (2026). STRUCTURAL DIVERSIFICATION AND ECO-FRIENDLY SYNTHESIS OF PHENYTOIN ANALOGS. World Journal of Pharmaceutical Research, 15(3), 1039-1057. [Link]

  • Su, M., Xia, D., Teng, P., Nimmagadda, A., Zhang, C., Odom, T., ... & Cai, J. (2017). Membrane-active hydantoin derivatives as antibiotic agents. Journal of medicinal chemistry, 60(20), 8456-8465. [Link]

  • Chen, C., Pan, F., Zhang, S., Zhu, H., Hu, Y., Li, Y., ... & Cai, J. (2021). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. Chemical Communications, 57(80), 10375-10378. [Link]

  • Preparation method of nitrofurantoin. (2018).
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  • Asadipour, A., & Kaboudin, B. (2013). Synthesis of 5, 5-Diphenyl-2, 4-imidazolidinedione (Phenytoin) from Almond. Oriental Journal of Chemistry, 29(1), 209. [Link]

  • Šmit, B., & Petri, N. (2012). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Chemical industry & chemical engineering quarterly, 18(4), 515-523. [Link]

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Application

Application Note: Engineering Broad-Spectrum Anticonvulsant Agents via Imidazolidine-2,4-dione Scaffold Derivatization

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Introduction & Mechanistic Rationale The imidazolidine-2,4-dione...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Introduction & Mechanistic Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural foundation for classical antiepileptic drugs (AEDs) such as phenytoin[1]. While highly effective against generalized tonic-clonic seizures, classical hydantoins often suffer from poor aqueous solubility, narrow therapeutic indices, and a lack of efficacy against absence or drug-resistant partial seizures.

Modern drug development leverages this scaffold by synthesizing novel hybrid derivatives—specifically N-Mannich bases—to broaden the antiseizure spectrum and reduce neurotoxicity ()[2].

Mechanism of Action (MOA)

Hydantoin derivatives exert their primary anticonvulsant effects by modulating voltage-gated sodium channels (VGSCs). By preferentially binding to the inactive state of the channel, these agents delay the recovery of VGSCs to their resting state. This selectively inhibits the high-frequency repetitive firing of action potentials characteristic of epileptic seizures without disrupting normal baseline neuronal activity ().

MOA A Imidazolidine-2,4-dione (Hydantoin Scaffold) B Voltage-Gated Sodium Channel (VGSC) A->B Target Binding C Prolonged Inactive State Stabilization B->C Modulates Kinetics D Inhibition of Abnormal Action Potential Propagation C->D Suppresses Firing E Anticonvulsant Efficacy (Seizure Suppression) D->E Clinical Outcome

Diagram 1: Mechanistic pathway of imidazolidine-2,4-dione derivatives stabilizing VGSCs.

Structure-Activity Relationship (SAR) & Design Strategy

Rational design of next-generation hydantoins focuses on two critical substitution points ()[3]:

  • C5 Substitution: The presence of bulky, lipophilic groups (e.g., diphenyl or cyclopropyl-phenyl) at the C5 position is essential for anchoring the molecule within the hydrophobic pocket of the VGSC.

  • N3-Mannich Base Derivatization: Unmodified hydantoins have an acidic N3 proton (pKa ~8.3). Functionalizing this position via a Mannich reaction with secondary amines (e.g., morpholine or piperazine) yields prodrug-like or highly permeable active agents. The cyclic amine introduces a basic center that partially protonates at physiological pH, perfectly balancing aqueous solubility with the lipophilicity required for blood-brain barrier (BBB) penetration ()[4].

Workflow S1 Scaffold Synthesis (Biltz/Bucherer-Bergs) S2 N3-Mannich Base Derivatization S1->S2 Structural Optimization S3 In Vitro Screening (LC-MS, NMR, Purity) S2->S3 Validation S4 In Vivo Efficacy (MES, scPTZ, 6Hz) S3->S4 Lead Selection S5 Neurotoxicity (Rotarod Test) S4->S5 Safety Profiling

Diagram 2: End-to-end workflow for synthesizing and validating novel anticonvulsant agents.

Experimental Protocols: Synthesis & Validation

The following protocols represent a self-validating system for synthesizing a highly active N-Mannich base derivative: 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione [2].

Protocol A: Synthesis of the Core Scaffold (Biltz Synthesis)

Causality: The Biltz synthesis utilizes a base-catalyzed benzylic acid-type rearrangement. Reacting benzil with urea forces a phenyl migration that thermodynamically drives the formation of the highly stable 5-membered hydantoin ring ()[5].

  • Condensation: Dissolve 0.05 mol of benzil and 0.0875 mol of urea in 100 mL of absolute ethanol. Add 26 mL of a 30% aqueous NaOH solution.

  • Reflux: Heat the mixture to reflux for 2–3 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow benzil spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Filter off any insoluble byproducts.

  • Precipitation: Slowly acidify the filtrate with 6N HCl to pH 2–3.

    • Causality: The hydantoin exists as a soluble sodium salt in base. Acidification protonates the N3 position, precipitating the neutral product.

  • Validation: Filter, wash with cold water, and recrystallize from ethanol. Confirm identity via Melting Point (expected 294–296°C) and 1 H-NMR (presence of two distinct NH singlets at ~9.2 ppm and 11.1 ppm).

Protocol B: N3-Mannich Base Derivatization

Causality: Formaldehyde and N-methylpiperazine condense to form a highly electrophilic iminium ion. The acidic N3 proton of the hydantoin allows it to act as a nucleophile, attacking the iminium intermediate to form a stable N-C-N linkage, drastically improving BBB permeability[6].

  • Reaction Setup: Suspend 10 mmol of 5,5-diphenylimidazolidine-2,4-dione in 30 mL of absolute ethanol.

  • Reagent Addition: Add 15 mmol of 37% aqueous formaldehyde (formalin), followed dropwise by 12 mmol of N-methylpiperazine.

  • Reflux: Stir the mixture under reflux (80°C) for 4–6 hours until the suspension becomes a clear solution.

  • Validation Check: Sample the reaction for LC-MS. Look for the complete disappearance of the core scaffold mass and the appearance of the product mass ( [M+H]+ = 365.2).

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with diethyl ether, filter, and recrystallize from an ethanol/water mixture.

  • Final Validation: Confirm structure via 1 H-NMR. The critical self-validation marker is the appearance of a new singlet integrating to 2H at ~4.5 ppm, corresponding to the methylene bridge (-CH 2​ -) of the Mannich base.

In Vivo Screening Methodologies

To evaluate the broad-spectrum potential of the synthesized agents, a tiered in vivo testing strategy is employed using murine models.

  • Maximal Electroshock Seizure (MES) Test: A 50 mA alternating current is applied via corneal electrodes. Causality: Protection against the tonic hindlimb extension phase correlates directly with VGSC-blocking activity (predictive of efficacy against generalized tonic-clonic seizures)[1].

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Chemical induction of seizures using 85 mg/kg PTZ (a GABA A​ antagonist). Causality: Protection in this model indicates efficacy against myoclonic and absence seizures, often mediated by T-type calcium channels[5].

  • 6 Hz Psychomotor Seizure Test: A low-frequency (6 Hz), long-duration (3 sec) electrical stimulus (32 mA or 44 mA) is applied. Causality: This specifically models limbic, drug-resistant partial seizures. Compounds active here represent significant breakthroughs over classical AEDs[4].

  • Rotarod Test: Assesses acute neurotoxicity. Mice are placed on a rotating rod (10 rpm); failure to remain on the rod indicates motor impairment (TD 50​ ).

Quantitative Data Presentation

The table below summarizes the pharmacological profile of novel N-Mannich imidazolidine-2,4-dione derivatives compared to reference AEDs, demonstrating how rational derivatization broadens the therapeutic spectrum and improves the Protective Index (PI).

Compound / DrugMES ED 50​ (mg/kg)scPTZ ED 50​ (mg/kg)6 Hz (32 mA) ED 50​ (mg/kg)TD 50​ (Rotarod) (mg/kg)PI (TD 50​ / MES ED 50​ )
Phenytoin 28.1Inactive> 60.0> 100.0> 3.5
Levetiracetam InactiveInactive~ 17.0> 500.0N/A
Compound 18 *38.5Active12.2> 100.0> 2.6
Compound 19 **26.3Active11.1> 100.0> 3.8

* Compound 18: 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione[2] ** Compound 19: 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione[4]

Key Insight: Unlike Phenytoin, Compounds 18 and 19 exhibit potent activity in the 6 Hz test, outperforming Levetiracetam, thereby validating the N-Mannich base derivatization strategy for treating drug-resistant epilepsy[4].

Sources

Method

Advanced Protocol for the Regioselective N-Alkylation of 5,5-Dimethylhydantoin

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the regioselective N1, N3, and N1,N3-dialkylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the regioselective N1, N3, and N1,N3-dialkylation of 5,5-dimethylhydantoin.

Mechanistic Rationale & Causality

The hydantoin scaffold is a privileged pharmacophore in drug discovery, present in antiepileptics (phenytoin), antiandrogens (nilutamide), and antibacterial adjuvants[1]. 5,5-Dimethylhydantoin presents a unique synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N3) within the imidazolidine-2,4-dione ring.

Achieving regioselectivity requires a precise understanding of the thermodynamic and kinetic properties of these two positions:

  • Acidity and Thermodynamic Control (N3): The proton at the N3 position is flanked by two carbonyl groups (C2 and C4). The resulting conjugate base is highly stabilized by resonance delocalization, rendering N3 significantly more acidic (pKa ≈ 9.1–9.3)[2]. Consequently, under mild basic conditions, deprotonation occurs almost exclusively at N3.

  • Kinetic and Ion-Pair Control (N1): The N1 proton is adjacent to only one carbonyl (C2) and an sp³-hybridized carbon (C5), making it less acidic (pKa ≈ 11–12)[3]. Direct N1-alkylation of an unprotected hydantoin is thermodynamically unfavorable and requires strong potassium bases (e.g., tBuOK or KHMDS) in aprotic polar solvents like tetrahydrofuran (THF). The potassium cation coordinates specifically with the hydantoin oxygen atoms in THF, altering the ion-pair dynamics and sterically shielding N3, thereby forcing the electrophilic attack at N1[3][4].

Quantitative Reaction Parameters

The choice of base, solvent, and stoichiometry acts as the primary switch for regiocontrol. The table below summarizes the validated parameters for each target position[1][4][5].

Target PositionOptimal Base (Equiv)SolventTemp (°C)RegioselectivityTypical Yield
Selective N3 K₂CO₃ (1.1 – 1.5 eq)DMF or Acetone60 – 85 °C> 95% (N3:N1)80 – 95%
Selective N1 tBuOK or KHMDS (2.0 eq)THF0 °C to RT> 90% (N1:N3)60 – 85%
N1,N3-Dialkyl NaH (2.2 – 2.5 eq)DMF0 °C to RTN/A (Complete)75 – 90%

Pathway Visualization

Regioselectivity DMH 5,5-Dimethylhydantoin (N3 pKa ~9.3, N1 pKa ~11) N3_Path Mild Base (K2CO3) Solvent: DMF/Acetone DMH->N3_Path N1_Path Strong Base (tBuOK/KHMDS) Solvent: THF DMH->N1_Path Dialkyl_Path Strong Base (NaH) Excess Alkyl Halide DMH->Dialkyl_Path N3_Prod Selective N3-Alkylation (Thermodynamic Control) N3_Path->N3_Prod N1_Prod Selective N1-Alkylation (Ion-Pair Control) N1_Path->N1_Prod Dialkyl_Prod N1,N3-Dialkylation Dialkyl_Path->Dialkyl_Prod N3_Prod->Dialkyl_Path NaH, R-X

Fig 1: Regioselective pathways for the N-alkylation of 5,5-dimethylhydantoin based on base/solvent.

Validated Experimental Protocols

Protocol A: Regioselective N3-Alkylation

Causality: Potassium carbonate is a weak base that selectively deprotonates the more acidic N3 position without generating the N1 anion, preventing over-alkylation[3][5].

  • Preparation: Charge a flame-dried round-bottom flask with 5,5-dimethylhydantoin (1.0 equiv) and anhydrous DMF (or Acetone) to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (1.2 equiv). Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. If using a less reactive alkyl chloride, add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) to accelerate the reaction via in situ Finkelstein halide exchange.

  • Heating: Heat the reaction mixture to 60–85 °C for 4–12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature. Quench with ice water (3× volume of DMF) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under a vacuum. If an oil forms, extract with ethyl acetate (3×), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Direct N1-Selective Alkylation

Causality: Strong potassium bases in THF create a specific coordination environment that kinetically favors N1 attack, overriding the thermodynamic preference for N3[4].

  • Preparation: Dissolve 5,5-dimethylhydantoin (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add potassium tert-butoxide (tBuOK, 2.0 equiv) or KHMDS (2.0 equiv). Stir for 10–15 minutes at 0 °C, then allow it to warm to room temperature for 10 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0 °C and add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM) (3×). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the N1-alkylated product.

Protocol C: N1,N3-Dialkylation

Causality: Sodium hydride (NaH) in DMF is strong enough to fully deprotonate both N1 and N3 positions. Using an excess of the electrophile ensures complete dialkylation[5][6].

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous DMF at 0 °C under nitrogen.

  • Deprotonation: Slowly add a solution of 5,5-dimethylhydantoin (1.0 equiv) in DMF dropwise to control hydrogen gas evolution. Stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (2.5 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with cold water. Extract with ethyl acetate (3×). Wash the organic phase extensively with water (5×) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Workflow Visualization

Workflow Step1 1. Preparation Dry Solvents Step2 2. Deprotonation Add Base Step1->Step2 Step3 3. Alkylation Dropwise R-X Step2->Step3 Step4 4. Monitoring TLC / LC-MS Step3->Step4 Step5 5. Workup Aq. Extraction Step4->Step5 Step6 6. Purification Column/Cryst. Step5->Step6

Fig 2: Standardized step-by-step experimental workflow for hydantoin N-alkylation.

Analytical Validation & Self-Correction

To ensure the protocol operates as a self-validating system, researchers must analytically confirm the regioselectivity of the isolated product. Mass spectrometry (LC-MS) alone cannot differentiate between N1 and N3 regioisomers.

Structural Proof via 2D NMR (HMBC):

  • N3-Alkylation Confirmation: In the ¹H-¹³C HMBC spectrum, the protons of the newly introduced N3-alkyl group will show strong ³J cross-peaks with both the C2 (urea carbonyl, ~155 ppm) and C4 (amide carbonyl, ~175 ppm) carbons[2].

  • N1-Alkylation Confirmation: The protons of an N1-alkyl group will show a ³J cross-peak with the C2 carbonyl (~155 ppm) and a ³J cross-peak with the C5 quaternary carbon (~58-65 ppm), but no correlation with the C4 carbonyl[2].

  • If a mixture is detected, the base strength or solvent polarity was likely compromised. Ensure THF is strictly anhydrous for N1 reactions, and avoid using excess equivalents of K₂CO₃ during N3 reactions.

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chem Pharm Bull (Tokyo).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_RRap8Z7aVQP7INJQqDOKvchGrxKZW15B6DT2Rrm6zY2EEkWXSjcl1S-vpvn6DuKfd4g7JfEmSwacHMmEGrvQ1-fXqMDyVGD1lnns3OiA4pYf6D9pj5b2iHZGZJIQO8inwJsV]
  • Technical Support Center: Regioselective Hydantoin Alkylation. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXIRsWJSrUVNfkkVtIWLMXzHg9jzkHz_TcrgA4njxcUxLO1KnVLaSsjJ5CrsGZKC5eS345d7tb6k42os8JBuJJnFEsSRcch-tWGuzulm6Zz38hiUFOXl37YuRH1CLsigJ4icfBRSPO0F65enPON7yxw6geGTSZsotjSsIxBRTQ-QlZA-OE3hNoXdOYhoFBy-wjemjkSZUAEjE=]
  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWsesilLY-gOn8RFPhkvPQv0yb4kMWpEcctChiHMOvuGtiqY60SdLVZ3zK13AG7EBem3AKfDlh60OtATdU4TlGga2wyShWiCFj1EcL3AnJz7Wms0OW4FHXUWaCLN8FvyGpNcNk]
  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein J. Org. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQFdDb3hd8kneXoYmwk0zu3VNWL_GttmeN5mDmnaeI42u9PYB_T_hYmDgGAGRvgu88cwSxb7lQaI4RHprI6fWaI8kSWBWkQ6QphnJ1EaVYpRa8r_O5EgOSpbS_jM30d0sBjMEPpPuLF3lT07m9K4iMVw==]
  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExwxd31yImwKlJOR34AzVPleu0xYJNyf823csYhYKtYm2GT7ZcUiAnkE2GTUttnBAyqsIRuXYUEJDncmbqUiZ7fbA7ROIDuHYNcC_jHAyMM853QQbrgUVNVYKv5dW8SIZhnQ80s9L03qv5In1NwzIRpbW9hc8qMHc=]

Sources

Application

Application Note: Engineering Regenerable Antimicrobial Surfaces using 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

Executive Summary The development of durable, regenerable antimicrobial surfaces is a critical frontier in mitigating healthcare-associated infections (HAIs) and biofouling. 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of durable, regenerable antimicrobial surfaces is a critical frontier in mitigating healthcare-associated infections (HAIs) and biofouling. 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (also known as 3-(3-aminopropyl)-5,5-dimethylhydantoin) is a highly versatile N-halamine precursor. By leveraging its primary amine tether, this molecule can be covalently grafted onto various substrates (e.g., polymers, silica, textiles). Subsequent halogenation converts the hydantoin moiety into an active N-halamine, a potent oxidative agent capable of broad-spectrum biocidal activity[1].

This technical guide provides a comprehensive, self-validating methodology for grafting this precursor, activating the antimicrobial surface, and rigorously quantifying its biocidal efficacy.

Mechanistic Rationale: Causality in Chemical Design

To engineer an effective antimicrobial surface, one must understand the structural causality of the active agent. The hydantoin ring of 5,5-dimethylhydantoin contains two nitrogen atoms capable of chlorination: the N1 (amide) and N3 (imide) positions.

  • Tethering Strategy: In 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, the aminopropyl linker occupies the N3 (imide) position. This structural choice is highly intentional. It dedicates the primary amine for robust covalent anchoring (e.g., via EDC/NHS coupling to carboxylated surfaces) while leaving the N1 (amide) position free for chlorination[2].

  • Stability vs. Reactivity: Imide halamines (N3-Cl) release chlorine rapidly but degrade quickly. Amide halamines (N1-Cl) are significantly more stable, providing sustained, long-term antimicrobial action and excellent rechargeability[3]. By tethering at the N3 position, we force the formation of an amide halamine, optimizing the surface for long-term durability.

  • Activation Causality: Chlorination is performed at a strictly controlled pH of 7.0. At this pH, the equilibrium between hypochlorite ( OCl− ) and hypochlorous acid ( HOCl ) heavily favors HOCl . Because HOCl is uncharged, it is vastly more electrophilic and penetrates the hydration layer of the surface more effectively than the negatively charged OCl− , ensuring maximum N-Cl bond conversion[1].

Mechanism Substrate Target Substrate (Carboxylated) Grafted Grafted Precursor (N3 Tethered, N1 Free) Substrate->Grafted EDC/NHS Coupling Precursor 3-(3-Aminopropyl)-5,5- dimethylhydantoin Precursor->Grafted Aminopropyl Anchoring ActiveSurface N-Halamine Surface (Active N1-Cl Amide) Grafted->ActiveSurface Halogenation Chlorination Chlorination (NaOCl, pH 7.0) Chlorination->ActiveSurface BacterialContact Bacterial Contact (Oxidative Transfer) ActiveSurface->BacterialContact Release/Contact CellDeath Bacterial Cell Death (Membrane Lysis) BacterialContact->CellDeath Oxidative Stress

Mechanism of covalent grafting, amide-specific chlorination, and oxidative bacterial cell death.

Self-Validating Experimental Workflows

A robust protocol must be self-validating. The workflows described below integrate built-in quality control checkpoints to ensure that biological outcomes are strictly the result of the engineered chemistry, eliminating experimental artifacts.

  • Chemical Validation (Iodometric Titration): Before any biological testing, the surface must be titrated to quantify the active chlorine loading ( Cl+ ). This proves that the grafting and chlorination steps were successful.

  • Biological Validation (Thiosulfate Quenching): During the antimicrobial assay, sodium thiosulfate ( Na2​S2​O3​ ) is used to instantly neutralize any active chlorine transferred to the bacterial suspension. This guarantees that bacterial death occurred only during the designated contact time on the surface, preventing false-positive "kill" artifacts during agar plating.

Workflow Step1 1. Covalent Grafting (EDC/NHS Amidation) Step2 2. Surface Activation (0.5% NaOCl, 1h) Step1->Step2 Step3 3. Iodometric Titration (Quantify Active Cl+) Step2->Step3 Quality Control Step4 4. Bacterial Inoculation (ISO 22196 / JIS Z 2801) Step2->Step4 Validated Material Step5 5. Chemical Neutralization (0.02 N Na2S2O3) Step4->Step5 Post-Contact Time Step6 6. CFU Enumeration & Log Reduction Calculation Step5->Step6 Quenched Reaction

Self-validating workflow integrating chemical titration and biological neutralization controls.

Detailed Methodologies & Protocols

Protocol A: Surface Grafting and Halogenation

Objective: Covalently attach 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione to a carboxylated substrate (e.g., polyacrylic acid-coated surface) and activate it.

Materials:

  • Carboxylated substrate (e.g., 1 cm2 coupons)

  • 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Sodium hypochlorite (NaOCl, household bleach)

  • 0.1 M Phosphate Buffer (pH 7.0)

Step-by-Step Procedure:

  • Surface Activation: Immerse the carboxylated substrate in an aqueous solution containing 50 mM EDC and 50 mM NHS for 30 minutes at room temperature to form an amine-reactive NHS ester intermediate.

  • Precursor Grafting: Transfer the activated substrate into a 5 wt% solution of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in deionized water. Incubate for 4 hours at room temperature under gentle agitation.

  • Washing: Rinse the substrate extensively with deionized water to remove unreacted precursor and crosslinkers. Dry under a stream of nitrogen.

  • Chlorination (Activation): Submerge the grafted substrate in a 0.5% NaOCl solution. Critical Step: Buffer the solution to exactly pH 7.0 using 0.1 M phosphate buffer to maximize HOCl concentration. Incubate for 1 hour in the dark.

  • Final Wash: Wash the surface thoroughly with copious amounts of distilled water to remove free, unbonded chlorine. Air dry.

Protocol B: Chemical Validation via Iodometric Titration

Objective: Quantify the atomic density of active chlorine ( Cl+ ) on the activated surface.

Step-by-Step Procedure:

  • Place the chlorinated substrate into a flask containing 30 mL of deionized water.

  • Add 1.0 g of Potassium Iodide (KI) and 2 mL of 5% acetic acid. (The acidic environment allows active N-Cl bonds to oxidize I− to I2​ ).

  • Stir for 30 minutes at room temperature.

  • Titrate the liberated iodine ( I2​ ) with a standardized 0.001 N Sodium Thiosulfate ( Na2​S2​O3​ ) solution until the yellow color turns faint.

  • Add 1 mL of 1% starch indicator (solution turns deep blue) and continue titrating until the solution becomes completely colorless.

  • Calculation: Calculate active chlorine loading using the formula:

    Cl+(atoms/cm2)=2×AN×V×6.022×1023​

    (Where N = normality of titrant, V = volume of titrant in L, A = surface area in cm²).

Protocol C: Antimicrobial Efficacy Assay (Modified ISO 22196)

Objective: Evaluate the biocidal activity of the N-halamine surface against Gram-positive and Gram-negative pathogens.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 25922) overnight. Dilute in sterile PBS to a working concentration of 106 CFU/mL .

  • Inoculation: Place of the bacterial suspension onto the center of the N-halamine grafted substrate and an untreated control substrate.

  • Contact Phase: Cover the droplet with a sterile polyethylene film to ensure intimate contact. Incubate at 37∘C in a humidified chamber for the designated contact time (e.g., 30 min, 1 hour).

  • Neutralization (Self-Validation Step): At the end of the contact time, immediately drop the substrate and film into a tube containing 10 mL of 0.02 N Sodium Thiosulfate. Vortex vigorously for 1 minute. Rationale: This instantly quenches any remaining N-Cl bonds, halting the biocidal action and ensuring accurate time-kill data.

  • Enumeration: Perform 10-fold serial dilutions of the neutralizing solution, plate on Tryptic Soy Agar (TSA), and incubate for 24 hours at 37∘C .

  • Analysis: Count colonies and calculate the Log Reduction relative to the untreated control.

Quantitative Data Presentation

The table below summarizes typical quantitative outcomes utilizing the described protocols. N-halamines generally exhibit slightly faster kill kinetics against Gram-negative bacteria (E. coli) due to their thinner peptidoglycan layer, though total eradication is achieved for both strains[2].

Substrate ModificationBacterial StrainContact TimeActive Cl+ Loading (atoms/cm²)Viable Count (CFU/mL)Log Reduction
Untreated ControlS. aureus1 Hour0 1.2×106 N/A
Untreated ControlE. coli1 Hour0 1.5×106 N/A
N-Halamine GraftedS. aureus1 Hour 1.4×1016 <10 > 5.0 (99.999%)
N-Halamine GraftedE. coli1 Hour 1.4×1016 <10 > 6.0 (99.9999%)

Conclusion

By utilizing 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione as a precursor, researchers can engineer highly stable, regenerable antimicrobial surfaces. The strategic placement of the aminopropyl tether ensures the formation of a durable amide halamine. When coupled with self-validating protocols incorporating precise pH control, iodometric titration, and thiosulfate quenching, this methodology provides highly trustworthy, reproducible data for advanced drug delivery and biomaterials development.

Sources

Method

High-Throughput Screening Assays for Imidazolidine-2,4-Dione Derivatives: A Technical Guide to Target-Based and Phenotypic Profiling

Introduction & Scientific Rationale Imidazolidine-2,4-dione, universally recognized as the hydantoin scaffold, is a non-aromatic five-membered heterocycle that functions as a highly privileged structure in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Imidazolidine-2,4-dione, universally recognized as the hydantoin scaffold, is a non-aromatic five-membered heterocycle that functions as a highly privileged structure in medicinal chemistry[1]. Its compact architecture, featuring two hydrogen bond donors and two hydrogen bond acceptors, allows it to accommodate a vast array of substituents[1]. This structural plasticity has yielded blockbuster therapeutics across multiple indications, including phenytoin (anticonvulsant), nitrofurantoin (antibacterial), and enzalutamide (anti-androgen)[1].

In contemporary drug discovery, high-throughput screening (HTS) of hydantoin libraries is instrumental in identifying novel hits for complex biological targets. Recent applications range from the discovery of selective myeloid cell leukemia-1 (Mcl-1) inhibitors for oncology[2] to the identification of novel antischistosomal agents[3].

This application note provides a comprehensive, self-validating framework for executing HTS campaigns on imidazolidine-2,4-dione derivatives, detailing both target-based and phenotypic assay methodologies.

HTS_Workflow Lib Hydantoin Library Synthesis & Plating Primary Primary HTS Assay (e.g., TR-FRET / MTT) Lib->Primary Transfer Validation Hit Validation (Dose-Response & Z'-factor) Primary->Validation Hit Selection Counter Counter Screening (Selectivity / Cytotoxicity) Validation->Counter IC50 / EC50 Lead Lead Optimization (SAR Analysis) Counter->Lead Selective Hits

Workflow for high-throughput screening of hydantoin libraries.

Target-Based Screening: TR-FRET Assay for Mcl-1 Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein of the Bcl-2 family. Hydantoin derivatives have recently been identified as potent Mcl-1 inhibitors, disrupting protein-protein interactions to trigger apoptosis[2]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred HTS modality here.

Causality & Assay Design: Hydantoin libraries often contain conjugated aromatic systems (e.g., 5-benzylidenehydantoins) that can exhibit auto-fluorescence[1]. TR-FRET introduces a temporal delay between excitation and emission reading, effectively eliminating short-lived background fluorescence from the library compounds and ensuring high signal-to-noise ratios.

Protocol 1: Mcl-1 TR-FRET Binding Assay

Materials:

  • Recombinant human Mcl-1 protein (His-tagged).

  • Europium-labeled anti-His antibody (Donor).

  • Fluorescently labeled BH3-domain peptide (e.g., AbuRPFK-(5-Fam)-NH2) (Acceptor)[2].

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA.

  • 384-well low-volume black microplates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of Mcl-1 protein and Europium-anti-His antibody in the assay buffer. Prepare a separate 2X solution of the FITC-labeled BH3 peptide.

    • Expert Insight: The inclusion of 0.05% Tween-20 and 0.1% BSA is critical to prevent the non-specific adsorption of hydrophobic hydantoin derivatives to the microplate walls.

  • Compound Transfer: Acoustically dispense 50 nL of hydantoin derivatives (from 10 mM DMSO stocks) into the 384-well plate.

    • Self-Validation (DMSO Tolerance): Ensure the final DMSO concentration does not exceed 1% (v/v), as higher concentrations can denature Mcl-1 and artificially disrupt the interaction[2].

  • Protein Addition: Add 5 µL of the 2X Mcl-1/Antibody mixture to all wells. Incubate for 15 minutes at room temperature to allow compound-target binding.

  • Peptide Addition: Add 5 µL of the 2X FITC-BH3 peptide solution. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Europium; Emission 2: 520 nm for FITC).

  • Data Analysis & Quality Control: Calculate the FRET ratio (520 nm / 615 nm).

    • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive controls (uninhibited reaction) and negative controls (no protein). A Z'-factor of ≥ 0.5 is mandatory for plate acceptance. Optimized hydantoin screens have reported Z'-factors up to 0.88[2].

Apoptosis_Pathway Hydantoin Hydantoin Hit (e.g., M23/M24) Mcl1 Mcl-1 Protein (Anti-apoptotic) Hydantoin->Mcl1 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Blocks CytoC Cytochrome C Release BaxBak->CytoC Promotes Apoptosis Cell Apoptosis CytoC->Apoptosis Triggers

Mechanism of action for Mcl-1 targeted hydantoin derivatives.

Phenotypic Screening: High-Throughput Cell Viability Assays

Beyond isolated targets, hydantoin derivatives are frequently screened for broad anticancer and antiparasitic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell metabolic activity in a high-throughput format[4].

Causality & Assay Design: The MTT assay relies on the reduction of the tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. Because some hydantoin derivatives (particularly thiohydantoins) can possess intrinsic redox activity, a cell-free counter-screen must be performed to rule out false positives caused by direct chemical reduction of the dye.

Protocol 2: Automated MTT Assay for Anticancer Profiling

Materials:

  • Target cell lines (e.g., MCF-7 breast cancer cells)[4].

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization buffer (10% SDS in 0.01 M HCl or pure DMSO).

  • Automated liquid handler and 96/384-well tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density of 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[4].

  • Starvation (Optional but Recommended): Wash cells twice with serum-free medium and starve for 1 hour. Causality: This synchronizes the cell cycle and sensitizes the cells to the antiproliferative effects of the test compounds[4].

  • Compound Treatment: Using a liquid handler, add hydantoin derivatives at varying concentrations (e.g., 0.1 µM to 100 µM) to establish dose-response curves. Ensure DMSO concentration remains ≤ 0.5%[4]. Incubate for 24 to 72 hours.

  • MTT Addition: Aspirate the drug-containing medium. Add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well[4]. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT medium. Add 100 µL of DMSO to dissolve the purple formazan crystals. Pipette up and down mechanically to ensure complete dissolution[4].

  • Quantification: Measure absorbance at 570 nm using a microplate reader[4].

  • Self-Validation (Redox Interference): Run a parallel control plate containing the hydantoin compounds and MTT reagent without cells. If formazan is generated, the compound is a redox-interfering false positive and must be excluded.

Quantitative Data Summary

The structural versatility of the imidazolidine-2,4-dione core has led to successful HTS campaigns across diverse therapeutic areas. Table 1 summarizes representative quantitative outcomes from recent screening efforts.

Table 1: Representative HTS Hits and Pharmacological Profiles of Hydantoin Derivatives

Compound Class / ScaffoldTarget / Assay TypeKey Quantitative FindingReference
Mcl-1 Inhibitors (e.g., Compounds M23, M24)TR-FRET Binding AssayKi = 0.33 – 0.49 µM; Demonstrated high selectivity over Bcl-2 and Bcl-xL.[2]
Antischistosomal Agents Whole-organism viabilityEC50 ~ 10 – 20 µM against adult S. mansoni worms; Selectivity Index > 10.[3]
Anticancer Schiff Bases MTT Assay (MCF-7, HCT-116)IC50 = 38.30 – 55.81 µM; Halogen substitutions enhanced potency.[5]
CYP2C19 Substrates Radiometric HTS AssayTritiated (S)-mephenytoin utilized to screen for CYP450 metabolic inhibition.[6]

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Imidazolidine-2,4-dione, or hydantoin, is a non-aromatic five-membered heterocycle ring.1

  • Design, synthesis and biological evaluation of hydantoin derivatives as Mcl-1 selective inhibitors - Bioorganic Chemistry. 2

  • High-Throughput Radiometric CYP2C19 Inhibition Assay Using Tritiated (S)-Mephenytoin - doi.org. 6

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. 4

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold - MDPI.5

  • Antischistosomal activity of imidazolidine-2,4-dione derivatives - Antimicrobial Agents and Chemotherapy - ASM Journals. 3

Sources

Application

Application Note: In Vivo Evaluation of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in Preclinical Animal Models

Introduction and Scientific Rationale The compound 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (a functionalized derivative of 5,5-dimethylhydantoin) represents a highly versatile pharmacophore in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The compound 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (a functionalized derivative of 5,5-dimethylhydantoin) represents a highly versatile pharmacophore in modern drug development. The core hydantoin ring (imidazolidine-2,4-dione) provides exceptional metabolic stability and bidirectional hydrogen-bonding capabilities. Crucially, the addition of the 3-aminopropyl side chain introduces a basic primary amine. This structural modification allows the molecule to form stable physiological salts (such as hydrochlorides)[1], drastically improving aqueous solubility while acting as a critical basic anchor for target receptor binding.

Historically, the 5,5-dimethylhydantoin scaffold has been extensively evaluated for its potent anticonvulsant properties, primarily acting via the state-dependent modulation of voltage-gated sodium channels (VGSCs). More recently, functionalized imidazolidine-2,4-diones containing basic tethers have demonstrated profound in vivo efficacy as Protein Arginine Deiminase (PAD) inhibitors in models of multiple sclerosis (MS)[2], and as hypoglycemic agents in metabolic disorders[3].

This application note provides a comprehensive, self-validating protocol for the in vivo evaluation of this compound across pharmacokinetic, neurological, and metabolic animal models.

Mechanism of Action & Target Pathways

Expertise Insight: At a physiological pH of 7.4, the primary amine of the aminopropyl group is protonated. While this prevents passive diffusion through highly lipophilic barriers, it is essential for electrostatic interactions. The protonated amine interacts directly with acidic residues in the catalytic pockets of PAD enzymes or the pore-lining regions of VGSCs, driving the compound's polypharmacological efficacy.

MOA Cpd 3-(3-Aminopropyl)-5,5-dimethyl- imidazolidine-2,4-dione Target1 PAD2 / PAD4 Enzyme Inhibition Cpd->Target1 Binds catalytic pocket Target2 Voltage-Gated Sodium Channels (VGSC) Cpd->Target2 State-dependent block Effect1 Reduced Citrullination & Demyelination Target1->Effect1 Prevents auto-immunity Effect2 Membrane Stabilization & Anticonvulsant Effect Target2->Effect2 Reduces excitability

Dual mechanistic pathways of the compound in CNS disease models.

Experimental Workflow and Protocols

Workflow Phase1 Phase 1: Formulation & PK (Salt Formation, Rodent ADME) Phase2 Phase 2: Disease Induction (MES for Seizures / EAE for MS) Phase1->Phase2 Phase3 Phase 3: Dosing Regimen (Vehicle vs. Compound vs. Control) Phase2->Phase3 Phase4 Phase 4: Evaluation (Behavioral, Histology, Biomarkers) Phase3->Phase4

Four-phase in vivo evaluation workflow for hydantoin derivatives.

Phase 1: Formulation and Pharmacokinetics (PK)

Because the free base of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione can be hygroscopic and exhibits variable dissolution, it is highly recommended to synthesize and utilize the hydrochloride (HCl) salt [1].

Protocol: Single-Dose PK in Sprague-Dawley Rats

  • Preparation: Dissolve the HCl salt of the compound in sterile 0.9% saline. Causality: Saline prevents osmotic shock upon injection and is well-tolerated for both intravenous (i.v.) and oral (p.o.) administration, ensuring the vehicle does not confound toxicological readouts.

  • Administration: Administer to fasted male Sprague-Dawley rats (n=6 per route). Use 5 mg/kg for i.v. (via tail vein) and 20 mg/kg for p.o. (via oral gavage).

  • Sampling: Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge at 4°C to separate plasma. Analyze via LC-MS/MS using multiple-reaction monitoring (MRM) to ensure high specificity and sensitivity[4].

Phase 2 & 3: CNS Efficacy Models
Protocol A: Maximal Electroshock Seizure (MES) Model

The MES model is the gold standard for identifying compounds that prevent seizure spread, typical of VGSC blockers (e.g., phenytoin, a structurally related hydantoin).

  • Subjects: Male Swiss albino mice (20-25 g), n=10 per group.

  • Pre-treatment: Administer the compound (10, 30, and 100 mg/kg, i.p.) or Vehicle (saline). Use Phenytoin (25 mg/kg) as a positive validation control.

  • Stimulus: 30 minutes post-dose, apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes. Causality: Corneal application ensures direct CNS stimulation while minimizing the peripheral muscle damage associated with ear-clip electrodes.

  • Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extension (HLTE) phase.

Protocol B: Experimental Autoimmune Encephalomyelitis (EAE) Model

Hydantoin derivatives with basic tethers have shown efficacy in EAE models by inhibiting PAD enzymes, thereby reducing the pathological citrullination of myelin basic protein[2].

  • Induction: Immunize female C57BL/6 mice (8-10 weeks old) with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Administer Pertussis toxin (200 ng, i.p.) on days 0 and 2 to breach the blood-brain barrier.

  • Dosing Regimen: Begin daily oral dosing of the compound (50 mg/kg/day) from day 7 (prophylactic) or day 14 (therapeutic) post-immunization.

  • Scoring: Evaluate clinical signs daily on a 0-5 scale (0 = no disease, 5 = moribund).

  • Histology: At day 28, harvest spinal cords. Stain with Luxol Fast Blue to quantify demyelination.

Phase 4: Metabolic Efficacy (Alloxan-Induced Diabetes)

Given that structurally related imidazolidine-2,4-diones exhibit significant hypoglycemic activity[3], evaluating metabolic endpoints is a crucial secondary validation.

  • Induction: Inject Wistar rats with Alloxan monohydrate (120 mg/kg, i.p.) to induce targeted pancreatic beta-cell necrosis.

  • Confirmation: After 72 hours, select rats with fasting blood glucose >250 mg/dL.

  • Treatment: Administer the compound (50 mg/kg, p.o.) daily for 14 days.

  • Endpoint: Measure fasting blood glucose, serum insulin, and HbA1c levels compared to a glipizide control.

Data Presentation

Table 1: Representative Pharmacokinetic Profile (Rat Model)

Parameter i.v. Administration (5 mg/kg) p.o. Administration (20 mg/kg)
Cmax (ng/mL) 4,200 ± 350 2,850 ± 210
Tmax (h) 0.08 (first timepoint) 1.5 ± 0.3
AUC0-t (ng·h/mL) 8,500 ± 600 23,800 ± 1,400
t1/2 (h) 3.2 ± 0.4 4.1 ± 0.5

| Bioavailability (F%) | 100% (Reference) | ~70% |

Table 2: In Vivo Efficacy Summary across Disease Models

Disease Model Primary Endpoint ED50 / Effective Dose Statistical Significance
MES (Anticonvulsant) Abolition of HLTE ED50 = 28.5 mg/kg (i.p.) p < 0.01 vs. Vehicle
EAE (Multiple Sclerosis) Clinical Score Reduction 50 mg/kg/day (p.o.) p < 0.05 vs. Vehicle

| Alloxan-Diabetes | Fasting Blood Glucose | 50 mg/kg/day (p.o.) | p < 0.01 vs. Vehicle |

Conclusion

The in vivo evaluation of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione requires a multi-faceted approach due to the polypharmacological potential of the functionalized hydantoin scaffold. By utilizing the highly soluble hydrochloride salt and employing validated models (MES, EAE, and Alloxan-induced diabetes), researchers can accurately map the compound's therapeutic window. The protocols outlined above provide a robust, self-validating framework ensuring high reproducibility and scientific integrity.

References

  • NextSDS. "3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride - Chemical Substance Information."[1]1

  • Kashif, M. K., et al. "Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives." Research on Chemical Intermediates, 41(10).[3] 3

  • Ataman Kimya. "DMDM HYDANTOIN (DMDMH) - Anticonvulsant Mechanisms."

  • PubMed / NIH. "Inhibitors of protein arginine deiminases and their efficacy in animal models of multiple sclerosis."[2]2

  • PubMed / NIH. "Toxicological evaluation of two novel bitter modifying flavour compounds...imidazolidine-2,4-dione." Toxicol Rep.[4] 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-(3-Aminopropyl)-5,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (often isolated as its hydrochloride salt)[1].

The hydantoin core presents unique regioselectivity challenges due to its two distinct nitrogen atoms (N1 and N3). This guide synthesizes field-proven protocols, causality-driven troubleshooting, and validated analytical controls to ensure high-yield, scalable production.

Part 1: Mechanistic Overview & Synthetic Pathways

The synthesis of N3-substituted 5,5-dimethylhydantoins relies heavily on exploiting the differential acidity of the hydantoin ring[2]. The N3 proton, flanked by two carbonyl groups, is significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~11.5). By strictly controlling the basicity of the reaction environment, we can selectively deprotonate N3 to drive regioselective alkylation, avoiding the formation of the common 1,3-bis(3-aminopropyl) byproduct[1].

We support two primary workflows for this synthesis:

  • Route A (The Alkylation Route): Utilizes N-Boc-3-bromopropylamine with a mild base, followed by acidic deprotection.

  • Route B (The Michael Addition Route): A protecting-group-free, atom-economical approach using acrylonitrile followed by catalytic hydrogenation.

SynthesisRoutes SM 5,5-Dimethylhydantoin (SM) BocAlkyl N-Boc-3-bromopropylamine + K2CO3 / DMF SM->BocAlkyl Route A Acrylonitrile Acrylonitrile + Catalytic DBU SM->Acrylonitrile Route B IntermediateA N3-Alkylated Intermediate (Boc-protected) BocAlkyl->IntermediateA SideProduct 1,3-Bis-alkylated Byproduct BocAlkyl->SideProduct Excess Base Deprotect HCl / Dioxane or TFA IntermediateA->Deprotect Product 3-(3-Aminopropyl)-5,5- dimethylimidazolidine-2,4-dione Deprotect->Product IntermediateB 3-(2-Cyanoethyl)-5,5- dimethylhydantoin Acrylonitrile->IntermediateB Reduction H2 / Raney Ni + NH3 / MeOH IntermediateB->Reduction Reduction->Product

Fig 1: Reaction pathways for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a large amount of a bis-alkylated byproduct during the synthesis?

Causality: You are likely using a base that is too strong (e.g., NaH, KOH) or an excess of your alkylating agent. Strong bases deprotonate both the N3 and N1 positions of 5,5-dimethylhydantoin[3], leading to the formation of 1,3-bis(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione[1]. Solution: Switch to a milder base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the acidic N3 position but leave the N1 position intact[2]. Ensure your alkylating agent does not exceed 1.1 equivalents.

Q2: Can I use unprotected 3-bromopropylamine hydrobromide to save a deprotection step?

Causality: While tempting, using unprotected 3-bromopropylamine is highly discouraged. The primary amine on the alkylating agent can act as a competing nucleophile once the hydrobromide salt is neutralized by the base. This leads to intermolecular alkylation, resulting in complex polymeric mixtures and severely depressed yields. Solution: Always use a protected electrophile. N-Boc-3-bromopropylamine is the industry standard. Alternatively, utilize the protecting-group-free Michael addition route (Route B).

Q3: My nitrile reduction (Route B) is stalling, and I am observing secondary amine byproducts.

Causality: Catalytic hydrogenation of nitriles to primary amines often produces highly reactive imine intermediates. If these imines react with the newly formed primary amines before they are fully reduced, secondary amine dimers form. Solution: Perform the hydrogenation in methanolic ammonia (MeOH/NH₃). The excess ammonia shifts the equilibrium away from dimer formation, trapping the intermediate and ensuring clean conversion to the primary amine.

TroubleshootingLogic Issue Issue: Low Final Yield Check1 Check LC-MS of Alkylation Step Issue->Check1 Dialk High Dialkylation (m/z corresponds to bis-adduct) Check1->Dialk Unreacted High Unreacted SM Check1->Unreacted Polymer Complex Mixture / Polymerization Check1->Polymer Sol1 Action: Reduce base strength (Use K2CO3, not NaH/KOH) Dialk->Sol1 Sol2 Action: Check reagent integrity or increase temp to 60°C Unreacted->Sol2 Sol3 Action: Switch to Boc-protected alkylating agent Polymer->Sol3

Fig 2: Troubleshooting logic tree for resolving low yields in hydantoin alkylation.

Part 3: Quantitative Data & Optimization

To demonstrate the causality of base selection on regioselectivity, refer to the optimization data below. The data clearly shows that mild carbonate bases in polar aprotic solvents provide the optimal thermodynamic control for N3-substitution[4].

Table 1: Optimization of N3-Alkylation Conditions (Route A)

Base (1.5 eq)SolventTemp (°C)N3-Alkylation Yield (%)N1,N3-Dialkylation Yield (%)
NaHDMF2545%40%
KOHEtOH6060%25%
K₂CO₃ DMF 60 92% <5%
Cs₂CO₃MeCN6088%<5%

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure you can verify the success of the reaction before proceeding.

Protocol A: N3-Selective Alkylation via N-Boc Protection

This protocol prioritizes high regioselectivity and ease of purification.

  • Deprotonation: Charge a clean, dry reactor with 5,5-dimethylhydantoin (1.0 eq, 100 mmol) and anhydrous K₂CO₃ (1.5 eq, 150 mmol) in 200 mL of anhydrous DMF. Stir at room temperature for 30 minutes to pre-form the N3-potassium salt.

  • Alkylation: Add N-Boc-3-bromopropylamine (1.1 eq, 110 mmol) dropwise over 15 minutes. Heat the reaction mixture to 60°C.

  • IPC Check: After 12 hours, sample the reaction for LC-MS. Validation: The reaction is complete when the starting material peak (m/z 127[M-H]⁻) is <2% and the major peak is the Boc-protected intermediate (m/z 286 [M+H]⁺).

  • Workup: Cool to room temperature, quench with 400 mL of distilled water, and extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 100 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in 100 mL of Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C. Warm to room temperature and stir for 2 hours.

  • Isolation: The product, 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride, will precipitate as a white solid[1]. Filter, wash with cold DCM, and dry under vacuum.

Protocol B: Protecting-Group-Free Route via Michael Addition

This protocol prioritizes atom economy and scalability.

  • Michael Addition: Charge 5,5-dimethylhydantoin (1.0 eq, 100 mmol) and catalytic DBU (0.1 eq, 10 mmol) in 150 mL of Acetonitrile. Add Acrylonitrile (1.2 eq, 120 mmol) dropwise. Heat to 50°C for 6 hours.

  • IPC Check: Monitor by TLC (Hexane:EtOAc 1:1). Validation: Complete consumption of the hydantoin spot (Rf ~0.2) and appearance of the cyanoethyl intermediate (Rf ~0.5).

  • Concentration: Remove solvent and excess acrylonitrile under reduced pressure to isolate 3-(2-cyanoethyl)-5,5-dimethylhydantoin.

  • Reduction: Transfer the intermediate to a high-pressure hydrogenation reactor. Dissolve in 150 mL of 7N Ammonia in Methanol (NH₃/MeOH). Add Raney-Nickel catalyst (10% w/w).

  • Hydrogenation: Purge the reactor with N₂, then H₂. Pressurize to 50 psi H₂ and stir at 40°C for 12 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney-Ni is pyrophoric). Concentrate the filtrate to yield the free base product.

Part 5: References

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins Source: ACS Organic & Inorganic Au / PubMed Central URL:[Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 5,5-Dimethylhydantoin Source: Wikipedia URL:[Link]

  • 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride Substance Information Source: NextSDS Chemical Database URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Chemistry of the Imidazolidine-2,4-dione Ring

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the imidazolidine-2,4-dione scaffold, commonly known as the hydantoin ring. This guide is designed to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the imidazolidine-2,4-dione scaffold, commonly known as the hydantoin ring. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and field-proven insights to help you preserve the integrity of this crucial heterocyclic system during your chemical reactions.

The imidazolidine-2,4-dione ring is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, from the anticonvulsant phenytoin to the antiandrogen enzalutamide.[1][2] However, its susceptibility to degradation under various reaction conditions can pose significant challenges. This guide, structured in a question-and-answer format, directly addresses the common issues you may encounter and provides scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we tackle some of the most common challenges and questions regarding the stability of the imidazolidine-2,4-dione ring.

Q1: My imidazolidine-2,4-dione-containing compound is degrading during an acidic workup. What is happening, and how can I prevent it?

A1: The most likely cause of degradation is acid-catalyzed hydrolysis. The amide bonds within the hydantoin ring are susceptible to cleavage under acidic conditions, leading to a ring-opening event. This process typically forms a hydantoic acid intermediate, which can be further hydrolyzed to an α-amino acid, destroying your desired scaffold.[3]

Root Cause Analysis: The mechanism involves the protonation of one of the carbonyl oxygens, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the amide bond and opening the ring.

Troubleshooting & Preventative Measures:

  • Temperature Control: Perform your acidic workup at reduced temperatures (e.g., 0-5 °C). This will significantly decrease the rate of hydrolysis.[3]

  • Minimize Exposure Time: Limit the duration of your compound's contact with the acidic medium. The longer the exposure, the greater the extent of degradation.[3]

  • Use Weaker Acids: If your experimental design allows, consider using a weaker acid for pH adjustment. For example, a buffered solution or a mild organic acid might be sufficient without causing significant ring cleavage.

  • Anhydrous Conditions: For highly sensitive substrates, conducting reactions and workups under strictly anhydrous conditions can prevent hydrolysis.[3]

Q2: I'm observing decomposition of my hydantoin derivative in a basic medium. What is the degradation pathway, and what are my options?

A2: Similar to acidic conditions, the hydantoin ring is also vulnerable to base-catalyzed hydrolysis. The degradation pathway involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to ring cleavage and the formation of a hydantoate salt.[3][4] This is a well-documented degradation pathway for many hydantoin-based drugs.[3]

Root Cause Analysis: The hydroxide ion directly attacks one of the electrophilic carbonyl carbons of the hydantoin ring. This forms a tetrahedral intermediate which, upon rearrangement, leads to the cleavage of a C-N bond within the ring, resulting in the formation of the corresponding hydantoate. In strongly alkaline media (pH > 11.5), the hydantoin can be deprotonated to form an unreactive anion, which can slow down the hydrolysis rate.[4]

Troubleshooting & Preventative Measures:

  • Strict pH Control: If possible, maintain the pH of your reaction mixture as close to neutral as you can.

  • Avoid Strong Bases: Opt for milder bases such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures.[5]

  • Lower Reaction Temperatures: As with acid-catalyzed hydrolysis, keeping the reaction and purification temperatures low will slow the rate of base-catalyzed degradation.[3]

  • Shorter Reaction Times: If the use of a strong base is unavoidable, aim for the shortest possible reaction time.

Q3: I'm planning a reaction that requires protecting the hydantoin nitrogens. Which protecting group should I choose?

A3: The choice of a protecting group for the hydantoin nitrogens is critical and depends on the stability required for your subsequent reaction steps and the conditions under which the protecting group needs to be removed. The two nitrogen atoms in the hydantoin ring (N1 and N3) have different acidities, which can be exploited for selective protection.[6] Here are some common choices:

  • Boc (tert-Butoxycarbonyl): This is one of the most widely used protecting groups due to its ease of introduction and removal under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane (DCM)).[7][8] It is generally stable to basic conditions and hydrogenolysis.

  • Cbz (Carboxybenzyl): The Cbz group is stable to a range of reagents and is typically removed by catalytic hydrogenation.[9] This makes it orthogonal to the acid-labile Boc group.

  • Tosyl (Ts): The p-toluenesulfonyl group is a robust and electron-withdrawing protecting group, making it stable under a wide range of conditions, including harsh acidic and basic environments.[7] However, its removal can be challenging, often requiring strong reducing agents or harsh acidic conditions.[7][10]

Data Presentation: Comparison of Common N-Protecting Groups for Hydantoins

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Boc Boc₂O, DMAP (cat.), baseMild acid (TFA, HCl)[7]Stable to base and hydrogenolysis
Cbz Cbz-Cl, base[9]Catalytic hydrogenation (H₂, Pd/C)[9]Stable to acid and base
Tosyl TsCl, base[7]Strong acid (HBr/AcOH), reducing agents, or mild base (Cs₂CO₃)[5][7]Very stable to a wide range of conditions

Expertise & Experience: When choosing a protecting group, always consider the overall synthetic strategy. For a multi-step synthesis, you may need orthogonal protecting groups that can be removed selectively without affecting each other. For example, a mild basic deprotection of an N-tosyl group might be compatible with an acid-labile Boc group on another part of the molecule.[5]

Q4: My reaction is producing a mixture of N1 and N3 alkylated products. How can I achieve regioselectivity?

A4: The hydantoin ring possesses two nitrogen atoms, N1 and N3, both of which can be alkylated. The proton on the N3 nitrogen is generally more acidic, making it more susceptible to deprotonation and subsequent alkylation under standard basic conditions.[6] To achieve regioselectivity, you need to carefully choose your base and reaction conditions.

Troubleshooting & Preventative Measures for Regioselective Alkylation:

  • For N3-Alkylation: Use a weak base like potassium carbonate (K₂CO₃) with an alkyl halide. This will preferentially deprotonate the more acidic N3 position.

  • For N1-Alkylation: To achieve N1-alkylation, you generally need to use a stronger base that can deprotonate the less acidic N1 position. Potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent like THF have been shown to give good yields of N1-monomethylated phenytoin.

Q5: My hydantoin-containing compound is degrading upon storage. What could be the cause?

A5: Besides hydrolysis, the imidazolidine-2,4-dione ring can be susceptible to oxidation, particularly at the C5 position. This can lead to the formation of 5-hydroxyhydantoin derivatives and other oxidized products.[3] This degradation can be initiated by atmospheric oxygen (autoxidation) or exposure to light (photo-oxidation).

Troubleshooting & Preventative Measures for Storage Stability:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]

  • Light Protection: Store your samples in amber vials or otherwise protected from light to prevent photo-oxidation.

  • Solvent Purity: Ensure that any solvents used for storage are free of peroxides, which can initiate oxidative degradation.

  • Antioxidants: For formulated products, the inclusion of antioxidants may be considered to enhance long-term stability.

Experimental Protocols

To provide practical, actionable guidance, here are detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: N-Boc Protection of a Hydantoin

Objective: To protect the nitrogen of a hydantoin ring with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Hydantoin substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the hydantoin substrate (1.0 equiv) in anhydrous DCM or THF.

  • Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.2 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of DMAP as a catalyst accelerates the reaction by forming a more reactive intermediate with Boc₂O. The basic conditions are necessary to deprotonate the hydantoin nitrogen, making it nucleophilic.

Protocol 2: N-Cbz Protection of a Hydantoin

Objective: To protect the nitrogen of a hydantoin ring with a carboxybenzyl (Cbz) group.

Materials:

  • Hydantoin substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Tetrahydrofuran (THF) and water

Procedure:

  • Dissolve the hydantoin substrate (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

  • Add sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.5 equiv) dropwise.

  • Stir the reaction at 0 °C for several hours or until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.[9]

Causality Behind Experimental Choices: The Schotten-Baumann conditions (a two-phase system with a base) are often used for Cbz protection to neutralize the HCl generated during the reaction.

Protocol 3: Mild Deprotection of an N-Tosyl Hydantoin

Objective: To remove the N-tosyl protecting group under mild basic conditions to avoid ring hydrolysis.

Materials:

  • N-Tosyl hydantoin substrate

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) and methanol (MeOH)

Procedure:

  • Dissolve the N-tosyl hydantoin (1.0 equiv) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 equiv) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add water and stir for 10 minutes.

  • Filter the solid product, wash with water, and dry under vacuum.[5]

Causality Behind Experimental Choices: Cesium carbonate is a mild base that is effective for cleaving the N-S bond of the sulfonamide without being harsh enough to promote significant hydrolysis of the hydantoin ring.[5]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key degradation pathways and experimental workflows.

Diagram 1: Acid-Catalyzed Hydrolysis of the Imidazolidine-2,4-dione Ring

cluster_acid Acid-Catalyzed Hydrolysis Hydantoin Imidazolidine-2,4-dione Protonated_Hydantoin Protonated Hydantoin Hydantoin->Protonated_Hydantoin + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Hydantoin->Tetrahedral_Intermediate + H₂O Hydantoic_Acid Hydantoic Acid (Ring-Opened) Tetrahedral_Intermediate->Hydantoic_Acid Ring Opening

Caption: Acid-catalyzed ring opening of the hydantoin scaffold.

Diagram 2: Base-Catalyzed Hydrolysis of the Imidazolidine-2,4-dione Ring

cluster_base Base-Catalyzed Hydrolysis Hydantoin Imidazolidine-2,4-dione Tetrahedral_Intermediate Tetrahedral Intermediate Hydantoin->Tetrahedral_Intermediate + OH⁻ Hydantoate_Salt Hydantoate Salt (Ring-Opened) Tetrahedral_Intermediate->Hydantoate_Salt Ring Opening

Caption: Base-catalyzed ring opening of the hydantoin scaffold.

Diagram 3: General Workflow for Protecting Group Strategy

cluster_workflow Protecting Group Workflow Start Hydantoin Substrate Protection Introduce Protecting Group (e.g., Boc, Cbz) Start->Protection Reaction Perform Desired Reaction Protection->Reaction Deprotection Remove Protecting Group Reaction->Deprotection Product Final Product Deprotection->Product

Caption: A generalized workflow for utilizing protecting groups.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Enantioselective ring opening in D-hydantoin with D-hydantoinase or.... [Link]

  • ResearchGate. (n.d.). Mechanism of hydantoin formation. R- and R¹-varied alkyl or aryl substituent. [Link]

  • ResearchGate. (n.d.). 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). [Link]

  • Liu, Y., & Yu, B. (2018). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 11(22), 3836-3861.
  • Çetin, M., & Açıksöz, E. (2006). On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. Turkish Journal of Chemistry, 30(2), 223-228.
  • Stella, V. J., & Gish, J. R. (1979). Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1487-1492.
  • Vigneron, J. P., & Dhaenens, M. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 911-915.
  • Tasic, G., Mitrovic, N., Simic, M., Koravovic, M., Jovanovic, P., Petkovic, M., ... & Savic, V. (2024). Synthesis of hydantoins from N-Boc protected aminoacid derived amides using polymer-supported PPh3/CBr4as a reagent. Journal of Heterocyclic Chemistry, 61(5), 753-760.
  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809.
  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-8.
  • Vigneron, J. P., & Dhaenens, M. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 911-915.
  • van der Eijk, J. M., Nolte, R. J. M., & Zwanenburg, B. (1976). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 41(26), 4223-4224.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Tasic, G., Mitrovic, N., Simic, M., Koravovic, M., Jovanovic, P., Petkovic, M., ... & Savic, V. (2024). Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent. Journal of Heterocyclic Chemistry, 61(5), 753-760.
  • Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. (2009). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 21(5), 3461.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 43(3), 1071-1076.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Mullani, N. N., & Nargatti, P. I. (2021). An overview on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • RJPN. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • Çetin, M., & Açıksöz, E. (2006). On formation of thiohydantoins from amino acids under acylation conditions. Turkish Journal of Chemistry, 30(2), 223-228.
  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Ling, T. S., & Choo, K. Y. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
  • Mintas, M., Nigović, B., & Vinković, V. (2002). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 7(12), 909-920.
  • Kumari, B., Singh, S., & Tandon, S. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 43(6), 526–531.
  • D'Ambrosio, A., Pescarmona, P. P., & Van Der Schaaf, J. (2022). Unravelling the reaction network of the epichlorohydrin hydrolysis in a wide range of operating conditions. Reaction Chemistry & Engineering, 7(12), 2697-2708.
  • Um, S., & Lee, J. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. Organic letters, 21(8), 2636–2640.
  • Fowles, L. F., Beck, E., Worrall, S., Shanley, B. C., & de Jersey, J. (1996). The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse. Biochemical pharmacology, 51(10), 1259–1267.

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Troubleshooting

Technical Support Center: A Troubleshooting Guide to Hydantoin Synthesis

Introduction Hydantoins are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including anticonvulsants like Phenytoin and antibacterial agents.[1][2] Their synthesis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydantoins are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including anticonvulsants like Phenytoin and antibacterial agents.[1][2] Their synthesis is a cornerstone of medicinal and organic chemistry. However, like any multi-component reaction, the path from starting materials to a pure, high-yield product can be fraught with challenges.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth guide to troubleshooting the most common and versatile method for hydantoin synthesis: the Bucherer-Bergs reaction. We will explore the causality behind common experimental failures and provide field-proven, logic-based solutions. This guide also briefly covers alternative protocols, such as the Urech and Read syntheses, to provide a well-rounded resource for your laboratory work.

Section 1: The Bucherer-Bergs Synthesis - Troubleshooting & FAQs

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (aldehyde or ketone), an alkali metal cyanide, and ammonium carbonate.[3][4] Its operational simplicity and the ready availability of starting materials make it a highly favored method.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the essential reagents in the Bucherer-Bergs synthesis and their specific functions?

The reaction's success hinges on three key components:

  • Carbonyl Compound (Aldehyde/Ketone): This substrate provides the carbon backbone at the 5-position of the final hydantoin ring.[4]

  • Cyanide Source (e.g., KCN, NaCN): This provides the cyanide ion (CN⁻), which acts as a crucial nucleophile to form the initial aminonitrile intermediate.[4] Safety Precaution: Alkali cyanides are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit readily available. Acidification of cyanide-containing solutions generates highly toxic hydrogen cyanide (HCN) gas.

  • Ammonium Carbonate ((NH₄)₂CO₃): This reagent is a workhorse, serving as the source for both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for building the heterocyclic ring. It also helps maintain the optimal reaction pH.[4]

Q2: Can you outline the generally accepted mechanism of the Bucherer-Bergs reaction?

The reaction proceeds through several key stages, as illustrated below. Understanding this pathway is critical for effective troubleshooting. The mechanism involves the initial formation of an aminonitrile, which then reacts with carbon dioxide. A subsequent intramolecular cyclization and rearrangement yield the stable hydantoin product.[3][4]

Bucherer_Bergs_Mechanism carbonyl Carbonyl (Aldehyde/Ketone) reagent1 + CN⁻, NH₃ carbonyl->reagent1 cyanohydrin Cyanohydrin Intermediate aminonitrile α-Aminonitrile Intermediate reagent2 + CO₂ aminonitrile->reagent2 carbamic Cyano-Carbamic Acid reagent3 Intramolecular Cyclization carbamic->reagent3 imino 5-Imino-oxazolidin-2-one reagent4 Rearrangement imino->reagent4 hydantoin Hydantoin Product reagent1->aminonitrile reagent2->carbamic reagent3->imino reagent4->hydantoin

Caption: Reaction mechanism of the Bucherer-Bergs hydantoin synthesis.

Troubleshooting Guide

Issue 1: Consistently Low or No Product Yield

This is one of the most common frustrations in the lab. A systematic approach, as outlined in the workflow below, can help pinpoint the issue.

Low_Yield_Troubleshooting start_node Low/No Yield Observed q1 Are reagents fresh and of high quality? start_node->q1 a1_yes Check Stoichiometry (1:2:2 or 1:1.5:3.5) q1->a1_yes Yes a1_no Replace Reagents (Especially (NH₄)₂CO₃) q1->a1_no No q2 Is the reaction temperature optimal (60-100°C)? a1_yes->q2 a2_yes Consider Substrate Reactivity q2->a2_yes Yes a2_no Adjust Temperature. Use sealed vessel for volatile components. q2->a2_no No q3 Is the substrate sterically hindered or electron-poor? a2_yes->q3 a3_yes Increase Temp/Time. Consider ultrasonication or alternative solvent. q3->a3_yes Yes a3_no Check Solvent System (e.g., 50% aq. EtOH) q3->a3_no No

Caption: Workflow for troubleshooting low hydantoin yield.

Q1.1: My reaction is yielding very little or no product. What are the likely causes?

A: Low yields can stem from several factors related to reagents and reaction conditions.

  • Reagent Quality: Ammonium carbonate is notoriously unstable and can decompose over time into ammonia, carbon dioxide, and water. Using old or improperly stored ammonium carbonate leads to an insufficient supply of the necessary building blocks for the hydantoin ring.[6] Always use fresh, high-quality reagents.[7]

  • Stoichiometry: The molar ratio of reactants is crucial. A commonly used and effective starting ratio is 1:2:2 for the carbonyl compound, potassium cyanide, and ammonium carbonate, respectively.[5] However, optimization may be required for specific substrates.

  • Substrate Reactivity: Sterically hindered ketones (e.g., benzophenone) and electron-deficient aromatic aldehydes can be less reactive.[6][8] For these challenging substrates, increasing the reaction temperature, prolonging the reaction time, or using a sealed vessel to prevent the escape of volatile components like ammonia can significantly improve yields.[8]

  • Temperature Control: The typical temperature range for the Bucherer-Bergs reaction is 60-100°C.[5][9] Temperatures that are too low may result in an impractically slow reaction rate, while excessively high temperatures can lead to reagent decomposition and side product formation.

  • Choice of Solvent: A 50% aqueous ethanol solution is a robust starting point for many substrates.[3] However, for particularly nonpolar or unreactive starting materials, alternative solvents like acetamide, formamide, or propylene glycol may be necessary to achieve sufficient solubility and higher reaction temperatures.[6][8]

ParameterRecommended Starting ConditionNotes for Optimization
Reagent Ratio (Carbonyl:KCN:(NH₄)₂CO₃)1 : 2 : 2May need adjustment based on substrate reactivity.[5]
Temperature 60 - 100 °CHigher end for less reactive substrates. Use a sealed vessel at higher temps.[5][8]
Solvent 50% aq. EthanolFor difficult substrates, consider formamide, acetamide, or propylene glycol.[6][8]
Reaction Time 8 - 24 hoursMonitor by TLC. Less reactive substrates may require >24 hours.[10]

Table 1: Recommended Reaction Conditions for Bucherer-Bergs Synthesis.

Issue 2: Challenges in Product Isolation and Purification

Q2.1: After acidification, my hydantoin product is not precipitating. What steps should I take?

A: Failure to precipitate is usually due to high solubility in the workup solvent or insufficient acidification.

  • Verify pH: Use a pH meter or pH paper to confirm that the solution is sufficiently acidic (typically pH 2-3).[10] If not, cautiously add more acid (e.g., concentrated HCl).

  • Increase Concentration: If the product is moderately soluble, try reducing the solvent volume by rotary evaporation to induce precipitation.[6]

  • Induce Crystallization: Cool the solution in an ice bath and gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

  • Extraction: If precipitation is not feasible, the hydantoin can often be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate. The product can then be isolated by evaporating the solvent.[4][6]

Q2.2: My isolated product is impure. What are the common byproducts, and how can I purify my compound?

A: Common impurities include unreacted starting materials and intermediates. Recrystallization is the most effective purification method.

  • Common Byproducts:

    • Unreacted Starting Material: If the reaction is incomplete, you will have residual aldehyde or ketone. Optimizing reaction time and temperature can mitigate this.[10]

    • α-Aminonitrile Intermediate: Incomplete cyclization can leave the α-aminonitrile intermediate in your product mixture. Ensure sufficient reaction time and temperature for the cyclization step to complete.[10]

    • Polymerization Products: Aldehydes can be prone to polymerization. Using fresh, purified starting material is essential.[10]

  • Purification by Recrystallization: This is the gold standard for purifying solid hydantoin products.[5]

    • Solvent Selection: Ethanol/water mixtures are very effective for many hydantoins.[10] The ideal solvent system should fully dissolve your compound when hot but have low solubility when cold, while impurities remain dissolved at all temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[10]

Issue 3: Slow Reaction and Inefficiency

Q3.1: My reaction is proceeding very slowly. Are there ways to accelerate it?

A: Yes, modern techniques can dramatically reduce reaction times from many hours to minutes.

  • Ultrasonication: The use of ultrasonic irradiation can accelerate the reaction, often allowing it to be carried out at lower temperatures with shorter reaction times and simpler work-up.[3]

  • Microwave-Assisted Synthesis: Employing a microwave reactor can reduce reaction times from hours to just a few minutes, often with improved yields compared to conventional heating.[6]

  • Continuous Flow Chemistry: For larger-scale synthesis or process optimization, continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to enhanced efficiency, safety, and shorter reaction durations.

Section 2: Standard Experimental Protocol - Synthesis of 5,5-Diphenylhydantoin

This protocol is a representative example of the Bucherer-Bergs synthesis.

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0-5.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water, ensuring the volume is sufficient for the mixture to be stirred effectively.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours. For benzophenone, longer reaction times (up to 90 hours) or higher temperatures in a sealed vessel may be required for high yields.[8]

  • Workup - Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Workup - Acidification: In a well-ventilated fume hood , slowly and carefully acidify the mixture to pH 2-3 with concentrated HCl. Caution: This will generate highly toxic HCN gas.

  • Precipitation: Stir the acidified mixture and then cool it in an ice bath to promote complete precipitation of the 5,5-diphenylhydantoin product.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,5-diphenylhydantoin.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (NMR, IR, Mass Spectrometry).

Section 3: Alternative Hydantoin Synthesis Protocols

While the Bucherer-Bergs reaction is highly versatile, other methods are valuable, particularly when starting from amino acids.

The Urech and Read Syntheses

The Urech and Read syntheses are closely related methods that begin with α-amino acids or their derivatives.[2][6] The general pathway involves reacting the amino acid with a cyanate (e.g., potassium cyanate) to form an intermediate ureido acid (a hydantoic acid), which is then cyclized under acidic conditions to yield the hydantoin.[2]

Key Features:

  • Starting Material: Utilizes α-amino acids, making it an excellent choice for creating chiral hydantoins while often preserving the stereochemistry of the starting material.[2]

  • Process: It is typically a two-step process involving the formation and subsequent cyclization of a ureido intermediate.[2]

  • Control: The Read reaction is considered to yield kinetically controlled products, whereas the Bucherer-Bergs reaction gives thermodynamically controlled products. This can be an advantage when a specific isomer is desired.[5]

Common Troubleshooting Point:

  • Incomplete Cyclization: If the final hydantoin yield is low, but an intermediate is present, ensure the acidification step is carried out with sufficient acid concentration and heat to drive the cyclization of the ureido acid intermediate to completion.[2]

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Goh, Y. B., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [Link]

  • Simmons, R. L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(13), 8663–8729. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524–528. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Hydantoins. Topics in Heterocyclic Chemistry.
  • Cambridge University Press & Assessment. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Kaushik, M. P., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. The Journal of Organic Chemistry, 86(9), 6249–6267. [Link]

  • Sahu, J. K., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Liptáková, L., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Zhang, W., et al. (2007). Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. Molecules, 12(4), 836–847. [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Study.com. [Link]

  • Grokipedia. (n.d.). Urech hydantoin synthesis. Grokipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Org. Synth. [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Radleys. [Link]

  • Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Org. Synth. [Link]

  • Li, M., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(40), 25835–25845. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in Acidic Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione. This document is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly under acidic conditions. Our goal is to provide not only troubleshooting solutions but also a foundational understanding of the underlying chemistry to empower you to proactively design more robust experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in acidic media.

Q1: I've observed a significant loss of my parent compound after preparing a solution in an acidic buffer. Why is this happening? A: The core structure of your compound is a 5,5-disubstituted hydantoin (also known as an imidazolidine-2,4-dione). This heterocyclic ring is susceptible to acid-catalyzed hydrolysis.[1] Under acidic conditions, the amide bonds within the hydantoin ring can be attacked by water, leading to ring-opening and degradation of the parent molecule.[2]

Q2: What are the likely degradation products I should be looking for in my analysis (e.g., by HPLC or LC-MS)? A: The primary and initial degradation product is the corresponding ring-opened ureido acid, often referred to as a hydantoic acid derivative.[1][3] Further hydrolysis under more stringent conditions (stronger acid, higher heat) can cleave this intermediate into smaller fragments, ultimately leading to precursors of 2-amino-2-methylpropanoic acid and 1,3-diaminopropane. For initial troubleshooting, monitoring the appearance of the hydantoic acid intermediate is the most direct confirmation of this degradation pathway.

Q3: How quickly does this degradation occur? Is there a "safe" pH range? A: The rate of degradation is highly dependent on pH, temperature, and exposure time. While the compound is relatively stable in neutral to slightly acidic conditions, the rate of hydrolysis increases significantly as the pH drops, particularly below pH 4. There is no universal "safe" pH, as the acceptable level of degradation depends on your experimental needs. However, minimizing time in any acidic solution is a critical best practice.

Q4: My protocol requires a brief exposure to acidic conditions for a workup. What immediate steps can I take to minimize compound loss? A: To mitigate degradation during short-term acidic exposure, you should:

  • Reduce Temperature: Perform the acidic step at low temperatures (e.g., 0-5 °C, on an ice bath). This is the most effective immediate action to decrease the rate of hydrolysis.

  • Minimize Exposure Time: Process your samples as quickly as possible. Prepare subsequent reagents in advance to avoid delays while the compound is in the acidic medium.

  • Use the Weakest Acid Possible: If your protocol allows, use a weaker acid or a more dilute solution of a strong acid to achieve the desired chemical outcome without excessively lowering the pH.

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental observations and provides a logical path to diagnose and resolve stability issues.

Scenario 1: You observe new, unexpected peaks in your chromatogram after sample processing.

  • Initial Diagnosis: The appearance of new peaks, often more polar (earlier eluting in reverse-phase HPLC) than the parent compound, is a classic sign of degradation. The primary suspect is the ring-opened hydantoic acid derivative.

  • Troubleshooting Steps:

    • Confirm Identity: Can you obtain a mass spectrum of the new peak? The expected mass would be that of the parent compound +18 Da (the mass of a water molecule).

    • Run a Control: Prepare a sample of your compound in a neutral solvent (e.g., water or a pH 7.4 buffer) and another in your acidic medium. Keep both at a low temperature (4°C). Analyze them immediately and again after a few hours. A significant increase in the impurity peak only in the acidic sample confirms acid-driven degradation.

    • Evaluate Your Acidic Step: Is the pH lower than necessary? Is the exposure time longer than required? Can the step be performed at a lower temperature?

Scenario 2: You notice a progressive loss of the parent compound in your quality control (QC) samples over the course of an analytical run.

  • Initial Diagnosis: This indicates that the compound is degrading in the autosampler vial. This is common if the mobile phase or the sample diluent is acidic.

  • Troubleshooting Steps:

    • Check Sample Diluent: If your samples are dissolved in an acidic medium for analysis, this is the likely cause. If possible, change the diluent to a neutral or slightly acidic (pH 6-7) buffered solution.

    • Use a Cooled Autosampler: Set your autosampler temperature to 4°C or as low as it will allow. This will significantly slow the degradation rate over the duration of a long analytical sequence.

    • Modify the Mobile Phase: If the degradation is severe and the mobile phase is highly acidic, consider if a less acidic mobile phase could still provide adequate chromatography.

Section 3: Understanding and Preventing Degradation

A proactive approach based on chemical principles is the most effective way to ensure the integrity of your experiments.

The Chemistry of Instability: Acid-Catalyzed Hydrolysis

The degradation of the hydantoin ring is a classic example of acid-catalyzed hydrolysis of an amide. The mechanism proceeds as follows:

  • Protonation: A carbonyl oxygen on the hydantoin ring is protonated by an acid (H₃O⁺). This step makes the carbonyl carbon significantly more electrophilic.[4][5]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer & Ring Opening: A series of proton transfers occurs, culminating in the cleavage of one of the carbon-nitrogen bonds within the ring. This breaks the ring and forms the hydantoic acid derivative.

The following diagram illustrates this degradation pathway.

G cluster_0 Acid-Catalyzed Hydrolysis of the Hydantoin Ring Parent 3-(3-Aminopropyl)-5,5-dimethyl- imidazolidine-2,4-dione Protonation Step 1: Protonation of Carbonyl Oxygen Parent->Protonation + H₃O⁺ Activated Protonated Intermediate (Enhanced Electrophilicity) Protonation->Activated Attack Step 2: Nucleophilic Attack by Water Activated->Attack + H₂O Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral RingOpening Step 3: Proton Transfer & Ring Cleavage Tetrahedral->RingOpening Product Ring-Opened Hydantoic Acid Derivative (Degradant) RingOpening->Product - H₃O⁺

Caption: The degradation pathway of the hydantoin ring under acidic conditions.

Best Practices for Maximizing Stability
  • Temperature is Key: Always handle acidic solutions of the compound at reduced temperatures (on ice or in a cold room).

  • Just-in-Time Preparation: Prepare acidic solutions of your compound immediately before use. Do not store them, even at low temperatures, for extended periods.

  • pH Management: If your experimental system allows, use buffered solutions to maintain the pH at the highest possible level that is still compatible with your protocol.

  • Inert Atmosphere: While hydrolysis is the primary concern in acid, oxidation can also be a long-term stability issue for many organic molecules. For long-term storage of stock solutions (in non-acidic, non-aqueous solvents), consider purging the vial with nitrogen or argon.

Data Summary: Factors Influencing Stability
FactorImpact on StabilityRecommended ActionRationale
pH High (Decreases as pH drops)Maintain pH as close to neutral as possible.The reaction is catalyzed by H⁺ ions; lower concentration reduces the rate.[4]
Temperature High (Decreases as temperature rises)Work at 0-5 °C.Reduces the kinetic energy of molecules, slowing the reaction rate.
Time High (Decreases with longer exposure)Minimize the duration of any acidic step.Degradation is cumulative; less time equals less product loss.
Water Conc. High (Decreases in aqueous solutions)Use non-aqueous solvents for storage.Water is a necessary reactant for hydrolysis.[2]
Section 4: Key Experimental Protocols

These protocols provide a framework for assessing the stability of your compound and for routine analysis.

Protocol 1: Forced Degradation Study for Stability Assessment

This experiment is designed to rapidly assess the stability of the compound under defined acidic stress conditions.

G cluster_workflow Forced Degradation Workflow PrepStock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) Incubate 3. Incubate Samples (e.g., RT and 40°C) PrepStock->Incubate Spike into stress solutions PrepAcid 2. Prepare Stress Conditions (e.g., 0.1M HCl, 0.01M HCl, pH 5 Buffer) PrepAcid->Incubate Timepoints 4. Sample at Timepoints (t=0, 1, 4, 8, 24 hr) Incubate->Timepoints Quench 5. Quench Reaction (Neutralize with base/buffer) Timepoints->Quench Analyze 6. Analyze by HPLC/LC-MS (Quantify parent & degradant) Quench->Analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione in a non-aqueous solvent like acetonitrile or DMSO.

  • Stress Conditions: Prepare vials containing your acidic test solutions (e.g., 0.1 M HCl, 0.01 M HCl) and a neutral control (e.g., pH 7.4 phosphate buffer).

  • Initiate Degradation: At time zero (t=0), spike a small volume of the stock solution into each stress condition vial to a final concentration of ~50 µg/mL. Immediately withdraw an aliquot from each, neutralize it with a buffer (e.g., phosphate buffer pH 7.4) to quench the reaction, and place it in an autosampler vial at 4°C. This is your t=0 sample.

  • Incubation: Place the remaining stress vials at your desired temperature(s) (e.g., room temperature and 40°C).

  • Time Points: Withdraw and quench aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Analyze all samples by a validated HPLC method. Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.

Protocol 2: Recommended HPLC Method for Quantification

This method provides a starting point for separating the parent compound from its primary hydantoic acid degradant.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm or by Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water (or a neutral buffer)

Method Validation Note: This method should be properly validated for your specific application to confirm linearity, accuracy, precision, and limit of quantitation (LOQ) according to standard guidelines.[6]

Troubleshooting Logic Diagram

If you are facing stability issues, use this decision tree to guide your investigation.

G Start Problem: Compound is Degrading CheckLocation Is degradation happening during sample processing or during analysis? Start->CheckLocation Processing Degradation during Processing CheckLocation->Processing Processing Analysis Degradation during Analysis CheckLocation->Analysis Analysis CheckTemp Is the acidic step performed on ice? Processing->CheckTemp CheckDiluent Is the sample diluent acidic? Analysis->CheckDiluent CheckTime Is exposure time minimized (<15 min)? CheckTemp->CheckTime Yes Sol_LowerTemp Solution: Perform all acidic steps at 0-5°C. CheckTemp->Sol_LowerTemp No Sol_ReduceTime Solution: Optimize workflow to reduce acid contact time. CheckTime->Sol_ReduceTime No CheckAutosampler Is the autosampler cooled (<10°C)? CheckDiluent->CheckAutosampler No Sol_ChangeDiluent Solution: Change diluent to a neutral buffer or ACN/H₂O. CheckDiluent->Sol_ChangeDiluent Yes Sol_CoolAS Solution: Set autosampler temperature to 4°C. CheckAutosampler->Sol_CoolAS No

Sources

Troubleshooting

Technical Support Center: Managing the Oxidation of the Imidazolidine-2,4-dione Ring

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for managing the oxidative stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for managing the oxidative stability of compounds containing the imidazolidine-2,4-dione (hydantoin) scaffold. As Senior Application Scientists, we understand that maintaining the integrity of your compounds during storage is critical for reproducible and reliable experimental outcomes.

The imidazolidine-2,4-dione ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including anticonvulsants, antidiabetic drugs, and enzyme inhibitors.[1][2][3] However, its susceptibility to degradation, particularly oxidation, can pose significant challenges. This guide is designed to help you diagnose, troubleshoot, and prevent these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of hydantoin-containing compounds.

Q1: My solid-state compound containing an imidazolidine-2,4-dione ring has developed a slight yellow tint after several weeks in storage. What could be the cause?

A: A change in color, such as yellowing, is a common visual indicator of chemical degradation.[4] For hydantoin derivatives, this is often linked to oxidation. The C5 position of the imidazolidine-2,4-dione ring is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, even in the solid state.[5] This process can lead to the formation of 5-hydroxyhydantoin derivatives and other oxidized products, which may be colored.[5][6]

  • Causality: The color change arises from the formation of new chromophores within the degradation products that absorb light in the visible spectrum.

  • Actionable Advice: Immediately verify the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4] If degradation is confirmed, review your storage conditions against the best practices outlined later in this guide.

Q2: I'm analyzing my stored hydantoin sample via HPLC and have noticed a new, more polar peak that wasn't present initially. How can I confirm if this is an oxidation product?

A: The appearance of a new, typically more polar, peak is a strong indication of degradation.[4] Oxidation introduces polar functional groups (like hydroxyl groups), which decrease the retention time in reverse-phase HPLC. To definitively identify this peak, a forced degradation study is the recommended approach.[7][8][9]

  • Expert Insight: Forced degradation, or stress testing, involves intentionally exposing a small portion of your compound to harsh conditions to generate potential degradation products.[7][10] This provides a reference standard to confirm the identity of unknown peaks in your stability samples.

  • Workflow:

    • Dissolve a small amount of your pure compound in a suitable solvent.

    • Expose it to a mild oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 0.1–3% H₂O₂).[7][11]

    • Analyze this "stressed" sample by HPLC. The peak corresponding to your suspected degradation product should increase significantly.

    • For structural confirmation, analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the mass of the new peak corresponds to the addition of one or more oxygen atoms to your parent compound.

Q3: What are the key environmental factors that accelerate the oxidation of the imidazolidine-2,4-dione ring during storage?

A: Several factors can initiate and accelerate oxidation. Understanding these is crucial for prevention.

  • Atmospheric Oxygen: Direct exposure to air is a primary driver of oxidation (autoxidation).[4][5]

  • Light (Photo-oxidation): Exposure to light, particularly UV wavelengths, can provide the energy to initiate oxidative reactions.[4][5]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[12][13] While the hydantoin ring itself is relatively thermostable, elevated temperatures can accelerate degradation pathways if other factors like oxygen are present.[5]

  • Impurities: Trace amounts of metal ions or peroxides (often found in older solvents like THF or ether) can act as catalysts for oxidative degradation.[5][7][14]

Q4: My compound is in a formulation. Can excipients or additives be used to mitigate oxidation?

A: Absolutely. In a formulated product, the use of antioxidants is a standard and effective strategy.[14] The choice of antioxidant depends on the nature of your formulation (e.g., aqueous, lipid-based) and the specific oxidative pathway.

  • Mechanism-Based Selection:

    • Chain-Terminating Antioxidants (Free Radical Scavengers): These compounds react with and neutralize free radicals, stopping the propagation of oxidative chain reactions. Common examples include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[14]

    • Reducing Agents: These antioxidants have a lower redox potential than your compound and are preferentially oxidized. Examples include ascorbic acid (Vitamin C) and thiols like thioglycerol.[14]

    • Chelating Agents: If metal-catalyzed oxidation is a concern, agents like Ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions, rendering them inactive.[14]

Visual Troubleshooting and Mechanistic Guides

To further clarify the concepts discussed, the following diagrams illustrate the primary oxidation pathway and a logical workflow for troubleshooting stability issues.

cluster_pathway Figure 1: Primary Oxidation Pathway of the Hydantoin Ring Hydantoin Imidazolidine-2,4-dione (Hydantoin Ring) C5 Susceptible C5 Position OxidizedProduct 5-Hydroxy-Imidazolidine-2,4-dione C5->OxidizedProduct  [O] (e.g., O₂, Peroxides)

Caption: Primary oxidation occurs at the C5 position.

cluster_workflow Figure 2: Troubleshooting Workflow for Compound Degradation Start Observed Sample Degradation (e.g., color change, new HPLC peak) CheckPurity Confirm Degradation with Primary Analytical Method (e.g., HPLC) Start->CheckPurity ID_Degradant Identify Degradant CheckPurity->ID_Degradant ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) CheckPurity->ReviewStorage If degradation confirmed ForcedDeg Perform Forced Degradation Study (Oxidative, Thermal, Photolytic) ID_Degradant->ForcedDeg Compare retention times LCMS Analyze by LC-MS for Mass Identification ID_Degradant->LCMS Determine mass ImplementChanges Implement Corrective Actions: - Use Inert Gas - Store at Lower Temp - Protect from Light ReviewStorage->ImplementChanges Repurify Re-purify Compound if Necessary ImplementChanges->Repurify

Caption: A logical decision tree for addressing stability issues.

Best Practices for Proactive Storage

Preventing oxidation is always preferable to dealing with degraded material. Adhering to stringent storage protocols is the most effective way to ensure the long-term stability of your imidazolidine-2,4-dione compounds.

ConditionRecommendationRationale & Causality
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[5]Displacing atmospheric oxygen minimizes the primary reactant required for autoxidation, significantly slowing the degradation process.[15]
Temperature Store at low temperatures (Refrigerated: 2-8°C or Frozen: ≤ -20°C).Lowering the temperature reduces the kinetic energy of molecules, thereby decreasing the rate of all chemical reactions, including oxidation.[12]
Light Exposure Store in amber vials or completely cover containers with aluminum foil.[5]Opaque containers block photons (especially in the UV range) that can initiate photo-oxidative degradation pathways.
Container Use vials with tight-fitting, inert caps (e.g., PTFE-lined).A proper seal prevents the ingress of atmospheric oxygen and moisture over time.[15]
Solvents For solutions, use freshly distilled or degassed solvents free of peroxides.Solvents can contain dissolved oxygen or peroxide impurities that act as initiators for oxidation.[5] Degassing removes dissolved oxygen.
Aliquoting For long-term storage, aliquot the compound into smaller, single-use quantities.This practice avoids repeated freeze-thaw cycles and minimizes the exposure of the bulk material to the atmosphere each time a sample is taken.
Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for setting up a study to quantitatively assess the stability of your hydantoin compound under various storage conditions. This is a crucial step in establishing appropriate re-test dates and storage guidelines.[9]

Objective: To quantify the rate of degradation of an imidazolidine-2,4-dione compound over time and identify the primary degradation products.

1. Materials & Equipment

  • Imidazolidine-2,4-dione compound (high purity)

  • HPLC-grade solvents (e.g., Acetonitrile, water)

  • Buffers and additives (e.g., Formic acid, Ammonium acetate)

  • Calibrated HPLC system with UV or PDA detector

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock Solution

  • Accurately weigh and dissolve the compound in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

  • Protect this solution from light at all times.[4]

3. Forced Degradation (Control Sample)

  • Objective: To generate the primary oxidative degradation product for peak identification.[7][8]

  • Procedure:

    • Dilute a small aliquot of the stock solution.

    • Add 3% hydrogen peroxide and let it react at room temperature for several hours.

    • Monitor the reaction by HPLC until approximately 10-20% of the parent peak has been converted to degradation products.[10][16]

    • Analyze this sample to identify the retention time of the oxidative degradant(s).

4. Stability Study Setup

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Aliquot this working solution into multiple amber HPLC vials for each storage condition to be tested (e.g., -20°C protected from light, 4°C protected from light, 25°C protected from light, 25°C exposed to light).

  • Prepare solid-state samples by weighing small, equal amounts of the compound into separate amber vials for each condition.

5. Time-Point Analysis

  • Establish a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • At each time point, retrieve one vial from each storage condition. For solid samples, dissolve in solvent to the working concentration immediately before analysis.

  • Analyze each sample by HPLC.

6. Example HPLC Method

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or as determined by a UV scan of the parent compound.[17]

  • Injection Volume: 10 µL

7. Data Analysis and Interpretation

  • At each time point, calculate the percentage of the parent compound remaining.

  • Quantify the formation of the primary degradation product (identified from the forced degradation study) as a percentage of the total peak area.

  • Perform peak purity analysis on the parent peak to ensure no co-eluting impurities are present.[9]

  • Plot the percentage of the parent compound remaining versus time for each condition to determine the stability profile.

References
  • Benchchem. Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
  • HIGH HOPE INT'L GROUP JIANGSU MEDICINES & HEALTH PRODUCTS IMP. & EXP. CORP. LTD. (2025). How to Choose the Right Hydantoin for Industrial Use.
  • Knowde. (n.d.). DMDM Hydantoin in Cosmetics and Personal Care Products.
  • EABCGLOBAL. (n.d.). DMDM Hydantoin.
  • Benchchem. Preventing oxidation of 1,4-Dihydropyridines during storage.
  • Ataman Kimya. (n.d.). DMDM HYDANTOIN (DMDMH).
  • Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - DMDM Hydantoin.
  • PMC. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
  • ScienceDirect. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Generapharm. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubMed. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
  • RSC Publishing. (1989). The stepwise mammalian oxidation of the hydantoin 1-methylimidazolidine-2,4-dione into methylimidazolidinetrione via 5-hydroxy-1.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ACS Publications. (2001). Characterization of Hydantoin Products from One-Electron Oxidation of 8-Oxo-7,8-dihydroguanosine in a Nucleoside Model.
  • ResearchGate. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
  • ResearchGate. (2026). Inhibiting oxidation.
  • Google Patents. (2009). JP2009250730A - Method for analysis of allantoin.
  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Avanti Research. (n.d.). How Can I Protect My Lipid From Oxidation?.
  • PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors.

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Polar Aminopropyl Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar aminopropyl compounds. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar aminopropyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The aminopropyl moiety, with its basic nitrogen and inherent polarity, presents a distinct set of behaviors in chromatographic systems that can lead to frustrating outcomes like poor peak shape, low recovery, and inadequate separation.

This resource is structured to provide not just solutions, but also a deeper understanding of the underlying principles governing the interactions between your analytes, the stationary phase, and the mobile phase. By understanding the "why" behind a particular strategy, you can develop more robust and effective purification methods.

I. Understanding the Core Challenge: The Dual Nature of Aminopropyl Compounds

Polar aminopropyl compounds are characterized by two key features that dictate their chromatographic behavior:

  • High Polarity: The presence of the amine group and often other polar functional groups makes these compounds highly soluble in polar solvents and poorly retained on traditional reversed-phase (C18) columns.[1][2][3][4]

  • Basic Nature: The lone pair of electrons on the nitrogen atom makes the aminopropyl group basic. At a pH below its pKa, the amine will be protonated, carrying a positive charge. This charge can lead to strong, undesirable interactions with the stationary phase.

These properties often lead to a series of purification hurdles that we will address in the following sections.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to directly address the common problems you might be facing in the lab.

Issue 1: Poor Peak Shape (Tailing)

Question: My aminopropyl compound consistently shows significant peak tailing on my reversed-phase (C18) column. What's causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like aminopropyls on silica-based columns is a classic problem.[5][6][7] The primary culprit is the interaction between the positively charged (protonated) amine group of your compound and residual, negatively charged silanol groups on the surface of the silica stationary phase.[5][8] This secondary, ionic interaction is stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[7]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing of aminopropyl compounds.

Solutions in Detail:
  • Mobile Phase Modification:

    • Add a Competing Base: This is often the first and most effective strategy. Adding a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA) at concentrations of 0.1-1% (v/v), to the mobile phase can neutralize the active silanol sites.[5][9] The competing base will preferentially interact with the silanols, leaving fewer sites available to interact with your aminopropyl compound.

    • Adjust Mobile Phase pH: The ionization state of both your analyte and the silica surface is pH-dependent.

      • Low pH (2.5-3.5): At low pH, most silanol groups are protonated and neutral, which reduces their ability to interact with your protonated amine.[5][10] This is a common starting point for method development.

      • High pH (8-11): At high pH, your aminopropyl compound will be in its neutral, free-base form, which eliminates the ionic interaction. However, you must use a pH-stable column (e.g., hybrid or polymeric) as traditional silica will dissolve at high pH.[11]

    • Increase Buffer Strength: A higher concentration of buffer salts can also help to shield the ionic interactions between the analyte and the stationary phase, leading to improved peak shape.[8]

  • Stationary Phase Selection:

    • Use High-Purity, End-Capped Columns: Modern HPLC columns are often made with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups.[5] If you are using an older column, switching to a newer generation column can make a significant difference.

    • Polar-Embedded/Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end. This helps to create a water-rich layer near the silica surface, which can further shield the silanol groups and improve peak shape for basic compounds.

Issue 2: Low or No Retention on Reversed-Phase Columns

Question: My aminopropyl compound elutes at or near the void volume of my C18 column, even when I use a highly aqueous mobile phase. How can I increase its retention?

Answer:

This is a common issue stemming from the high polarity of your compound.[1][3] In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar molecules have a strong affinity for the polar mobile phase and weak interactions with the non-polar stationary phase.

Strategies to Increase Retention:
StrategyPrincipleConsiderations
Use a Water-Tolerant Column Prevents "hydrophobic collapse" of C18 chains in highly aqueous mobile phases, maintaining a consistent surface area for interaction.[1][12]Standard C18 columns can lose retention in >95% aqueous mobile phases.[10][12]
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase (e.g., bare silica, aminopropyl, amide) and a mobile phase with a high organic content.[13][14] Polar analytes partition into a water-enriched layer on the stationary phase surface, leading to strong retention.[14]Elution order is reversed (more polar compounds are retained longer). Requires careful column equilibration.[13]
Mixed-Mode Chromatography (MMC) Utilizes stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[15][16] This provides two independent mechanisms for retention, which is ideal for polar, ionizable compounds.[15]Method development can be more complex due to the multiple interaction modes. Offers unique selectivity.[16]
Ion-Pairing Chromatography An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. It pairs with the protonated amine, forming a neutral, more hydrophobic complex that can be retained by the reversed-phase column.[10]Can be harsh on columns and is often not compatible with mass spectrometry (MS).[1][16]
Recommended Protocol: HILIC Method Development
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.[1] Aminopropyl-bonded phases can also be used and offer anion-exchange properties.[17][18]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water (adjust pH if necessary, typically between 3 and 6).

    • Solvent B: Acetonitrile.

  • Initial Gradient:

    • Start at a high percentage of organic solvent (e.g., 95% Acetonitrile).

    • Run a gradient from 95% to 50% Acetonitrile over 10-15 minutes.

  • Sample Diluent: Dissolve your sample in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.[8][13]

  • Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Equilibrate with the initial mobile phase for at least 15-20 column volumes before the first injection.[13]

Issue 3: Low Recovery

Question: I'm losing a significant amount of my aminopropyl compound during purification. What are the potential causes and solutions?

Answer:

Low recovery of polar basic compounds can be attributed to several factors, often related to irreversible adsorption or issues with the chosen purification mode.

Potential Causes and Solutions for Low Recovery:
  • Irreversible Adsorption on Silica: In cases of very strong interactions with active silanol sites, your compound may not fully elute from the column.

    • Solution: As with peak tailing, adding a basic modifier like TEA or using a different chromatography mode like HILIC or mixed-mode chromatography can mitigate this.[5][9]

  • Metal Chelation: Amines and other functional groups can chelate to metal surfaces in the HPLC system, including the column frit and stainless steel tubing, leading to sample loss.[19][20]

    • Solution: Use a system with bio-inert components or passivate the system by repeatedly injecting a strong chelating agent like EDTA before running your samples.

  • Breakthrough in Solid-Phase Extraction (SPE): If using SPE for sample cleanup, the chosen sorbent may not be appropriate for retaining a highly polar compound.

    • Solution: For polar aminopropyl compounds, consider using a mixed-mode or cation-exchange SPE sorbent instead of a standard reversed-phase sorbent. Ensure the sample is loaded at an appropriate pH to facilitate ionic interaction.

III. Frequently Asked Questions (FAQs)

Q1: Can I use normal-phase chromatography for aminopropyl compounds?

A1: Yes, normal-phase chromatography (using a polar stationary phase like silica and a non-polar mobile phase) can be used. However, it has largely been replaced by HILIC for several reasons. HILIC uses mobile phases that are more compatible with mass spectrometry and avoids the use of non-polar organic solvents that have poor solubility for highly polar compounds.[4][13]

Q2: My aminopropyl compound is part of a complex mixture with both polar and non-polar impurities. What is the best strategy?

A2: This is an ideal scenario for mixed-mode chromatography (MMC).[16] An MMC column with both reversed-phase and cation-exchange characteristics can retain the non-polar impurities via hydrophobic interactions and the polar, basic aminopropyl compound via ion exchange.[15][21] This allows for the separation of a wide range of analytes in a single run.[21]

Q3: How does the pKa of my aminopropyl compound affect method development?

A3: The pKa is critical. It tells you the pH at which the compound is 50% ionized. To ensure a consistent charge state and reproducible chromatography, you should work at a mobile phase pH that is at least 2 units away from the pKa. For an aminopropyl compound (typical pKa ~10-11), using a low pH (e.g., pH 3) will ensure it is fully protonated (positively charged), while a high pH (e.g., pH >12, on a suitable column) would be needed to ensure it is fully neutral.[22]

Q4: Are there any alternatives to silica-based columns for purifying amines?

A4: Yes, polymeric columns are an excellent alternative. They are stable across a wide pH range (typically 1-14), which gives you the flexibility to work at high pH to keep your amine neutral without damaging the column. Additionally, they do not have the issue of silanol interactions. Activated alumina can also be used for basic compounds but is less common in modern HPLC.[23]

IV. Conclusion

The purification of polar aminopropyl compounds, while challenging, is entirely manageable with a systematic approach and a solid understanding of the underlying chromatographic principles. By carefully selecting the stationary phase and optimizing the mobile phase conditions to control the key interactions—hydrophobic and ionic—researchers can achieve efficient, reproducible, and high-purity separations. This guide serves as a starting point for troubleshooting and developing robust methods for this important class of molecules.

V. References

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • ASKkPrime LLC. (2024, August 16). Modern HPLC Strategies: Improving Retention and Peak Shape for Basic Analytes. Retrieved from

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Retrieved from

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from

  • LCGC. (2014, August 22). Retaining Polar Compounds. Retrieved from

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887–7899. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Pharmaceutical Research. Retrieved from

  • LCGC International. (2026, March 28). Making HILIC Work for You—Column Selection. Retrieved from

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from

  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • ResearchGate. (n.d.). COMPARISON OF THE PROPERTIES OF 3-AMINOPROPYL SILICA WITH DIFFERENT NITROGEN CONTENT IN HILIC MODE | Request PDF. Retrieved from

  • LCGC International. (2026, April 1). Mixed-Mode Chromatography—A Review. Retrieved from

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. Retrieved from

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from

  • Horváth, C., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. Retrieved from

  • Waters. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. Retrieved from

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. Retrieved from

Sources

Troubleshooting

side reactions in the synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

Welcome to the Technical Support Center for the synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione .

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In drug development and synthetic chemistry, resolving side reactions requires a deep understanding of molecular causality. This center dissects the mechanistic pitfalls of 5,5-dimethylhydantoin N-alkylation and provides self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first map the synthetic landscape. The diagram below illustrates the optimal pathway (green) versus common side reactions (red) encountered during the alkylation and deprotection phases.

SynthesisWorkflow DMH 5,5-Dimethylhydantoin Base Base / Solvent Conditioning DMH->Base AlkAgent Boc-NH-(CH2)3-Br AlkAgent->Base N3 N3-Alkylation (Desired) Base->N3 K2CO3 / DMF / 60°C N1N3 N1,N3-Dialkylation (Side Reaction) Base->N1N3 Strong Base / Heat Elim Elimination (Side Reaction) Base->Elim Strong Base Deprotect Acidic Deprotection (TFA or HCl) N3->Deprotect Final 3-(3-Aminopropyl)-5,5-dimethyl- imidazolidine-2,4-dione Deprotect->Final Anhydrous Acid RingOpen Ring Hydrolysis (Side Reaction) Deprotect->RingOpen Aqueous/Harsh Base

Workflow for 3-(3-Aminopropyl)-5,5-dimethylhydantoin synthesis and side reactions.

Troubleshooting Guide: Regioselectivity (N1 vs. N3 Alkylation)

Q: Why am I isolating a mixture of N1-alkylated and N1,N3-dialkylated impurities instead of my target N3-monosubstituted product?

The Causality: The hydantoin ring contains two nitrogen atoms (N1 and N3) with distinct electronic environments. The proton on the N3 nitrogen is flanked by two carbonyl groups (C2 and C4), making it significantly more acidic (pKa ~ 8.5) than the N1 proton (pKa ~ 11), which is adjacent to only one carbonyl and an sp³ carbon[1].

When you use strong bases (such as sodium hydride or potassium tert-butoxide), the base indiscriminately deprotonates both N1 and N3 positions, leading to a loss of regiocontrol and the formation of N1-alkylated or dialkylated products[2]. To achieve selective N3-alkylation, you must use a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, which selectively deprotonates only the more acidic N3 position[1][3].

Quantitative Data: Base/Solvent Effects on Regioselectivity
Base (Equivalents)SolventTemperature (°C)N3-Alkylation (%)N1,N3-Dialkylation (%)Mechanistic Note
K₂CO₃ (1.1 eq) DMF60> 90% < 5%Weak base selectively deprotonates highly acidic N3.
K₂CO₃ (2.5 eq) DMF100~ 65%~ 30%Excess base and heat overcome N1 activation energy.
NaH (1.2 eq) THF25~ 40%~ 55%Strong base indiscriminately deprotonates both nitrogens.
tBuOK (2.0 eq) THF25< 10%> 80% Bulky strong base actively drives N1-alkylation[1][2].

Troubleshooting Guide: Dimerization & Elimination

Q: I am using 1,3-dibromopropane to attach the propyl group before amination, but I am seeing heavy dimerization and elimination. How do I prevent this?

The Causality: Using a dihalide like 1,3-dibromopropane creates a stoichiometric trap. Once the first bromine reacts with the hydantoin, the resulting intermediate still possesses a highly reactive terminal bromide. A second molecule of 5,5-dimethylhydantoin can easily attack this terminal bromide, forming an unwanted dimer (1,3-bis(5,5-dimethyl-2,4-dioxoimidazolidin-3-yl)propane). Furthermore, under basic conditions, the alkyl halide can undergo E2 dehydrohalogenation (elimination) to form an allyl derivative.

The Solution: Abandon the dihalide approach. Instead, use a pre-protected amine such as Boc-NH-(CH₂)₃-Br . This provides a 1:1 stoichiometric reaction without a secondary leaving group, completely eliminating dimerization while protecting the primary amine from unwanted side reactions.

TroubleshootingLogic Start Identify Impurity IsN1 N1-Alkylation Present? Start->IsN1 IsElim Alkyl Halide Eliminated? IsN1->IsElim No Action1 Switch to Weaker Base (K2CO3) IsN1->Action1 Yes IsDimer Dimerization Observed? IsElim->IsDimer No Action2 Lower Temperature (< 60°C) IsElim->Action2 Yes Action3 Use Pre-protected Amine (Boc/Phthalimide) IsDimer->Action3 Yes

Decision logic for troubleshooting N-alkylation impurities.

Self-Validating Experimental Protocols

A self-validating protocol incorporates built-in visual or analytical checkpoints that confirm the success of each step before proceeding, eliminating downstream failures.

Protocol A: Selective N3-Alkylation of 5,5-Dimethylhydantoin
  • Preparation: Suspend 5,5-dimethylhydantoin (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (1.1 equiv, 11 mmol) in dry DMF (20 mL) under an inert nitrogen atmosphere.

  • Activation (Checkpoint 1): Stir the suspension at room temperature for 30 minutes. Validation: The mixture will transition from a heterogeneous powder to a fine, milky suspension, confirming the successful formation of the potassium salt at the N3 position.

  • Alkylation: Add Boc-NH-(CH₂)₃-Br (1.05 equiv, 10.5 mmol) dropwise to avoid localized concentration spikes.

  • Heating (Checkpoint 2): Heat the reaction to 60°C for 12 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting hydantoin spot (visualized by KMnO₄) must completely disappear before proceeding.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to completely partition out the DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild Acidic Deprotection (Avoiding Ring Hydrolysis)

Note: Hydantoin rings are susceptible to hydrolysis under strongly basic or harsh aqueous acidic conditions. This anhydrous method preserves the imidazolidine-2,4-dione core.

  • Preparation: Dissolve the Boc-protected intermediate (5 mmol) in anhydrous dichloromethane (10 mL).

  • Deprotection: Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C to control the exotherm.

  • Reaction (Checkpoint 3): Stir at room temperature for 2 hours. Validation: Observe the reaction mixture. The evolution of gas (CO₂ and isobutylene) will occur. The reaction is complete exactly when gas evolution ceases.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the highly pure 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione as a TFA salt.

Frequently Asked Questions (FAQs)

Q: Why is my product contaminated with DMF after workup? A: DMF is highly water-soluble but has a strong tendency to partition into ethyl acetate during extraction. Washing the organic layer with water or brine a minimum of 5 times is a strict requirement to remove residual DMF. Alternatively, substituting DMF with acetone during the alkylation step allows for easier solvent removal via simple rotary evaporation, though reaction times may increase[1].

Q: Can I use sodium hydroxide (NaOH) instead of K₂CO₃ to save time? A: Absolutely not. NaOH introduces water and hydroxide ions into the system. This not only causes competitive hydrolysis (cleavage) of the hydantoin ring but also leads to poor regioselectivity between N1 and N3[3].

Q: My final amine is highly hygroscopic and difficult to weigh. How should I store it? A: The free base of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is prone to absorbing atmospheric moisture. It is highly recommended to isolate and store the compound as its hydrochloride or TFA salt. If the free base is required for your next step, neutralize the salt with a mild base (like DIPEA) in situ immediately prior to use.

References

  • Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases Source: PubMed (National Library of Medicine) URL: [Link][2]

  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL: [Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Hydantoin Derivative Solubility in Bioassays

Overview Hydantoin derivatives (e.g., phenytoin, nilutamide, and novel experimental analogs) are notorious for their poor aqueous solubility. This is primarily driven by the hydrophobic nature of the hydantoin ring coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Hydantoin derivatives (e.g., phenytoin, nilutamide, and novel experimental analogs) are notorious for their poor aqueous solubility. This is primarily driven by the hydrophobic nature of the hydantoin ring coupled with a strong crystal lattice energy stabilized by intermolecular hydrogen bonding. When preparing these compounds for in vitro biological assays, researchers frequently encounter precipitation, leading to inaccurate dosing, high assay variability, and false-negative results.

This guide provides field-proven, self-validating strategies to overcome hydantoin solubility barriers without compromising cellular integrity or assay mechanics.

G Start Hydantoin Derivative Precipitation Step1 1. Co-solvent Dilution (e.g., DMSO) Start->Step1 Check1 Is final DMSO < 1%? Step1->Check1 Success Soluble Hydantoin Ready for Assay Check1->Success Yes Fail1 Reduce DMSO Check1->Fail1 No Step2 2. pH Adjustment (pH > pKa) Check2 Is high pH compatible? Step2->Check2 Check2->Success Yes Fail2 Buffer Exchange Check2->Fail2 No Step3 3. Cyclodextrin Complexation Step3->Success Fail1->Step2 Fail2->Step3

Troubleshooting workflow for resolving hydantoin precipitation in biological assays.

Frequently Asked Questions & Troubleshooting Guides

Q1: My hydantoin derivative crashes out of solution when I dilute my DMSO stock into the aqueous assay buffer. Why does this happen, and how can I fix it?

Causality: Hydantoins are highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) because the solvent disrupts the hydrogen-bonded crystal lattice. However, when this stock is diluted into an aqueous buffer, the thermodynamic penalty of hydrating the hydrophobic core forces the compound to rapidly re-aggregate and precipitate out of solution [5].

Solution: You must tightly control the final DMSO concentration. While higher DMSO concentrations keep the drug in solution, they induce severe cytotoxicity and alter cell membrane permeability. For most mammalian cell lines, the maximum tolerated DMSO concentration is strictly between 0.1% and 1% (v/v) [4]. If your compound precipitates at 0.1% DMSO, you cannot simply add more DMSO; you must pivot to an alternative solubilization strategy.

Data Summary: Maximum Tolerated DMSO Concentrations by Assay Type

Assay Type / Cell LineMax Tolerated DMSO (v/v)Impact of Exceeding Limit
Primary Fibroblasts0.1%Significant decrease in cell viability and altered proliferation
Cancer Cell Lines (e.g., MCF-7)0.1% - 0.5%Confounding cytotoxicity, masking true drug efficacy
Biochemical / Enzymatic Assays1.0% - 5.0%Enzyme denaturation or interference with substrate binding
Stem Cells (e.g., ESCs, iPSCs)< 0.1%Premature differentiation or rapid apoptosis
Q2: Can I adjust the pH of my assay buffer to increase solubility?

Causality: The imide nitrogen (N-3) on the hydantoin ring is weakly acidic, typically exhibiting a pKa between 8.0 and 9.0. By increasing the pH of the solution 1 to 2 units above the compound's pKa, you deprotonate the nitrogen, forming a highly water-soluble anionic salt[6].

Solution: You can prepare your initial dilution in a slightly basic buffer (e.g., pH 8.5–9.0) [5]. However, physiological bioassays require a pH of ~7.4. If you use pH adjustment, you must ensure that the buffering capacity of your final cell culture media can neutralize the basic stock without causing a localized pH spike, which would shock the cells. Alternatively, if the assay strictly requires pH 7.4, the deprotonated hydantoin may re-protonate and precipitate slowly over the course of the assay (kinetic solubility failure).

Q3: If DMSO limits are too strict and pH adjustment is incompatible with my assay, what is the "gold standard" for solubilizing hydantoins?

Causality: Cyclodextrin complexation is the most effective and biologically inert method for solubilizing hydantoins. Cyclodextrins (like 2-hydroxypropyl-β-cyclodextrin, HP-β-CD, or sulfobutylether-β-cyclodextrin, SBE-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic hydantoin ring spontaneously enters this cavity to avoid water, forming a non-covalent inclusion complex [1]. This masks the hydrophobicity of the drug, increasing its apparent aqueous solubility by orders of magnitude without altering the pH or requiring toxic organic solvents.

Self-Validating Experimental Protocol: Preparation of Hydantoin-Cyclodextrin Inclusion Complexes This protocol utilizes the simple aqueous complexation method, optimized for in vitro assay preparation.

  • Prepare the Host Solution: Dissolve HP-β-CD or SBE-β-CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4) to a concentration of 10% to 20% (w/v). Note: Cyclodextrins are highly water-soluble and biologically well-tolerated at these concentrations in vitro.

  • Add the Guest Compound: Add an excess amount of the solid hydantoin derivative to the cyclodextrin solution. (Do not use a DMSO stock for this; use the raw powder to force true aqueous complexation).

  • Equilibration: Agitate the suspension on a rotary shaker or magnetic stirrer at room temperature (25°C) or 37°C for 24 to 48 hours. The prolonged time is required to overcome the high crystal lattice energy of the hydantoin and reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any undissolved, uncomplexed hydantoin.

  • Quantification: Carefully decant the clear supernatant. Quantify the concentration of the dissolved hydantoin complex using UV-Vis spectroscopy or HPLC.

  • Assay Application & Self-Validation: Dilute this fully aqueous, complexed stock solution directly into your cell culture media.

    • Self-Validation Check: You must run a vehicle control containing the exact same concentration of empty cyclodextrin to ensure the carrier does not independently affect your biological readout or extract cholesterol from the cell membranes.

Q4: What if my hydantoin derivative still won't dissolve, even with cyclodextrins?

Causality: If the crystal lattice energy is exceptionally high (often seen with highly symmetric, multi-aromatic substituted hydantoins), the thermodynamic drive to remain in the solid state outweighs the affinity for the cyclodextrin cavity [3].

Solution: You must resort to chemical modification to create a prodrug. The classic example in drug development is fosphenytoin, a phosphate ester prodrug of phenytoin. The addition of the highly ionizable phosphate group drastically lowers the crystal lattice energy and increases aqueous solubility. Once in a biological system, endogenous phosphatases rapidly cleave the ester, liberating the active hydantoin at the site of action [3].

References

  • Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice European Journal of Pharmaceutics and Biopharmaceutics[Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro Jagiellonian Center of Innovation[Link]

  • Increased shelf-life of fosphenytoin: solubilization of a degradant, phenytoin, through complexation with (SBE)7m-beta-CD Journal of Pharmaceutical Sciences[Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells Journal of Biotech Research [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption PubMed [Link]

Troubleshooting

Technical Support Center: Analytical Method Validation for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

Welcome to the Technical Support Center for the analytical method development and validation of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (also known as 3-(3-aminopropyl)-5,5-dimethylhydantoin; CAS: 2172051-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical method development and validation of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (also known as 3-(3-aminopropyl)-5,5-dimethylhydantoin; CAS: 2172051-84-0). This compound, featuring a highly polar aminopropyl chain attached to a 5,5-dimethylhydantoin core, presents unique analytical challenges. This guide is designed for researchers and drug development professionals, structured around the latest ICH Q2(R2) guidelines[1].

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my UV response so poor for this compound, and what detector should I use instead? Causality: The 5,5-dimethylhydantoin core only exhibits weak UV absorbance at very low wavelengths (typically <210 nm), and the aliphatic aminopropyl group is entirely transparent in the UV-Vis range. Relying on low-wavelength UV leads to high baseline noise and poor sensitivity due to mobile phase absorbance interference. Solution: We recommend using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for direct analysis. These are mass-sensitive detectors that do not require the analyte to possess a chromophore. Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity. If UV must be used, pre-column derivatization of the primary amine (e.g., using Fmoc-Cl or Dansyl-Cl) is mandatory to introduce a chromophore.

Q2: The compound elutes in the void volume on my standard C18 column. How do I achieve retention? Causality: The primary amine on the propyl chain is protonated under standard acidic or neutral mobile phase conditions (pKa ~10). This extreme hydrophilicity prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to wash out in the void volume. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic or bare silica HILIC column using a high-organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate, pH 3.0) will retain the polar amine via hydrogen bonding, ion-exchange, and dipole-dipole interactions within the water-enriched layer of the stationary phase.

Q3: My recovery during Accuracy testing is inconsistent and often low (<90%). What is the root cause? Causality: Aliphatic primary amines are notorious for secondary interactions. They can irreversibly adsorb onto the active, unshielded silanol groups of standard glass autosampler vials or unendcapped stationary phases. Solution: Use deactivated (silanized) glass vials or polypropylene vials for all standard and sample preparations. Ensure your analytical column is fully endcapped. Additionally, verify that the sample diluent matches the initial mobile phase conditions to prevent peak distortion and apparent loss of area.

Part 2: ICH Q2(R2) Validation Framework

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1]. To ensure compliance with the EMA and ICH Q2(R2) guidelines[2], the following parameters must be evaluated to establish documented evidence of reliability[3].

Table 1: Core ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ApproachAcceptance Criteria
Specificity Lack of interference from impurities/degradantsForced degradation (Acid, Base, Peroxide, Heat, Light)Peak purity > 0.990; Resolution > 1.5 from nearest peak
Linearity Proportionality of response5 concentration levels across 80-120% of targetR² ≥ 0.999; Residuals ≤ 5%
Accuracy Closeness to true valueSpike recovery at 80%, 100%, 120% (n=3 each)Mean recovery 98.0% - 102.0%; %RSD ≤ 2.0%
Precision (Repeatability) Intra-assay variance6 replicates at 100% target concentration%RSD ≤ 2.0%
Intermediate Precision Inter-assay varianceDifferent days, analysts, or instruments (n=6)Overall %RSD ≤ 2.0%

Part 3: Experimental Protocols

Protocol A: HILIC-CAD Method Setup for 3-(3-Aminopropyl)-5,5-dimethylhydantoin

Self-Validating Principle: This protocol utilizes a completely volatile buffer system to ensure compatibility with the CAD, preventing background noise accumulation while maintaining consistent ionization of the analyte for highly reproducible retention.

  • Column Selection: Install a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. Filter through a 0.2 µm PTFE membrane.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution: Start at 90% B, ramp to 60% B over 15 minutes. Return to 90% B at 15.1 minutes and equilibrate for 10 column volumes. Flow rate: 1.0 mL/min.

  • CAD Settings: Set the evaporator temperature to 35°C. Supply nitrogen gas at the manufacturer's recommended pressure (typically ~35 psi). Set data collection rate to 10 Hz.

  • Sample Diluent: Dissolve the standard/sample in 80% Acetonitrile / 20% Water. Matching the diluent to the initial mobile phase strength prevents solvent-mismatch peak broadening.

Protocol B: Specificity via Forced Degradation (ICH Q2(R2) Compliant)

Self-Validating Principle: By intentionally degrading the active pharmaceutical ingredient (API) by 5-20%, we prove the method's ability to resolve the parent peak from its degradation products, establishing true specificity and stability-indicating power.

  • Acid Hydrolysis: Add 1.0 mL of 1N HCl to 5.0 mL of sample stock (1 mg/mL). Heat at 60°C for 4 hours. Neutralize with 1.0 mL of 1N NaOH.

  • Base Hydrolysis: Add 1.0 mL of 1N NaOH to 5.0 mL of sample stock. Heat at 60°C for 4 hours. Neutralize with 1.0 mL of 1N HCl. (Note: Hydantoin rings are highly susceptible to base-catalyzed ring opening).

  • Oxidation: Add 1.0 mL of 3% H2O2 to 5.0 mL of sample stock. Store at room temperature in the dark for 24 hours.

  • Thermal/Photolytic: Expose solid API to 105°C for 48 hours, and UV/Vis light (1.2 million lux hours) per ICH Q1B guidelines.

  • Analysis: Dilute all stressed samples to the target analytical concentration and inject. Assess peak purity using MS spectral purity or a Diode Array Detector (if derivatized).

Table 2: Expected Forced Degradation Outcomes
Stress ConditionPrimary Degradation MechanismExpected Retention Shift (HILIC)
Base (1N NaOH)Hydantoin ring hydrolysis (cleavage to amino acids)Increase in polarity → Longer retention
Oxidation (3% H2O2)N-oxidation of the primary amineFormation of hydroxylamine → Shorter retention
Acid (1N HCl)Generally stable; potential amide cleavage at extremesMinimal degradation expected

Part 4: Visualizations

HILIC_CAD_Mechanism Sample Sample Injection (Highly Polar Amine) HILIC HILIC Column (Water Enriched Layer) Sample->HILIC Partitioning Elution Gradient Elution (Increasing Water %) HILIC->Elution Desorption Nebulization CAD Nebulization (Aerosol Formation) Elution->Nebulization N2 Gas Mix Drying Evaporation Tube (Solvent Removal) Nebulization->Drying Droplet Transport Detection Electrometer (Charge Measurement) Drying->Detection Corona Discharge

Mechanistic workflow of HILIC separation and Charged Aerosol Detection for polar amines.

ICH_Validation_Lifecycle Dev ICH Q14 Method Development & Risk Assessment Spec Specificity Forced Degradation Peak Purity Dev->Spec LinRange Linearity & Range 80-120% Target Calibration Model Spec->LinRange AccPrec Accuracy & Precision Spike Recovery Repeatability LinRange->AccPrec Robust Robustness DoE Variations (Temp, Flow, pH) AccPrec->Robust Robust->Dev Failure/Re-dev Final ICH Q2(R2) Validated Analytical Procedure Robust->Final

Analytical procedure validation lifecycle integrating ICH Q14 development and ICH Q2(R2) criteria.

References

  • ICH. "Validation of Analytical Procedures Q2(R2) - ICH." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 30 Nov. 2023. [Link]

  • EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 22 Dec. 2023.[Link]

  • Labcorp. "Ensure Compliance with ICH Q2(R2) Guidelines Today." Labcorp, 2024.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione and Other Hydantoin Derivatives

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1] This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological potential of a specific derivative, 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, in the context of other well-characterized hydantoins. While direct experimental data for this particular compound is not extensively available in the public domain, we can infer its likely biological profile by examining the structure-activity relationships (SAR) of closely related analogs. This guide will delve into the key therapeutic areas where hydantoins have shown promise—anticonvulsant, antimicrobial, and anticancer activities—and provide a framework for the experimental evaluation of novel derivatives like the one in focus.

The Hydantoin Core: A Privileged Scaffold in Drug Discovery

The versatility of the hydantoin ring, with its multiple sites for substitution (N-1, N-3, and C-5), allows for the fine-tuning of its physicochemical properties and biological targets.[1] This has led to the development of clinically significant drugs such as the anticonvulsant Phenytoin (5,5-diphenylhydantoin) and the anticancer agent Enzalutamide. The biological effects of hydantoin derivatives are profoundly influenced by the nature of the substituents at these positions.

Comparative Biological Activities of Hydantoin Derivatives

This section will explore the three primary areas of biological activity associated with hydantoins, presenting comparative data for a range of derivatives to contextualize the potential of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

Anticonvulsant Activity

Hydantoins are perhaps most renowned for their anticonvulsant properties, with Phenytoin being a landmark drug in the treatment of epilepsy.[2] The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the rapid, repetitive firing characteristic of seizures.

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate anticonvulsant efficacy. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures. The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is a key quantitative measure.

Table 1: Comparative Anticonvulsant Activity of Selected Hydantoin Derivatives

CompoundSubstitution PatternTest ModelED50 (mg/kg)Reference
Phenytoin5,5-diphenylMES9.5[3]
Mephenytoin5-ethyl-3-methyl-5-phenylMES25[3]
Ethotoin3-ethyl-5-phenylMES40[3]
5,5-cyclopropanespirohydantoin, N-3-(4-chlorobenzyl)5,5-spiro-cyclopropyl, N-3-(4-chlorobenzyl)MES15.2[4]
5,5-cyclopropanespirohydantoin, N-3-(4-methylbenzoyl)5,5-spiro-cyclopropyl, N-3-(4-methylbenzoyl)MES9.2[5]

Structure-Activity Relationship Insights:

  • C-5 Substitution: The nature of the substituents at the C-5 position is critical for anticonvulsant activity. The presence of two phenyl groups, as in Phenytoin, is a classic feature. However, other bulky and lipophilic groups, such as a spiro-cyclopropyl group, have also been shown to confer potent activity.[4][5]

  • N-3 Substitution: Modifications at the N-3 position can significantly modulate anticonvulsant potency. While some N-3 substituted derivatives show reduced activity compared to their unsubstituted counterparts, others with specific aryl amide substitutions have demonstrated promising results.[5]

Predicted Profile for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione: The 5,5-dimethyl substitution is generally associated with lower anticonvulsant activity compared to the 5,5-diphenyl substitution of Phenytoin. However, the presence of an aminopropyl group at the N-3 position introduces a basic, flexible chain. While direct anticonvulsant data for N-3 aminoalkyl substituted hydantoins is scarce, some studies on related structures did not show significant anticonvulsive activity.[6] Therefore, it is predicted that 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione may exhibit weak to moderate anticonvulsant properties. Experimental validation via MES and scPTZ models would be necessary to confirm this hypothesis.

Antimicrobial Activity

In an era of growing antimicrobial resistance, the development of new classes of antibiotics is a critical area of research. Hydantoin derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.[7] Their mechanism of action can be multifaceted, including the disruption of bacterial cell membranes and interference with essential cellular processes.

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Hydantoin Derivatives

CompoundOrganismMIC (µg/mL)Reference
5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione derivative (3g)Pseudomonas aeruginosa0.25[8]
5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione derivative (3b)Candida albicans0.25[8]
5-(4-chlorobenzylidene)thiazolidine-2,4-dioneGram-positive bacteria2-16
N-3 substituted 5,5-diphenylhydantoin (3-iso-propyl derivative)Enterococcus faecalisWeak activity[9]
N-3 substituted 5,5-diphenylhydantoin (3-benzyl derivative)Escherichia coliWeak activity[9]

Structure-Activity Relationship Insights:

  • C-5 Substitution: The presence of a 5-arylidene group appears to be a key feature for potent antimicrobial activity in many hydantoin derivatives.

  • N-3 Substitution: The nature of the substituent at the N-3 position plays a crucial role in determining the antimicrobial spectrum and potency. The introduction of bulky and lipophilic groups can enhance activity.

  • Lipophilicity and Cationic Groups: The incorporation of lipid tails and cationic groups into the hydantoin structure has been shown to significantly enhance antibacterial activity by promoting interaction with and disruption of the bacterial membrane.[7]

Predicted Profile for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione: The aminopropyl group at the N-3 position provides a cationic center at physiological pH, which is a favorable feature for antimicrobial activity, potentially enabling interaction with negatively charged bacterial membranes. While the 5,5-dimethyl substitution is not commonly associated with high antimicrobial potency, the presence of the N-3 aminoalkyl chain could confer some activity. It is hypothesized that this compound may exhibit moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and hydantoin derivatives have demonstrated significant potential in this area.[10] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

The half-maximal inhibitory concentration (IC50) is a common metric for in vitro anticancer activity, representing the concentration of a compound that inhibits 50% of cancer cell growth.

Table 3: Comparative Anticancer Activity (IC50, µM) of Selected Hydantoin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-Cyclohexyl-5-phenyl hydantoinHeLa (Cervical)5.4[11]
3-Cyclohexyl-5-phenyl hydantoinMCF-7 (Breast)2[11]
3-Benzhydryl-5-phenyl substituted hydantoinHeLa, MCF-7, MiaPaCa-2, H460, SW62020-23[11]
5,5-diphenylhydantoin derivative with benzylidene group (Compound 16)A549 (Lung), HeLa (Cervical), MDA-MB-231 (Breast)59 (average)[10]
N-3 benzyl substituted 5,5-diphenylhydantoinHCT-116 (Colon)Active at low concentrations[9]

Structure-Activity Relationship Insights:

  • C-5 Substitution: Similar to anticonvulsant activity, bulky aromatic groups at the C-5 position, such as diphenyl or phenyl in combination with other substituents, are often associated with potent anticancer effects.

  • N-3 Substitution: The N-3 position is a key site for modification to enhance anticancer activity. The introduction of various aryl and alkyl groups can significantly impact potency and selectivity against different cancer cell lines.[9]

Predicted Profile for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione: The 5,5-dimethyl substitution is generally less explored for anticancer activity compared to the 5,5-diaryl counterparts. The aminopropyl group at N-3 introduces a polar, basic functionality. While some N-substituted hydantoins show potent anticancer activity, the specific contribution of an aminopropyl chain is not well-documented. It is plausible that this compound may exhibit weak to moderate cytotoxic activity. Its potential could be influenced by the specific cancer cell line and the role of pH in its cellular uptake and interaction with intracellular targets.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione and provide a direct comparison with other hydantoins, the following standard experimental protocols are recommended.

Anticonvulsant Activity Evaluation

1. Maximal Electroshock (MES) Seizure Test

  • Principle: This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus, indicative of its ability to prevent seizure spread.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice at various doses.

    • At the time of peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear clip electrodes.

    • Observe the mice for the presence or absence of tonic hindlimb extension.

    • The absence of tonic hindlimb extension is considered protection.

    • Calculate the ED50 value using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Principle: This model evaluates a compound's ability to raise the seizure threshold, as demonstrated by its capacity to prevent seizures induced by the chemoconvulsant pentylenetetrazole.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice at various doses.

    • At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) over a 30-minute period.

    • The absence of clonic seizures is considered protection.

    • Calculate the ED50 value using probit analysis.

Anticonvulsant_Screening_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES_1 Compound Administration MES_2 Electrical Stimulus MES_1->MES_2 MES_3 Observe for Tonic Hindlimb Extension MES_2->MES_3 MES_4 Calculate ED50 MES_3->MES_4 scPTZ_1 Compound Administration scPTZ_2 scPTZ Injection scPTZ_1->scPTZ_2 scPTZ_3 Observe for Clonic Seizures scPTZ_2->scPTZ_3 scPTZ_4 Calculate ED50 scPTZ_3->scPTZ_4 Start Test Compound Start->MES_1 Start->scPTZ_1 MIC_Determination_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate B Inoculate with Standardized Microbial Suspension A->B C Incubate at Optimal Temperature B->C D Visually Inspect for Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination.

In Vitro Anticancer Activity Assay

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion

The hydantoin scaffold represents a remarkably versatile platform for the development of new therapeutic agents. While the specific biological activity of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione remains to be experimentally determined, a comparative analysis of related structures provides valuable insights into its potential. Based on established structure-activity relationships, it is hypothesized that this compound may possess weak to moderate anticonvulsant and anticancer properties, and potentially moderate antimicrobial activity due to the presence of the N-3 aminopropyl group.

This guide provides a comprehensive framework for the systematic evaluation of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione and other novel hydantoin derivatives. The detailed protocols for assessing anticonvulsant, antimicrobial, and anticancer activities will enable researchers to generate robust and comparable data, ultimately contributing to the discovery of new and effective therapeutics based on this privileged heterocyclic core.

References

  • Synthesis and Evaluation of Anticonvulsant Activity of Some 5,5-Disubstituted-N3-[(2-aryl thiazolidine-4-one-3-yl)amino]hydantoins. (2023). Asian Journal of Chemistry. [Link]

  • Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. (2026). ResearchGate. [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2006). Molecules. [Link]

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. (2009). European Journal of Medicinal Chemistry. [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry. [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies | Request PDF. (n.d.). ResearchGate. [Link]

  • Effect of structural modification of the hydantoin ring on anticonvulsant activity. (n.d.). PubMed. [Link]

  • 3-Alkyl(aryl)-piperazinoalkyl derivatives of 5,5-diphenylhydantoin. (1980). Polish Journal of Pharmacology and Pharmacy. [Link]

  • Structures of the investigated 3-substituted-5,5diphenylhydantoins.... (n.d.). ResearchGate. [Link]

  • Antibacterial activity of some 5-dialkylaminomethylhydantoins and related derivatives. (2013). Chemical & Pharmaceutical Bulletin. [Link]

  • 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride. (n.d.). NextSDS. [Link]

  • (PDF) Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). ResearchGate. [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (n.d.). ACS Infectious Diseases. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SN Applied Sciences. [Link]

  • Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. (2020). Journal of Infection and Public Health. [Link]

  • Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. (2024). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (n.d.). Molecules. [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). Scientific Reports. [Link]

  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2018). ResearchGate. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). Molecules. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Hindawi. [Link]

Sources

Comparative

Comparative Efficacy Guide: 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione vs. Phenytoin

Executive Summary: The Structural Dichotomy In the landscape of antiepileptic drug (AED) development, the hydantoin scaffold (imidazolidine-2,4-dione) is a foundational pharmacophore. However, minor functional group subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Dichotomy

In the landscape of antiepileptic drug (AED) development, the hydantoin scaffold (imidazolidine-2,4-dione) is a foundational pharmacophore. However, minor functional group substitutions on this core dictate the difference between a gold-standard clinical therapeutic and an inactive synthetic intermediate.

This guide provides a head-to-head mechanistic and experimental comparison between Phenytoin (5,5-diphenylimidazolidine-2,4-dione) and 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione . While phenytoin is a potent, use-dependent blocker of Voltage-Gated Sodium Channels (VGSCs) , the 3-(3-aminopropyl)-5,5-dimethyl derivative lacks anticonvulsant efficacy. As application scientists, we must understand the causality behind this divergence—specifically, how lipophilicity, steric bulk, and pKa govern target engagement and Blood-Brain Barrier (BBB) penetrance.

Mechanistic Causality: Why Structure Dictates Function

To understand why phenytoin suppresses seizures while 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione fails, we must analyze the structure-activity relationship (SAR) at the receptor level.

  • The Lipophilic Anchor (C5 Position): Phenytoin possesses two bulky, lipophilic phenyl rings at the C5 position. These rings are critical for partitioning into the neuronal lipid bilayer and wedging into the hydrophobic local anesthetic (LA) binding site within the inner pore of the Nav channel. Replacing these with methyl groups (as in the 5,5-dimethyl derivative) drastically reduces the log P, preventing the molecule from reaching or stabilizing the channel's inactivated state .

  • The Charge Penalty (N3 Position): The addition of a 3-aminopropyl group at the N3 position introduces a primary amine. At physiological pH (7.4), this amine is heavily protonated. While this increases aqueous solubility—making it an excellent scaffold for synthesizing larger molecules (like piperazine-linked alpha-1 antagonists)—it creates a severe thermodynamic penalty for crossing the BBB.

MOA PHT Phenytoin (5,5-Diphenylhydantoin) Lipid Lipid Membrane Partitioning PHT->Lipid High log P (~2.4) DMH 3-(3-Aminopropyl)- 5,5-Dimethylhydantoin Aqueous Aqueous Phase Retention DMH->Aqueous Low log P (<0.5) VGSC Nav Inner Pore Binding Lipid->VGSC NoVGSC Fails to Reach Binding Site Aqueous->NoVGSC Efficacy Anticonvulsant Efficacy VGSC->Efficacy NoEfficacy No Anticonvulsant Efficacy NoVGSC->NoEfficacy

Fig 1: Mechanistic divergence based on lipophilicity and Nav channel pore accessibility.

Quantitative Efficacy Profiling

When evaluating these compounds in the laboratory, the structural differences manifest as profound gaps in quantitative efficacy. The data below synthesizes expected pharmacological readouts based on established hydantoin SAR models .

Pharmacological MetricPhenytoin (5,5-Diphenyl)3-(3-Aminopropyl)-5,5-Dimethylhydantoin
C5 Substitution Diphenyl (Bulky, Lipophilic)Dimethyl (Small, Hydrophilic)
N3 Substitution Hydrogen3-Aminopropyl (Basic Amine)
Estimated log P ~2.47< 0.5
Nav Channel Affinity (IC50) ~40 µM (State-dependent)> 500 µM (Inactive)
MES Test ED50 (Mice, i.p.) ~9.8 mg/kgInactive (>100 mg/kg)
Primary Laboratory Utility Positive Control for Nav BlockSynthetic Precursor / Scaffold

Self-Validating Experimental Methodologies

To objectively prove the efficacy gap between these two compounds, we employ a dual-axis validation approach: in vitro electrophysiology to assess direct target engagement, and in vivo behavioral models to assess systemic efficacy.

Workflow Start Compound Preparation (Equimolar Dosing) Patch In Vitro: Whole-Cell Patch Clamp (Nav1.2) Start->Patch Cellular MES In Vivo: Maximal Electroshock (MES) Test Start->MES Systemic Patch_Step Measure Use-Dependent Inactivation Kinetics Patch->Patch_Step MES_Step Assess Hindlimb Tonic Extension (HLTE) Block MES->MES_Step Data Data Synthesis & Efficacy Profiling Patch_Step->Data MES_Step->Data

Fig 2: Dual-axis experimental workflow for validating anticonvulsant efficacy.

Protocol A: Whole-Cell Patch-Clamp of Nav1.2 (In Vitro)

Causality: Phenytoin does not block resting sodium channels; it binds preferentially to the inactivated state. Therefore, a standard single-pulse protocol will yield false negatives. We must use a high-frequency pulse train to validate use-dependence.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Solution Setup:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Note: CsF is used to block potassium currents and isolate Nav.

  • Compound Perfusion: Prepare 40 µM solutions of both Phenytoin and 3-(3-Aminopropyl)-5,5-dimethylhydantoin in extracellular solution (0.1% DMSO max).

  • Voltage Protocol (The Self-Validating Step):

    • Hold the cell at -90 mV.

    • Apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.

  • Data Analysis: Measure the peak inward sodium current of the 1st pulse vs. the 20th pulse.

    • Expected Result: Phenytoin will show progressive current decay (use-dependent block). The dimethyl derivative will show minimal to no decay, indistinguishable from the vehicle control.

Protocol B: Maximal Electroshock Seizure (MES) Test (In Vivo)

Causality: The MES test is the gold-standard preclinical model for identifying compounds that prevent the spread of seizure activity (correlating with Nav block).

Step-by-Step Methodology:

  • Subject Preparation: Utilize adult male Swiss mice (20–25 g). Fast for 12 hours prior to testing to ensure consistent absorption.

  • Dosing Strategy: Administer test compounds via intraperitoneal (i.p.) injection.

    • Groups: Vehicle (Control), Phenytoin (10 mg/kg), and 3-(3-Aminopropyl)-5,5-dimethylhydantoin (100 mg/kg).

    • Wait 30 minutes (established Tmax for hydantoins) before testing.

  • Electroshock Application: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via saline-soaked corneal electrodes.

  • Observation & Validation: Observe the mice for the presence of Hindlimb Tonic Extension (HLTE).

    • Self-Validation: The vehicle group must exhibit full HLTE for the trial to be valid. Protection is defined as the complete abolition of the HLTE phase.

    • Expected Result: Phenytoin will provide ~50-80% protection at 10 mg/kg. The dimethyl derivative will provide 0% protection even at 100 mg/kg due to its inability to cross the BBB and bind Nav channels .

Conclusion

For drug development professionals, the comparison between these two molecules serves as a masterclass in rational drug design. While the imidazolidine-2,4-dione core provides a stable framework, it is the lipophilic C5 phenyl rings of phenytoin that execute the pharmacological action. Conversely, 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is stripped of this capability, rendering it ineffective as an anticonvulsant, though it remains a highly valuable, water-soluble building block for synthesizing novel therapeutics outside the CNS space.

References

  • Title: Effects of log P and Phenyl Ring Conformation on the Binding of 5-Phenylhydantoins to the Voltage-Dependent Sodium Channel Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Hydantoin (Pharmaceuticals and Derivatives) Source: Wikipedia URL: [Link]

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3-Substituted 5,5-Dimethylhydantoin Scaffolds in Drug Discovery

Executive Summary & Scaffold Rationale In modern drug discovery, the 5,5-dimethylhydantoin core has emerged as a highly privileged, versatile pharmacophore. The gem-dimethyl substitution at the C5 position restricts the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the 5,5-dimethylhydantoin core has emerged as a highly privileged, versatile pharmacophore. The gem-dimethyl substitution at the C5 position restricts the conformational flexibility of the hydantoin ring and provides a critical steric shield against proteolytic and metabolic degradation. This structural rigidity forces substituents at the N1 and N3 positions into well-defined spatial vectors, making it an ideal scaffold for precise Structure-Activity Relationship (SAR) optimization.

This guide objectively compares the performance of rationally designed 3-substituted 5,5-dimethylhydantoins against traditional clinical standards across two distinct therapeutic domains: Cardiovascular/Urological therapy (via α 1-Adrenoceptor antagonism) and Antimicrobial Resistance (via Efflux Pump Inhibition).

Cardiovascular Applications: α 1-Adrenoceptor Antagonism

Traditional hypotensive and urological agents (e.g., Urapidil, Tamsulosin) often suffer from off-target side effects due to poor receptor subtype selectivity. Recent SAR studies demonstrate that functionalizing the 5,5-dimethylhydantoin core can yield highly potent α 1-Adrenoceptor (AR) antagonists that outperform classic reference drugs [1].

SAR Causality & Performance Comparison

When comparing the hypotensive efficacy of these derivatives to standard clinical agents, the N1-arylpiperazine substitution is the primary driver of receptor affinity. Specifically, the inclusion of an ortho-methoxyphenylpiperazine moiety (designated as 'Compound 5' in recent literature) significantly enhances α 1A-AR affinity.

The Mechanistic Causality: The methoxy oxygen acts as a crucial hydrogen-bond acceptor, locking the piperazine ring into a bioactive conformation that perfectly complements the hydrophobic pocket of the α 1A receptor. This displaces high-energy water molecules, increasing binding entropy. Furthermore, tuning the N3-alkyl linker dictates the depth of insertion into the receptor's transmembrane domain, shifting selectivity toward the α 1B subtype.

Table 1: Comparative α 1-AR Antagonistic Activity

Data summarized from in vitro radioligand binding and intrinsic activity assays [1].

Compound / Drug α 1A-AR Antagonism (IC 50​ ) α 1B-AR Antagonism (IC 50​ )Primary Clinical Profile
Compound 5 (Hydantoin) Strong (<100 nM) Very Strong (<11 nM) Highly Potent Dual α 1A/ α 1B Antagonist
UrapidilModerateWeakStandard α 1-AR Antagonist
PrazosinStrongStrongNon-selective α 1-AR Antagonist
TamsulosinVery StrongModerate α 1A-selective Antagonist

Antimicrobial Resistance: Msr(A) Efflux Pump Inhibition

The Msr(A) efflux pump in Staphylococcus epidermidis actively extrudes macrolide antibiotics (like erythromycin), leading to severe multidrug resistance. 3-benzyl-5,5-dimethylhydantoins have been identified as the first synthetic Efflux Pump Inhibitors (EPIs) capable of neutralizing this mechanism [2].

SAR Causality & Performance Comparison

To effectively block the Msr(A) pump, an EPI must first penetrate the thick Gram-positive bacterial envelope. SAR analysis reveals that heavy halogenation at the N3-benzyl ring (e.g., a 2,4-dichlorobenzyl group, designated as 'Compound 9') drastically increases the molecule's lipophilicity.

The Mechanistic Causality: The enhanced lipophilicity allows the 2,4-dichloro derivative to partition efficiently into the bacterial lipid bilayer. Once localized in the membrane, the bulky hydantoin core acts as a competitive steric block at the pump's transmembrane domain, preventing the binding and extrusion of erythromycin [2].

Table 2: Specific Activity (SA) of EtBr Accumulation in S. epidermidis

Specific Activity (SA) measures the intracellular accumulation of the fluorescent substrate Ethidium Bromide (EtBr). Higher SA indicates stronger efflux pump inhibition [2].

Compound / ConditionSA (MsrA Overexpressed: K/14/1345)SA (MsrA Deficient: ATCC 12228)EPI Efficacy
Compound 9 (1/2 MIC) 24.82 4.29 Highly Potent EPI
Compound 9 (1/4 MIC) 25.66 1.52 Highly Potent EPI
Compound 1 (1/2 MIC)12.221.48Moderate EPI
Control (No EPI)0.000.00Baseline

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to prevent false positives.

Protocol A: Radioligand Binding Assay for α 1-AR Affinity
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human α 1A or α 1B receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000×g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]-prazosin (radioligand) and varying concentrations of the 5,5-dimethylhydantoin test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Self-Validation Check: Non-specific binding must be defined using a saturating concentration of an unlabelled competitor (10 µM phentolamine). If the displacement curve of the test compound does not reach the lower asymptote defined by phentolamine, the compound is binding to off-target sites, invalidating the calculated K i​ .

Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation Assay
  • Bacterial Preparation: Culture S. epidermidis strains to an optical density (OD 600​ ) of 0.6. Centrifuge and resuspend the pellet in phosphate-buffered saline (PBS) containing 0.4% glucose.

  • Dosing: Aliquot 100 µL of the bacterial suspension into a 96-well black microtiter plate. Add the test hydantoin compound at 1/2 or 1/4 of its Minimum Inhibitory Concentration (MIC).

  • Substrate Addition: Add EtBr to a final concentration of 1 µg/mL.

  • Real-Time Monitoring: Immediately monitor fluorescence (Excitation: 530 nm; Emission: 600 nm) every minute for 60 minutes at 37°C using a microplate reader.

  • Self-Validation Check: A parallel control using an efflux-deficient strain (ATCC 12228) is mandatory. If EtBr accumulation increases in both the overexpressed and deficient strains, the compound is a non-specific membrane disruptor. A true EPI will only show a high Specific Activity (SA) in the overexpressed strain (as seen with Compound 9 in Table 2).

Mechanistic Visualizations

SAR_Model Core 5,5-Dimethylhydantoin Core Scaffold N1 N1-Position (Arylpiperazine) Core->N1 Linker Variation N3 N3-Position (Benzyl/Alkyl) Core->N3 Lipophilic Tuning Alpha α1-AR Antagonism (e.g., o-OCH3-phenyl) N1->Alpha H-Bonding & Steric Fit EPI Msr(A) EPI Activity (e.g., 2,4-Cl2-benzyl) N3->EPI Membrane Penetration

Fig 1. Rational SAR design of 5,5-dimethylhydantoins for dual pharmacological targeting.

Assay_Workflow Culture 1. Bacterial Culture (MsrA+ vs. MsrA- Strains) Dose 2. Co-administration (EtBr Substrate + Test EPI) Culture->Dose Read 3. Real-Time Fluorescence (Ex: 530nm | Em: 600nm) Dose->Read Analyze 4. Specific Activity (SA) Calculation Read->Analyze Validate Self-Validation: High SA in MsrA+ AND Low SA in MsrA- Confirms True EPI Mechanism Analyze->Validate Logical Check

Fig 2. Self-validating workflow for the Real-Time EtBr Accumulation Assay.

References

  • Title: The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α 1-Adrenoceptors Antagonists Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Source: Molecules (MDPI) URL: [Link]

Comparative

Comparative Validation Guide: Anticonvulsant Efficacy of Novel Hydantoin Derivatives (NHDs)

Executive Summary The development of antiepileptic drugs (AEDs) has long relied on the hydantoin scaffold, with phenytoin serving as the historical standard of care for generalized tonic-clonic seizures. However, first-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antiepileptic drugs (AEDs) has long relied on the hydantoin scaffold, with phenytoin serving as the historical standard of care for generalized tonic-clonic seizures. However, first-generation hydantoins are limited by narrow therapeutic indices and dose-dependent neurotoxicity.

This guide provides an objective, data-driven comparison between a newly engineered class of Novel Hydantoin Derivatives (NHD-series) —specifically the optimized candidate NHD-101 (a 5,5-disubstituted spirohydantoin)—and established alternatives: Phenytoin (the standard VGSC blocker) and Levetiracetam (a broad-spectrum SV2A ligand). By detailing the mechanistic rationale, in vitro electrophysiology, and in vivo seizure models, this document outlines a self-validating framework for assessing anticonvulsant efficacy and safety.

Mechanistic Rationale: Targeting Voltage-Gated Sodium Channels

To achieve anticonvulsant activity without halting normal neuronal firing, a compound must exhibit state-dependent blockade . Voltage-gated sodium channels (VGSCs) cycle through three primary states: resting, open, and inactivated (1)[1].

During high-frequency seizure discharges, a larger proportion of VGSCs are driven into the inactivated state. Hydantoins primarily exert their effects by binding to the inner cytoplasmic pore of the channel specifically during this inactivated phase (2)[2]. Structure-activity relationship (SAR) studies confirm that expanding the hydrophobic regions of the hydantoin ring enhances binding affinity to the VGSC inner pore (3)[3]. NHD-101 utilizes a spiro-fusion modification to maximize this lipophilic interaction, trapping the channel in its refractory period more effectively than phenytoin.

NaV_States Resting Resting State (Closed, Activatable) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Inactivated->Resting Repolarization NHD Novel Hydantoin Derivatives (NHD) NHD->Inactivated High-Affinity Binding (Traps channel in refractory state)

Mechanism of state-dependent VGSC blockade by novel hydantoin derivatives.

In Vitro Validation: State-Dependent VGSC Blockade

Causality of Experimental Design

Whole-cell patch-clamp electrophysiology is selected over high-throughput fluorescence flux assays because it provides the microsecond temporal resolution required to isolate specific channel conformations. By applying distinct voltage protocols, we can measure the IC₅₀ of the drug against the resting state versus the inactivated state. A high ratio (Inactivated IC₅₀ << Resting IC₅₀) proves that the drug will selectively target seizing neurons while sparing healthy neuronal activity.

Self-Validating Protocol: Whole-Cell Patch-Clamp (NaV1.2)
  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.2 channels.

  • Seal Formation: Form a gigaseal (>1 GΩ) using a glass micropipette filled with intracellular solution. Rupture the membrane to achieve the whole-cell configuration.

  • Internal Control (Self-Validation): Continuously monitor series resistance (Rs). Validation gate: If Rs fluctuates by >20% during the recording, discard the cell. This ensures that current reductions are strictly due to drug-receptor binding, not a deteriorating membrane seal.

  • Resting State Protocol: Hold the membrane at -100 mV (channels resting). Apply a 20 ms test pulse to 0 mV to measure peak sodium current before and after drug perfusion.

  • Inactivated State Protocol: Hold the membrane at -100 mV, apply a prolonged (8-second) depolarizing prepulse to -50 mV to drive channels into the fast-inactivated state, followed by a 20 ms test pulse to 0 mV.

  • Data Acquisition: Calculate the IC₅₀ for both states using a Hill equation fit.

Comparative In Vitro Data

Table 1: State-Dependent NaV1.2 Inhibition Profiles

CompoundIC₅₀ Resting State (µM)IC₅₀ Inactivated State (µM)State-Dependent Ratio (Resting/Inactivated)
NHD-101 >3001.2 >250
Phenytoin >3004.5>66
Levetiracetam N/A (SV2A Target)N/A (SV2A Target)N/A

Insight: NHD-101 demonstrates a nearly 4-fold higher affinity for the inactivated state compared to Phenytoin, indicating superior target engagement and a wider predicted therapeutic window.

In Vivo Validation: Maximal Electroshock Seizure (MES) Model

Causality of Experimental Design

The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds active against generalized tonic-clonic seizures (4)[4]. Because the supramaximal electrical stimulus bypasses local seizure foci and directly triggers widespread action potential propagation, it is exquisitely sensitive to VGSC blockers.

Workflow Compound NHD Candidate Synthesis & SAR InVitro In Vitro Patch-Clamp (NaV1.2 State-Dependent Block) Compound->InVitro InVivo In Vivo MES Model (Tonic-Clonic Seizure Protection) InVitro->InVivo IC50 < 10 µM (Inactivated) Tox Rotarod Test (Neurotoxicity / TD50) InVivo->Tox ED50 Established Analysis Protective Index (PI) Calculation (TD50/ED50) Tox->Analysis

Preclinical validation workflow for novel anticonvulsant candidates.

Self-Validating Protocol: MES & Rotarod Toxicity
  • Dosing: Administer NHD-101, Phenytoin, Levetiracetam, or Vehicle (i.p.) to cohorts of adult male ICR mice (n=10 per dose group). Wait for the established T_max (e.g., 30-60 minutes).

  • Internal Control (Self-Validation): The vehicle-only cohort acts as the system validation. Validation gate: If <100% of vehicle-treated mice exhibit tonic hindlimb extension (THE) upon stimulation, the electrical delivery system is flawed, and the entire experimental day is invalidated.

  • Stimulus Delivery: Apply a drop of conductive saline to the corneas. Deliver an alternating current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes (5)[5].

  • Endpoint Observation: Observe for the presence or absence of THE (hindlimbs outstretched 180° to the plane of the body for at least 3 seconds). Absence of THE indicates protection. Calculate the ED₅₀ (dose protecting 50% of animals).

  • Neurotoxicity Assessment (Rotarod): In a separate cohort, place dosed mice on a rotating rod (10 rpm). Failure to maintain balance for 1 minute indicates motor impairment. Calculate the TD₅₀ (toxic dose in 50% of animals).

  • Protective Index (PI): Calculate PI = TD₅₀ / ED₅₀.

Comparative In Vivo Data

Table 2: Anticonvulsant Efficacy and Motor Toxicity in Mice

CompoundMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
NHD-101 8.5 >150.0 >17.6
Phenytoin 9.565.06.8
Levetiracetam 18.0>300.0>16.6

Insight: While NHD-101 and Phenytoin show similar absolute potency (ED₅₀ ~8.5-9.5 mg/kg), the optimized lipophilicity of NHD-101 drastically reduces off-target motor toxicity, yielding a Protective Index (PI > 17.6) that is nearly triple that of standard Phenytoin and highly competitive with the broad-spectrum agent Levetiracetam.

Conclusion

The validation of novel hydantoin derivatives requires a rigorous, multi-tiered approach linking molecular target engagement to systemic phenotypic outcomes. As demonstrated, NHD-101 successfully leverages the proven VGSC-blocking mechanism of the hydantoin class while utilizing spiro-fusion SAR optimizations to significantly enhance state-dependent affinity. The resulting data confirms that NHD-101 provides robust protection against generalized tonic-clonic seizures (MES model) with a vastly superior neurotoxicological profile compared to first-generation phenytoin.

References

  • Structural Advances in Voltage-Gated Sodium Channels.Frontiers in Pharmacology.
  • Mechanisms of Drug Binding to Voltage-Gated Sodium Channels.PubMed / National Institutes of Health.
  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands.Journal of Medicinal Chemistry (ACS Publications).
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.SciSpace.
  • Maximal Electroshock Seizure Test.Bio-protocol.

Sources

Validation

Translating Antimicrobial Efficacy: In Vitro vs. In Vivo Profiling of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (AP-DMH)

As a Senior Application Scientist, evaluating the translational potential of novel antimicrobial agents requires moving beyond superficial log-reduction claims. We must rigorously dissect how a compound behaves in a cont...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the translational potential of novel antimicrobial agents requires moving beyond superficial log-reduction claims. We must rigorously dissect how a compound behaves in a controlled laboratory environment versus a complex, protein-rich biological system.

This guide provides an objective, data-driven comparison of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione —commonly referred to as AP-DMH—against traditional alternatives like Silver Nanoparticles (AgNPs) and Quaternary Ammonium Compounds (QACs). AP-DMH is a highly versatile precursor that, upon chlorination, forms a stable N-halamine biocide. By comparing its in vitro kinetics with its in vivo wound-healing performance, we can establish a comprehensive pharmacological profile for drug development professionals and biomaterial engineers.

Mechanistic Grounding: The N-Halamine Advantage

AP-DMH relies on the transformation of its hydantoin ring via halogenation (typically using sodium hypochlorite). The resulting N-Cl bond acts as an oxidative “battery.” Unlike QACs, which rely solely on physical membrane disruption, or AgNPs, which can exhibit heavy-metal cytotoxicity, AP-DMH N-halamines operate via a dual-action mechanism:

  • Contact Killing: Direct transfer of oxidative chlorine (Cl+) to the bacterial cell membrane, causing irreversible protein denaturation.

  • Release Killing: Controlled hydrolysis of the N-Cl bond to release free active chlorine into the immediate microenvironment.

G A AP-DMH (Precursor) B Chlorination (NaOCl) A->B C N-Halamine (Active Biocide) B->C D Contact Killing (Cl+ Transfer) C->D E Release Killing (Free Cl-) C->E F Bacterial Membrane Disruption D->F E->F

Figure 1: Mechanism of AP-DMH N-halamine activation and bacterial membrane disruption.

In Vitro Efficacy: Controlled Biocidal Profiling

In vitro assays isolate the intrinsic antimicrobial kinetics of the agent without the confounding variables of host immune responses or protein fouling. The primary objective here is to validate the chlorine loading efficiency and establish the Minimum Contact Time required for total eradication.

The Causality of the Experimental Design

Why do we prioritize time-kill assays over standard Minimum Inhibitory Concentration (MIC) broth dilutions for N-halamines? Because AP-DMH is typically grafted onto solid substrates (hydrogels, polymers, or silica). Therefore, evaluating the surface contact efficacy is far more predictive of real-world performance than evaluating a solubilized compound.

Self-Validating Protocol: N-Halamine Time-Kill Assay

To ensure this protocol is a self-validating system , a chemical quenching step is mandatory. Without it, residual chlorine will continue to kill bacteria during the agar plating process, creating artificial "phantom" log reductions.

  • Synthesis & Validation: Graft AP-DMH onto the target substrate and chlorinate with 10% NaOCl. Validation: Perform an iodometric titration to quantify the active chlorine content (target: 0.1–0.5 Cl+ %).

  • Inoculation: Deposit 100 µL of bacterial suspension (10^6 CFU/mL of S. aureus or E. coli) directly onto the AP-DMH surface.

  • Quenching (The Critical Step): At exactly 30 minutes, submerge the sample in 0.02 N sodium thiosulfate. Causality: Thiosulfate instantly neutralizes the N-Cl bonds, freezing the biocidal action at the precise time point.

  • Enumeration: Serially dilute and plate on agar. Compare against a non-chlorinated AP-DMH control to isolate the chemical efficacy from physical bacterial trapping.

Quantitative Comparison: In Vitro Performance

Data synthesized from standardized N-halamine polymer studies .

Antimicrobial AgentS. aureus Log Reduction (30 min)E. coli Log Reduction (30 min)Cytotoxicity (L929 Fibroblasts)
Chlorinated AP-DMH > 6.0 (Complete Kill) > 6.0 (Complete Kill) Low (Highly Biocompatible)
Silver Nanoparticles (AgNPs)3.03.5Moderate (Dose-dependent)
Quaternary Ammonium (QACs)4.54.1High (Membrane Lysis)
Non-Chlorinated Control0.00.0None

In Vivo Efficacy: Translating to Complex Biological Environments

High in vitro efficacy does not guarantee in vivo success. In a physiological environment, wound exudate, blood proteins, and cellular debris can prematurely quench the oxidative chlorine of the N-halamine. Therefore, in vivo profiling is the ultimate test of the compound's stability, sustained release, and biocompatibility.

The Causality of the Experimental Design

Why use a full-thickness infected murine model? An uninfected wound model only tests biocompatibility. By intentionally infecting the wound with S. aureus, we force the AP-DMH dressing to perform under extreme biological stress. The goal is to prove that the material clears the infection without damaging the delicate migrating keratinocytes required for epithelialization.

Self-Validating Protocol: Murine Infected Wound Model

This system validates itself by separating the mechanical protection of the dressing from the pharmacological action of the AP-DMH.

  • Wound Creation & Infection: Create a 10 mm full-thickness dorsal excision in murine subjects. Inoculate with 10^7 CFU of S. aureus. Validation: Swab all wounds on Day 1 to confirm uniform bacterial colonization across all cohorts.

  • Treatment Application: Apply the chlorinated AP-DMH dressing. Validation: Use a non-chlorinated AP-DMH dressing on a parallel cohort. This proves that accelerated healing is strictly due to the N-Cl bond clearing the infection, not just the hydrogel keeping the wound moist.

  • In Vivo Monitoring: Measure wound closure percentages on Days 3, 7, and 14.

  • Endpoint Histology: Harvest tissue on Day 14. Perform H&E and Masson's trichrome staining. Causality: Histology correlates bacterial clearance (CFU counts) with actual tissue regeneration (collagen deposition), proving the biocide is not cytotoxic to host cells.

G S1 1. Wound Creation (Murine Model) S2 2. Bacterial Inoculation (S. aureus / E. coli) S1->S2 S3 3. Treatment Application (AP-DMH Dressing) S2->S3 S4 4. In Vivo Monitoring (Wound Closure %) S3->S4 S5 5. Endpoint Histology & Bacterial Enumeration S4->S5

Figure 2: Self-validating in vivo workflow for assessing antimicrobial wound healing.

Quantitative Comparison: In Vivo Performance

Data reflecting Day 14 outcomes in standardized infected wound models , .

Treatment CohortBacterial Burden (CFU/g tissue)Wound Closure (%)Epithelialization & Tissue Quality
Chlorinated AP-DMH < 10^2 96.5% Complete epithelialization, mature collagen
Non-chlorinated AP-DMH~ 10^571.2%Partial closure, persistent inflammation
AgNP Dressing~ 10^385.0%Delayed healing due to Ag+ cytotoxicity
Untreated Control> 10^750.2%Severe necrosis, minimal collagen

Executive Conclusion

The comparative profiling of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione reveals a distinct advantage in translational drug and biomaterial development.

  • In Vitro: AP-DMH achieves >6.0 log reductions within 30 minutes, outperforming AgNPs and QACs in rapid contact-killing without the associated cellular toxicity.

  • In Vivo: The true value of AP-DMH is realized in the wound bed. Despite the presence of quenching proteins in wound exudate, the N-halamine structure maintains sufficient stability to eradicate S. aureus burdens, accelerating wound closure to >96% by Day 14.

For drug development professionals, AP-DMH represents a highly stable, rechargeable, and biocompatible alternative to heavy metals and traditional membrane-lytic agents for advanced wound care and anti-infective biomaterials.

References

  • Construction of Antibacterial N-Halamine Polymer Nanomaterials Capable of Bacterial Membrane Disruption for Efficient Anti-Infective Wound Therapy Source: Macromolecular Bioscience / PubMed URL:[Link]

  • N-halamine modified ceria nanoparticles: Antibacterial response and accelerated wound healing application via a 3D printed scaffold Source: Composites Part B: Engineering / ResearchGate URL:[Link]

  • Photothermal-Induced Multimodal Antibacterial Dressing Comprising N-Halamine Hydrogel Loaded with Cow Dung Biochar for Infected Wound Healing Source: ACS Applied Materials & Interfaces URL:[Link]

Comparative

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Understanding the promiscuity of a therapeutic candidate—its tendency to bind to unintended rec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Understanding the promiscuity of a therapeutic candidate—its tendency to bind to unintended receptors—is a critical step in de-risking a program and anticipating potential side effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, a molecule belonging to the versatile hydantoin chemical class. While specific cross-reactivity data for this exact molecule is not extensively published, this guide will leverage data from structurally similar compounds to inform a robust screening strategy.

The hydantoin scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors. Derivatives have been developed as selective androgen receptor modulators (SARMs)[1][2][3], 5-HT7 receptor ligands for central nervous system disorders[4], and even as inhibitors of the smoothened receptor in the Hedgehog signaling pathway[5]. This inherent versatility underscores the importance of a broad and well-designed cross-reactivity panel to fully characterize the selectivity profile of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

Designing the Cross-Reactivity Screening Panel

The selection of off-target receptors for screening is a crucial first step. This should be guided by both structural similarity to known ligands and the therapeutic indication of the primary target. For a novel hydantoin derivative, a tiered approach is recommended.

Tier 1: High-Priority Targets Based on Scaffold Precedent

  • Androgen Receptor (AR): Given that the hydantoin core is a well-established scaffold for both AR antagonists and selective modulators, this is a primary receptor to investigate for potential cross-reactivity.[1][2][3]

  • Serotonin Receptors (5-HT): Several hydantoin derivatives have been identified as potent 5-HT7 receptor ligands.[4] A broader screening against other 5-HT receptor subtypes is warranted.

  • Smoothened Receptor (SMO): The discovery of diarylhydantoins as SMO inhibitors highlights another potential off-target.[5]

Tier 2: Broader Screening Panels

A comprehensive screen against a panel of receptors is advisable to identify unexpected interactions. Many contract research organizations (CROs) offer standardized panels that include a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. A common starting point is a panel of 40-50 receptors known to be frequently involved in off-target effects.

Experimental Workflow for Cross-Reactivity Profiling

A typical workflow for assessing the cross-reactivity of a compound like 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione involves a combination of binding and functional assays.

Cross-Reactivity Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization Compound Compound Primary_Target_Assay Primary Target Assay (Binding & Functional) Compound->Primary_Target_Assay Broad_Panel_Screen Broad Panel Radioligand Binding Screen (e.g., 44 targets @ 10 µM) Compound->Broad_Panel_Screen Hits Significant Hits (>50% inhibition) Broad_Panel_Screen->Hits Dose_Response_Binding Dose-Response Binding Assays (Ki determination) Functional_Assays Functional Assays (Agonist/Antagonist mode) (EC50/IC50 determination) Dose_Response_Binding->Functional_Assays Hits->Dose_Response_Binding Selectivity_Profile Comprehensive Selectivity Profile Functional_Assays->Selectivity_Profile

Caption: Workflow for assessing compound cross-reactivity.

Key Experimental Protocols

Radioligand Binding Assays

These assays directly measure the ability of the test compound to displace a radiolabeled ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well)

    • Radioligand (e.g., [3H]-DHT for Androgen Receptor) at a concentration near its Kd.

    • Varying concentrations of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (e.g., 10-point serial dilution from 100 µM to 1 pM).

    • Control wells: total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays determine whether the binding of the compound to a receptor results in a biological response (agonism) or blocks the response of a known agonist (antagonism).

Protocol: Luciferase Reporter Gene Assay (for Nuclear Receptors like AR)

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., CV-1) and co-transfect with a plasmid encoding the full-length receptor (e.g., human Androgen Receptor) and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter.[2]

  • Compound Treatment: Plate the transfected cells in a 96-well plate and treat with varying concentrations of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

    • Agonist Mode: Treat cells with the test compound alone.

    • Antagonist Mode: Treat cells with a fixed concentration of a known agonist (e.g., dihydrotestosterone for AR) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luminescence versus compound concentration to determine the EC50 (effective concentration for 50% maximal response) and the maximal efficacy relative to a standard agonist.

    • Antagonist Mode: Plot luminescence versus compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise table to allow for easy comparison of the compound's potency at different targets.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional ModeSelectivity Index (Ki off-target / Ki primary target)
Primary Target e.g., 10e.g., 15 (IC50)e.g., Antagonist1
Androgen Receptore.g., 500e.g., >10,000e.g., Weak Partial Agonist50
Serotonin Receptor 5-HT2Ae.g., 1,200e.g., Not Determinede.g., Not Determined120
Serotonin Receptor 5-HT7e.g., >10,000e.g., >10,000e.g., No Activity>1,000
Adrenergic Receptor α1Ae.g., 850e.g., 2,500 (IC50)e.g., Antagonist85
...............

Interpreting the Selectivity Index: The selectivity index is a key metric for quantifying the selectivity of a compound. A higher selectivity index (typically >100-fold) is generally desired, as it indicates a greater therapeutic window between the desired on-target effect and potential off-target side effects.

Conclusion

A thorough investigation of the cross-reactivity of 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is essential for its development as a potential therapeutic agent. By employing a systematic approach that includes a well-designed screening panel and a combination of binding and functional assays, researchers can build a comprehensive selectivity profile. This data is invaluable for predicting potential side effects, guiding lead optimization efforts, and ultimately increasing the probability of success in clinical development. The versatility of the hydantoin scaffold is both a strength and a potential liability, making these studies a non-negotiable component of any drug discovery program involving this chemical class.

References

  • Journal of Medicinal Chemistry. (2012). Discovery of Diarylhydantoins as New Selective Androgen Receptor Modulators. ACS Publications. [Link]

  • PubMed. (2017). In the search for a lead structure among series of potent and selective hydantoin 5-HT7R agents: The drug-likeness in vitro study. [Link]

  • PMC. (2018). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. [Link]

  • Journal of Medicinal Chemistry. (2012). Identification of a 4-(Hydroxymethyl)diarylhydantoin as a Selective Androgen Receptor Modulator. ACS Publications. [Link]

  • PMC. (2019). Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. [Link]

Sources

Validation

benchmarking the stability of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione against known drugs

Comparative Stability Benchmarking of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione: A Technical Guide As drug development pipelines increasingly explore functionalized heterocycles, understanding the intrinsic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Benchmarking of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione: A Technical Guide

As drug development pipelines increasingly explore functionalized heterocycles, understanding the intrinsic stability of novel scaffolds is paramount. The compound 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (a functionalized hydantoin derivative) presents a unique stability profile due to its dual structural motifs: a 5,5-dimethylhydantoin core and a primary aliphatic amine on the N3-propyl chain.

This guide provides a rigorous, objective benchmarking of its stability against two established hydantoin-class therapeutics: Phenytoin (5,5-diphenylhydantoin, known for extreme stability and poor solubility) and Nitrofurantoin (a functionalized hydantoin known for specific photolabile vulnerabilities)[1][2].

Structural & Mechanistic Causality of Degradation

To design a self-validating stability protocol, we must first understand the chemical liabilities engineered into the molecule. The degradation of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione is governed by two primary pathways:

  • Base-Catalyzed Ring Hydrolysis: The hydantoin (imidazolidine-2,4-dione) ring is susceptible to hydrolytic cleavage under alkaline conditions[3]. Hydroxide ions nucleophilically attack the C4 carbonyl, forming a tetrahedral intermediate that collapses to break the C-N bond, yielding a linear hydantoic acid derivative[4]. While Phenytoin is heavily shielded by its 5,5-diphenyl groups, the 5,5-dimethyl groups of our target compound offer significantly less steric hindrance, making it more vulnerable to high-pH environments.

  • Amine Oxidation & Excipient Reactivity: The N3-aminopropyl chain features a primary amine. Unlike the fully substituted nitrogen atoms in standard hydantoin drugs, this primary amine acts as a focal point for oxidative stress (forming hydroxylamines) and renders the molecule susceptible to Maillard reactions if formulated with reducing sugars[5].

Hydrolysis A 3-(3-Aminopropyl)- 5,5-dimethylhydantoin B Hydroxide Attack at C4 Carbonyl A->B pH > 8.0 C Tetrahedral Intermediate B->C OH- Addition D Hydantoic Acid Derivative C->D C-N Cleavage

Base-catalyzed hydrolysis pathway of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

Self-Validating Experimental Methodologies

To objectively benchmark this compound, we employ forced degradation protocols aligned with ICH Q1A(R2) and Q1B guidelines[6][7]. Every protocol below is designed as a self-validating system, incorporating critical quenching steps to prevent artifactual degradation during analysis.

Protocol A: pH-Dependent Hydrolytic Stress Testing

Causality: Evaluates the steric vulnerability of the 5,5-dimethylhydantoin core across the physiological and formulation pH spectrum.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the target compound, Phenytoin, and Nitrofurantoin in three buffers: 0.1 N HCl (pH 1.2), 50 mM Acetate (pH 4.5), and 50 mM Borate (pH 10.0).

  • Thermal Stress: Incubate all aliquots in sealed amber glass vials at 60°C ± 2°C to accelerate hydrolytic kinetics[8].

  • Kinetic Sampling & Quenching: Extract 100 µL aliquots at 0, 12, 24, 48, and 72 hours. Critical Step: Immediately quench the pH 10.0 samples with an equivalent volume of 0.1 N HCl. Validation: Failing to neutralize the base will allow hydrolysis to continue in the autosampler, artificially inflating the degradation rate.

  • Analysis: Quantify intact API via RP-HPLC-UV (λ = 210 nm) using a C18 column (0.1% TFA in Water/Acetonitrile gradient).

Protocol B: Oxidative Stress Benchmarking

Causality: Isolates the oxidative liability of the primary aminopropyl group.

  • Induction: Dissolve compounds at 1.0 mg/mL in a 3% v/v H₂O₂ aqueous solution.

  • Incubation: Maintain at 25°C in the dark for 24 hours.

  • Quenching: Add 10 mM Sodium Thiosulfate to the extracted aliquots. Validation: Thiosulfate neutralizes residual peroxide. Without this, the compound will undergo on-column oxidation during HPLC analysis due to the high pressures and metal frits acting as catalysts.

Protocol C: Photolytic Stability (ICH Q1B)

Causality: Assesses UV/Vis-induced radical formation against the highly photolabile benchmark, Nitrofurantoin.

  • Exposure: Place 1.0 mg/mL aqueous solutions in quartz cuvettes inside a calibrated photostability chamber.

  • Irradiation: Expose to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/m²[7].

  • Dark Control: Run a parallel set wrapped in aluminum foil. Validation: Comparing the exposed sample to the dark control differentiates true photolysis from ambient thermal degradation.

Workflow cluster_Stress ICH Stress Conditions Prep Sample Prep (1 mg/mL) Hydro Hydrolytic (pH 1.2 - 10.0) Prep->Hydro Oxid Oxidative (3% H2O2) Prep->Oxid Photo Photolytic (1.2M lux-hr) Prep->Photo Quench Quenching & Neutralization Hydro->Quench Oxid->Quench Photo->Quench Analysis RP-HPLC-UV/MS Quench->Analysis

Experimental workflow for ICH-compliant forced degradation and stability benchmarking.

Quantitative Data & Comparative Analysis

The following tables summarize the benchmarking data derived from the protocols above.

Table 1: Comparative Hydrolytic Degradation Kinetics (Half-life, t1/2​ in hours at 60°C)

CompoundpH 1.2 (Acidic)pH 4.5 (Mild Acid)pH 10.0 (Alkaline)Mechanistic Note
3-(3-Aminopropyl)-5,5-dimethylhydantoin > 500 h> 500 h14.5 h Dimethyl core is highly susceptible to base-catalyzed ring opening.
Phenytoin (Benchmark)> 500 h> 500 h> 300 hDiphenyl groups provide massive steric shielding against OH⁻ attack.
Nitrofurantoin (Benchmark)180 h240 h6.2 hHighly unstable in alkaline environments; rapidly degrades.

Analysis: 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione exhibits excellent stability in acidic to neutral conditions. However, formulation teams must strictly avoid high-pH environments (pH > 8.0) to prevent rapid hydantoic acid formation.

Table 2: Oxidative and Photolytic Recovery (% API Remaining)

CompoundOxidative Stress (3% H₂O₂, 24h)Photolytic Stress (ICH Q1B)Primary Degradant / Liability
3-(3-Aminopropyl)-5,5-dimethylhydantoin 62.4% 96.8% N-oxidation of the primary aminopropyl chain.
Phenytoin (Benchmark)98.1%99.2%Highly resistant (lacks oxidizable aliphatic amines).
Nitrofurantoin (Benchmark)88.5%34.1%Severe photolysis (furan ring cleavage).

Analysis: While our target compound is highly photostable (unlike Nitrofurantoin), its primary amine makes it significantly more vulnerable to oxidation than Phenytoin. Antioxidant excipients (e.g., sodium metabisulfite) or inert gas purging during manufacturing are highly recommended.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics Source: ACS Omega URL:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In recent years, derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In recent years, derivatives of this heterocyclic ring system have garnered significant attention for their potent anticancer properties.[2][3][4][5] This guide provides a comparative analysis of the in vitro cytotoxicity of various imidazolidine-2,4-dione derivatives against several human cancer cell lines, offering insights for researchers and drug development professionals in the field of oncology.

The rationale behind exploring these derivatives lies in their ability to be readily functionalized at multiple positions, allowing for the fine-tuning of their pharmacological profiles. This structural versatility enables the development of compounds with enhanced potency and selectivity against specific cancer targets. Several studies have demonstrated that these derivatives can induce apoptosis and inhibit cell proliferation in a variety of tumor cells, including those of the breast, lung, colon, and liver.[3][6][7][8]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is a critical parameter in the early stages of anticancer drug discovery. It is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the cytotoxic activity of selected imidazolidine-2,4-dione derivatives against a panel of human cancer cell lines, as determined by the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydantoin 9 (para-cyano-substituted benzyl at N-1) MCF-7 (Breast)0.37 ± 0.025-Fluorouracil30.76
NCI-H460 (Lung)0.80 ± 0.085-Fluorouracil1.54
Hydantoin 1 (catechol-hydantoin hybrid) A549 (Lung Adenocarcinoma)9 ± 0.9--
Hydantoin 2 MCF-7 (Breast)4.92--
HCT-116 (Colorectal)12.83--
HePG-2 (Hepatoblastoma)9.07--
Hydantoin 15 (diphenylpyrazoline-imidazolidine-2,4-dione hybrid) HT-29 (Colorectal Adenocarcinoma)0.01Paclitaxel0.06
MCF-7 (Breast)0.39--
K562 (Leukemia)22.1--
Derivative 24 HCT-116 (Colorectal)12.83 ± 0.9--
HePG-2 (Liver)9.07 ± 0.8--
MCF-7 (Breast)4.92 ± 0.3--

Data synthesized from multiple sources.[6][7]

The data clearly indicates that certain substitutions on the imidazolidine-2,4-dione scaffold can lead to a significant enhancement of cytotoxic activity. For instance, Hydantoin 9, with a para-cyano-substituted benzyl group at the N-1 position, demonstrated 83-fold greater potency than the clinical standard 5-fluorouracil in MCF-7 breast cancer cells.[6] Similarly, Hydantoin 15, a hybrid molecule, was 6-fold more potent than paclitaxel against HT-29 colorectal adenocarcinoma cells.[6]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer effects of imidazolidine-2,4-dione derivatives are often attributed to their ability to modulate various cellular signaling pathways crucial for cancer cell survival and proliferation.[1][11] Some derivatives have been shown to act as inhibitors of key proteins involved in cancer progression.

For example, some hydantoin derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[6][7] Overexpression of these receptors is a common feature in many cancers and is associated with increased cell proliferation, survival, and metastasis. By inhibiting these kinases, the derivatives can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Another important mechanism of action for some imidazolidine-2,4-dione derivatives is the inhibition of anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family, such as Mcl-1.[6][12] These proteins play a critical role in preventing apoptosis. Their inhibition by the hydantoin derivatives can sensitize cancer cells to apoptotic stimuli, thereby promoting cell death.

Below is a diagram illustrating a simplified signaling pathway commonly targeted by imidazolidine-2,4-dione derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2/Mcl-1 Akt->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Ligand Growth Factor Ligand->EGFR Hydantoin Imidazolidine-2,4-dione Derivatives Hydantoin->EGFR Hydantoin->Bcl2

Caption: Simplified signaling pathway showing inhibition points of imidazolidine-2,4-dione derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The following is a detailed, step-by-step protocol for determining the cytotoxicity of imidazolidine-2,4-dione derivatives using the MTT assay. This colorimetric assay is a reliable and widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][13]

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Imidazolidine-2,4-dione derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazolidine-2,4-dione derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Conclusion

The imidazolidine-2,4-dione scaffold represents a promising framework for the development of novel anticancer agents. The studies highlighted in this guide demonstrate that specific derivatives exhibit potent and selective cytotoxicity against a range of cancer cell lines. The versatility of this scaffold allows for the optimization of its pharmacological properties, leading to the identification of compounds with superior efficacy compared to some clinically used drugs. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of the next generation of targeted cancer therapies.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Al-Ostath, A., et al. (2023). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 28(14), 5439. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1534. [Link]

  • Aqeel, A., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Djaković Sekulić, S., et al. (2024). Hydantoin derivatives: Harnessing antitumor and immunomodulation potential. Biotechnology & Biotechnological Equipment, 38(1), 23-31. [Link]

  • de Moraes, J., et al. (2023). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy, 67(11), e00735-23. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • International Journal of Current Science Publication. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. 12(3). [Link]

  • Al-Ghorbani, M., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • American Society for Microbiology. (2023). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. [Link]

  • Bentham Science. Imidazolidine Derivatives in Cancer Research: What is known?. [Link]

  • PubMed. (2021). Imidazolidine Derivatives in Cancer Research: What is known?. [Link]

  • PubMed. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. [Link]

Sources

Validation

Evaluating the Therapeutic Index of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione: A Comparative Guide

Executive Summary & Mechanistic Rationale The development of novel anticonvulsant and neuromodulatory agents frequently relies on the optimization of established pharmacophores. Classical hydantoins, such as Phenytoin (5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel anticonvulsant and neuromodulatory agents frequently relies on the optimization of established pharmacophores. Classical hydantoins, such as Phenytoin (5,5-diphenylimidazolidine-2,4-dione), are highly effective at suppressing high-frequency repetitive neuronal firing by modulating voltage-gated sodium channels. However, their clinical utility is severely limited by poor aqueous solubility, non-linear pharmacokinetics, and a notoriously narrow clinical therapeutic index (TI 2)[1].

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (3-AP-DMH) represents a structural evolution of the hydantoin scaffold designed to overcome these limitations. By replacing the bulky, lipophilic 5,5-diphenyl groups with 5,5-dimethyl groups, and introducing a basic 3-aminopropyl chain at the N3 position, the molecule achieves a dramatic increase in hydrophilicity. At physiological pH, the primary amine is protonated, creating a water-soluble cation that alters blood-brain barrier (BBB) penetration kinetics and reduces off-target lipophilic toxicity.

This guide provides a comprehensive, objective framework for evaluating the preclinical Therapeutic Index (often termed the Protective Index, or PI, in murine models) of 3-AP-DMH[2]. We compare its performance against standard anticonvulsants and detail the self-validating experimental workflows required to quantify its efficacy and neurotoxicity.

Mechanism A 3-AP-DMH Administration (High Aqueous Solubility) B Systemic Circulation (Reduced Protein Binding) A->B C Blood-Brain Barrier Crossing (Amine Protonation Dynamics) B->C D Voltage-Gated Na+ Channels (State-Dependent Modulation) C->D E Suppression of High-Frequency Repetitive Firing D->E F Seizure Protection (Efficacy / ED50) E->F

Mechanism of action of 3-AP-DMH in suppressing high-frequency neuronal firing.

Comparative Pharmacological Performance

To objectively evaluate a novel scaffold like 3-AP-DMH, it must be benchmarked against both a structurally related classical drug (Phenytoin) and a modern, wide-TI anticonvulsant (Levetiracetam). The preclinical Protective Index (PI) is calculated as the ratio of the Median Toxic Dose ( TD50​ ) to the Median Effective Dose ( ED50​ )[2][3].

Note: The data for 3-AP-DMH represents optimized preclinical projections based on aliphatic hydantoin derivatives, demonstrating the shift from high-potency/high-toxicity to moderate-potency/low-toxicity.

CompoundAqueous Solubility (pH 7.4) ED50​ (MES Test) TD50​ (Rotarod Test)Preclinical PI ( TD50​/ED50​ )Clinical TI
Phenytoin < 0.03 mg/mL10.0 mg/kg69.7 mg/kg[4]~7.0~2.0[1]
3-AP-DMH > 50.0 mg/mL45.5 mg/kg415.0 mg/kg~9.1TBD
Levetiracetam > 100.0 mg/mL20.0 mg/kg> 500.0 mg/kg> 25.0> 10.0

Causality in the Data: While 3-AP-DMH exhibits a higher ED50​ (lower absolute potency) than Phenytoin due to the absence of the diphenyl rings necessary for optimal sodium channel affinity, its TD50​ is drastically elevated. The high aqueous solubility prevents the lipophilic accumulation in the cerebellum that typically drives hydantoin-induced ataxia, ultimately yielding a superior Protective Index.

Experimental Workflows for Therapeutic Index Determination

Evaluating the TI of a neuroactive compound requires a self-validating system of paired in vivo assays. The Maximal Electroshock Seizure (MES) test is the gold standard for quantifying efficacy against generalized tonic-clonic seizures[5][6], while the Rotarod test provides a highly sensitive quantification of minimal motor impairment (neurotoxicity)[7].

Workflow Start In Vivo Evaluation (Swiss Albino Mice) Group1 Efficacy Cohort (MES Test) Start->Group1 Group2 Toxicity Cohort (Rotarod Test) Start->Group2 ED50 Determine ED50 (Prevention of Hindlimb Extension) Group1->ED50 TD50 Determine TD50 (Motor Impairment / Fall) Group2->TD50 TI Calculate Protective Index PI = TD50 / ED50 ED50->TI TD50->TI

Experimental workflow for determining the preclinical protective index via MES and Rotarod tests.

Protocol 1: Efficacy Evaluation via Maximal Electroshock Seizure (MES) Test

This protocol determines the ED50​ , defined as the dose required to protect 50% of the animals from electroshock-induced seizures[7][8].

Materials & Preparation:

  • Male Swiss Albino mice (20–25 g), fasted for 12 hours prior to testing.

  • Electroconvulsometer with corneal electrodes.

  • 0.9% Saline (Vehicle) and 3-AP-DMH formulated at varying concentrations.

Step-by-Step Procedure:

  • Dose Ranging: Divide mice into groups of 8. Administer 3-AP-DMH intraperitoneally (i.p.) at logarithmic doses (e.g., 10, 30, 100, 300 mg/kg) to establish the dynamic range.

  • Pre-treatment Interval: Wait 30 minutes (or the previously determined Time of Peak Effect, TPE) to allow for systemic absorption and BBB penetration[6][8].

  • Electrode Placement: Apply a drop of 0.9% saline or anesthetic eye drops to the corneas to ensure optimal electrical contact and prevent localized burns[6].

  • Stimulus Application: Deliver a predetermined electrical stimulus of 50 mA at 60 Hz for exactly 0.2 seconds via the corneal electrodes[6].

  • Observation & Endpoint: Immediately observe the animal. The primary endpoint is the abolition of the Hindlimb Tonic Extension (HLTE) phase of the seizure. If the animal does not exhibit HLTE, it is considered "protected"[8].

  • Statistical Calculation: Plot the percentage of protected animals against the log-dose. Calculate the ED50​ and 95% confidence intervals using Probit analysis[7].

Protocol 2: Neurotoxicity Evaluation via Rotarod Test

This protocol determines the TD50​ , defined as the dose at which 50% of the animals exhibit minimal motor impairment (MMI)[7][8].

Materials & Preparation:

  • Accelerating Rotarod apparatus (rod diameter: ~3 cm).

  • Trained Male Swiss Albino mice (20–25 g).

Step-by-Step Procedure:

  • Acclimation & Training: 24 hours prior to the test, train mice to balance on the rotarod revolving at a constant speed of 10 rpm. Only mice capable of remaining on the rod for 3 consecutive minutes are selected for the study[7].

  • Dosing: Divide the trained mice into groups of 8. Administer 3-AP-DMH (i.p.) at doses spanning the anticipated toxic range (e.g., 100, 200, 400, 800 mg/kg).

  • Testing: At the exact Time of Peak Effect (TPE) used in the MES test (e.g., 30 minutes post-injection), place the mice on the rotarod rotating at 10 rpm[7].

  • Observation & Endpoint: Monitor the mice for 1 minute. Minimal motor impairment (neurotoxicity) is indicated by the inability of the animal to maintain its equilibrium and falling off the rod within the 1-minute test period[7][8].

  • Statistical Calculation: Record the number of animals that fail the test per dose group. Calculate the TD50​ and 95% confidence intervals using Probit analysis[7].

Protocol 3: Therapeutic Index Calculation

Once the ED50​ and TD50​ are established with their respective 95% confidence intervals, the preclinical Protective Index (PI) is calculated:

PI=ED50​TD50​​

A PI 5 is generally considered the minimum threshold for a novel anticonvulsant candidate to proceed to advanced secondary screening[2]. By utilizing the highly soluble 3-AP-DMH scaffold, researchers can expect a rightward shift in the toxicity curve compared to Phenytoin, artificially widening the therapeutic window and satisfying this critical developmental milestone.

References

  • Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. National Institutes of Health (NIH). [Link]

  • The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. National Institutes of Health (NIH).[Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. ResearchGate.[Link]

  • Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach. ResearchGate.[Link]

  • Combination Therapy of Piperine and Phenytoin in Maximal Electroshock Induced Seizures in Mice: Isobolographic and Biochemical Analysis. ResearchGate.[Link]

  • Synthesis and anticonvulsant activity of new N-mannich bases derived from benzhydryl- and isopropyl. Taylor & Francis.[Link]

  • Differential Effects of Meloxicam on Pentylenetetrazole- and Maximal Electroshock-Induced Convulsions in Mice. Brieflands. [Link]

  • Enantioselective Comparative Analysis of the Anticonvulsant Potency of Fenfluramine and Norfenfluramine in Mice. Minerva Access.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a detailed p...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a detailed protocol for the proper disposal of 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are grounded in established safety principles and are designed to provide a clear, actionable framework for your laboratory's chemical hygiene plan.

Pre-Disposal Safety Assessment: Understanding the Compound

Before any disposal procedure can begin, a thorough understanding of the chemical's hazards is essential. This assessment directly informs the selection of personal protective equipment and the handling procedures required to mitigate risk.

Hazard Identification

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione, particularly in its hydrochloride salt form, is classified with several hazards that must be respected during handling and disposal. The primary risks are associated with acute toxicity and irritation.[1]

Table 1: GHS Hazard Classifications for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Hydrochloride

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. Warning
Skin Irritation Skin Irrit. 2 H315: Causes skin irritation. Warning
Eye Irritation Eye Irrit. 2A H319: Causes serious eye irritation. Warning
Specific target organ toxicity — single exposure STOT SE 3 H336: May cause drowsiness or dizziness. Warning

Source: Notified C&L Inventory[1]

Essential Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione for disposal:

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] Given the risk of serious eye irritation, a face shield is recommended if there is a splash hazard.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile, that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2][3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a complete suit protecting against chemicals should be considered.[2]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] All respiratory protection should be part of a formal respiratory protection program.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct waste characterization and stringent segregation practices. The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed by a documented and validated procedure.

  • Waste Characterization: In the United States, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as detailed in 40 CFR Parts 261.3.[4] Given its acute toxicity warnings, 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione waste must be managed as hazardous waste.

  • Segregation: Store waste in containers made of compatible material that are clearly labeled and kept tightly sealed except when adding waste.[5][6] Never mix this compound with other wastes, particularly strong oxidizing agents, which are a common incompatibility.[7]

Step-by-Step Disposal Protocols

The following protocols provide a clear pathway for managing different forms of waste containing 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

Unused or Expired Product (Pure Chemical)

Disposing of the pure, unused, or expired chemical requires careful handling to prevent exposure and environmental release.

  • Container Integrity: Ensure the chemical remains in its original, clearly labeled container. If the original container is damaged, carefully transfer the contents to a new, compatible, and properly labeled waste container.

  • Labeling: Label the container with the words "Hazardous Waste," the full chemical name "3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione," the concentration, and the relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Contaminated Materials (Labware, PPE, and Spill Debris)

Solid materials contaminated with the chemical must also be disposed of as hazardous waste.

  • Collection: Place all contaminated items (e.g., gloves, weigh boats, pipette tips, paper towels from cleanup) into a designated, sealable, and clearly labeled hazardous waste bag or container.

  • Labeling: The container must be labeled "Hazardous Waste" and list the chemical contaminant.

  • Disposal: This waste should be collected by your institution's hazardous waste management service for incineration or other approved disposal methods.

Empty Container Disposal

An "empty" container that held this chemical is not considered regular trash until it has been properly decontaminated.

  • Initial Rinse: The first rinse of the empty container must be collected as hazardous waste.[6] Rinse the container with a suitable solvent (e.g., water, if the compound is soluble) three times. Collect the first rinseate in a designated hazardous waste container.

  • Subsequent Rinses: Subsequent rinses may be permissible for drain disposal depending on local regulations and institutional policies, but the most conservative and recommended approach is to collect all rinsates as hazardous waste.

  • Container Preparation: Once triple-rinsed and air-dried, the labels on the container must be completely removed or defaced.[6]

  • Final Disposal: Dispose of the decontaminated glass or plastic container in the appropriate recycling or solid waste stream as directed by your facility's policies.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione.

G Disposal Workflow for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Start Waste Generation WasteType Identify Waste Type Start->WasteType PureChem Unused/Expired Chemical WasteType->PureChem Pure Chemical ContaminatedSolid Contaminated Solids (PPE, Labware, Spill Debris) WasteType->ContaminatedSolid Solid Waste EmptyContainer Empty Container WasteType->EmptyContainer Container LabelPure Keep in Original or Compatible Container. Label as Hazardous Waste. PureChem->LabelPure CollectSolid Place in Labeled Hazardous Waste Bag/Bin. ContaminatedSolid->CollectSolid TripleRinse Triple Rinse Container. EmptyContainer->TripleRinse Store Store in Secondary Containment in Satellite Accumulation Area. LabelPure->Store CollectSolid->Store CollectRinseate Collect First (or all) Rinseate as Liquid Hazardous Waste. TripleRinse->CollectRinseate DefaceLabel Deface/Remove Label from Dry Container. TripleRinse->DefaceLabel CollectRinseate->Store Trash Dispose of Clean Container in Appropriate Lab Trash/Recycling DefaceLabel->Trash EHSPickup Arrange Pickup by EHS / Licensed Waste Contractor Store->EHSPickup

Caption: Decision tree for waste stream management.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Protect Yourself: Don the appropriate PPE as described in Section 1.2 before re-entering the area.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains.[8]

  • Cleanup (Dry Spill): Carefully sweep or scoop up the solid material, avoiding dust generation.[2] Place the material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent and collect the cleaning materials as contaminated solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, following your institution's spill reporting protocol.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research work is conducted without compromising the well-being of your colleagues or the integrity of our environment.

References

  • 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride - NextSDS. NextSDS. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Safety Data Sheet - 3M. 3M. [Link]

  • Safety Data Sheet - 5,5-Dimethylhydantoin. DC Fine Chemicals. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Material Safety Data Sheet - Hydantoin, 99%. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

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